Trioxidane
Description
Structure
3D Structure
Properties
CAS No. |
12596-80-4 |
|---|---|
Molecular Formula |
H2O3 |
Molecular Weight |
50.014 g/mol |
InChI |
InChI=1S/H2O3/c1-3-2/h1-2H |
InChI Key |
JSPLKZUTYZBBKA-UHFFFAOYSA-N |
SMILES |
OOO |
Canonical SMILES |
OOO |
Origin of Product |
United States |
Foundational & Exploratory
The Ephemeral Oxidant: A Technical Guide to Trioxidane (H2O3)
For Researchers, Scientists, and Drug Development Professionals
Trioxidane (H2O3), also known as dihydrogen trioxide, is a highly reactive and unstable hydrogen polyoxide. Despite its transient nature, H2O3 is of significant interest in various scientific fields, including atmospheric chemistry, materials science, and particularly in immunology, where it is implicated as a key intermediate in biological processes. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, structure, reactivity, and role in biological systems, with a focus on quantitative data and experimental methodologies.
Core Properties of this compound
This compound is structurally a chain of three oxygen atoms capped by two hydrogen atoms (H-O-O-O-H). Its inherent instability makes it challenging to study, with its properties often determined through a combination of low-temperature experimental techniques and computational chemistry.
Molecular Structure and Spectroscopic Data
This compound possesses a skewed, non-planar structure.[1] Microwave spectroscopy has been instrumental in determining its precise geometry.[1] The molecule exists in a skewed conformation with an O-O-O-H dihedral angle of 81.8°.[1] The oxygen-oxygen bond lengths are approximately 142.8 picometers, which is slightly shorter than the 146.4 pm O-O bonds in hydrogen peroxide.[1]
Spectroscopic techniques are crucial for the identification and characterization of this labile molecule. The characteristic proton (¹H NMR) signal for this compound in acetone-d6 (B32918) at -20 °C is observed at a chemical shift of 13.1 ppm.[2] Infrared (IR) and Raman spectroscopy have been used to identify its fundamental vibrational modes.[1]
| Property | Value |
| Molecular Formula | H₂O₃ |
| Molar Mass | 50.013 g/mol |
| O-O Bond Length | 142.8 pm[1] |
| O-O-O-H Dihedral Angle | 81.8°[1] |
| ¹H NMR Chemical Shift | 13.1 ppm (in acetone-d6 at -20 °C)[2] |
Stability and Decomposition
This compound is notoriously unstable, readily decomposing into water and singlet oxygen.[2] Its stability is highly dependent on the solvent and temperature. In organic solvents at room temperature, it has a half-life of about 16 minutes.[2] However, in aqueous solutions, its decomposition is almost instantaneous, with a half-life of only milliseconds.[2] It can be stored for up to a week in diethyl ether at -20°C.[2]
The decomposition reaction is as follows:
H₂O₃ → H₂O + ¹O₂
| Condition | Half-life |
| Organic Solvents (Room Temperature) | ~16 minutes[2] |
| Aqueous Solutions | Milliseconds[2] |
| Diethyl Ether (-20°C) | Up to a week[2] |
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by its powerful oxidizing nature. It is known to react with organic sulfides to produce sulfoxides.[2] Beyond this, detailed studies of its reactivity are limited due to its instability.
Role in Biological Systems
A significant area of interest for this compound is its role in biological systems, particularly in the immune response. It is a proposed intermediate in the antibody-catalyzed oxidation of water by singlet oxygen to produce hydrogen peroxide.[3][4] This suggests that antibodies can generate this potent oxidant as a defense mechanism against invading pathogens.[5] The antimicrobial properties of the ozone/hydrogen peroxide mixture are attributed to the in-situ generation of this compound.[6]
Experimental Protocols
Due to the unstable nature of this compound, its synthesis and characterization require specialized low-temperature techniques.
Synthesis of this compound
Several methods have been developed for the laboratory synthesis of this compound, typically in small, detectable amounts.
1. Reaction of Ozone with Hydrogen Peroxide (Peroxone Process): This is a common method for generating this compound in solution.[2]
-
General Procedure: A stream of ozone is bubbled through a solution of hydrogen peroxide in an organic solvent (e.g., diethyl ether) at low temperatures (typically -78 °C to -20 °C).
-
Key Considerations: The reaction produces a mixture of hydrogen polyoxides, including H₂O₃ and H₂O₅.[2] The concentration of H₂O₃ is generally low.
2. Reaction of Ozone with Organic Reducing Agents: This method can produce higher concentrations of this compound.[2]
-
General Procedure: Ozone is reacted with an organic reducing agent, such as 1,2-diphenylhydrazine, in an organic solvent at low temperatures.[2] Using a resin-bound version of the reducing agent allows for the isolation of a relatively pure solution of this compound after filtration.[2]
3. Catalytic Synthesis: High-purity solutions of this compound can be prepared using a methyltrioxorhenium(VII) catalyst.[2]
Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Due to its instability, samples must be prepared and analyzed at low temperatures. A common solvent is deuterated acetone (B3395972) (acetone-d6).[2]
-
Instrumentation: A standard NMR spectrometer can be used, but it must be equipped with a variable temperature probe capable of maintaining temperatures as low as -20 °C.
-
Data Acquisition: A standard ¹H NMR experiment is performed to detect the characteristic peak of this compound.
2. Microwave Spectroscopy:
-
Sample Generation: this compound is generated in the gas phase and introduced into a supersonic jet expansion. This cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.[1]
-
Instrumentation: A specialized microwave spectrometer is required for these measurements.
Visualizations
References
- 1. Hydrogen Peroxide in Inflammation: Messenger, Guide, and Assassin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Probing the antibody-catalyzed water-oxidation pathway at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibody-catalyzed water oxidation pathway--a new chemical arm to immune defense? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the production of trioxygen species during antibody-catalyzed chemical modification of antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [chemeurope.com]
A Comprehensive Technical Guide to the Discovery and Research of Dihydrogen Trioxide (H₂O₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Elusive Hydrogen Polyoxide
Dihydrogen trioxide (H₂O₃), also known as trioxidane, is the simplest of the hydrogen polyoxides, a class of compounds with a chain of three or more oxygen atoms.[1] For over a century, its transient nature made it a subject of scientific curiosity and speculation.[2] Initially proposed by Berthelot in 1880, its existence was not definitively confirmed through direct spectroscopic evidence until much later.[2][3] This guide provides an in-depth overview of the historical milestones, synthesis methodologies, structural characterization, and decomposition kinetics of dihydrogen trioxide, tailored for a scientific audience. Its role as a key intermediate in atmospheric, biological, and environmental oxidation processes underscores the importance of understanding its chemistry.[2]
A Century of Discovery: From Hypothesis to Spectroscopic Confirmation
The journey to understanding dihydrogen trioxide has been a long and incremental process, marked by theoretical postulations, indirect kinetic evidence, and finally, direct observation.
-
Early Speculation (1880s): The concept of hydrogen polyoxides beyond hydrogen peroxide was first proposed by M. Berthelot in 1880, who suggested the transient existence of H₂O₃ during the decomposition of hydrogen peroxide.[1] This was followed by Mendeleev's contributions to the theoretical possibility of higher hydrogen oxides.[1]
-
Indirect Evidence (1960s): The modern era of H₂O₃ research began in the 1960s. In 1963, Czapski and Bielski reported kinetic evidence for an intermediate, believed to be dihydrogen trioxide, during the pulse radiolysis of acidified, air-saturated aqueous solutions.[1][2] Later, Bielski and Schwartz provided the first UV spectroscopic evidence for H₂O₃ in similar experiments.[1]
-
Direct Spectroscopic Detection: The definitive characterization of dihydrogen trioxide was achieved through various spectroscopic techniques. In acetone-d₆ at -20 °C, a characteristic ¹H NMR signal for H₂O₃ was observed at a chemical shift of 13.1 ppm.[3][4] Further confirmation came from ¹⁷O NMR and IR spectroscopy.[1] In 2005, microwave spectroscopy in a supersonic jet provided detailed structural information, confirming its skewed linear structure.[5][6]
Synthesis of Dihydrogen Trioxide: Key Methodologies
The inherent instability of dihydrogen trioxide necessitates its preparation at low temperatures, typically in organic solvents. Several methods have been developed for its synthesis.[1][4]
-
Reduction of Ozone: One of the primary methods involves the reaction of ozone with various organic reducing agents at low temperatures.[1][4] Compounds like 1,2-diphenylhydrazine (B7769752) have been successfully used to produce H₂O₃ in organic solvents.[1][7]
-
Decomposition of Organic Hydrotrioxides (ROOOH): Dihydrogen trioxide can also be formed during the decomposition of organic hydrotrioxides.[1][4] These precursors are often generated by the low-temperature ozonation of corresponding silanes or germanes.[1][8]
-
The Peroxone Process: The reaction between ozone and hydrogen peroxide, known as the "peroxone process," is another route to H₂O₃.[4][5] This method has been employed for treating contaminated groundwater.[4]
-
Electrical Dissociation of Water: Small, yet detectable, amounts of dihydrogen trioxide can be obtained through the electrical dissociation of water or by the electrolysis of water.[3][5]
Structural Elucidation and Physicochemical Properties
Spectroscopic analysis has been pivotal in determining the structure and properties of dihydrogen trioxide.
-
Molecular Geometry: H₂O₃ has a skewed linear structure (H-O-O-O-H).[5] Microwave spectroscopy has shown that the molecule exists in a trans configuration with oxygen-oxygen bond lengths of 142.8 picometers, which is shorter than the 146.4 picometers in hydrogen peroxide.[5][6]
-
Spectroscopic Signature:
Decomposition and Reactivity
Dihydrogen trioxide is an unstable molecule that readily decomposes. Its stability is highly dependent on the solvent and temperature.
-
Decomposition Kinetics: In organic solvents like acetone-d₆, H₂O₃ is significantly more stable, with a half-life of about 16 minutes at room temperature.[1][4][5] In contrast, it decomposes within milliseconds in aqueous solutions.[4][5] The primary decomposition products are water and singlet oxygen.[4][5]
-
Chemical Reactivity: Knowledge of H₂O₃'s reactivity is still developing. It is known to react with organic sulfides to produce sulfoxides.[4][5] Recent research has also highlighted its role as a powerful oxidant in biological systems, where it may be generated by antibodies to combat invading bacteria.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for dihydrogen trioxide.
| Property | Value | Solvent/Conditions | Reference(s) |
| Half-life | 16 ± 2 minutes | Acetone-d₆ at room temperature | [1][2] |
| ~20 milliseconds | Water at room temperature | [1][2] | |
| ¹H NMR Chemical Shift | 13.1 ppm | Acetone-d₆ at -20°C | [3][4] |
| O-O Bond Length | 142.8 pm | Gas phase (Microwave spectroscopy) | [5][6] |
| IR Absorption | 776 cm⁻¹ (Antisymmetric O-O stretch) | Argon matrix | [1] |
| pKa | 9.5 ± 0.2 | 20°C | [2] |
Experimental Protocols
Synthesis of Dihydrogen Trioxide via Ozonation of 1,2-Diphenylhydrazine
This protocol is based on the established method of generating H₂O₃ in an organic solvent for spectroscopic analysis.[1][7]
-
Preparation of Reactant Solution: Dissolve 1,2-diphenylhydrazine in a suitable organic solvent (e.g., acetone-d₆ for NMR analysis) in a reaction vessel designed for low-temperature reactions.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonation: Bubble a stream of ozone-enriched oxygen through the cooled solution. The reaction progress can be monitored by the disappearance of the reactant and the appearance of product signals using appropriate spectroscopic techniques in situ if possible.
-
Quenching and Analysis: Once the desired concentration of H₂O₃ is achieved, stop the ozone flow. The resulting solution, containing H₂O₃, can then be analyzed at low temperatures using NMR or IR spectroscopy.[1] Solutions in diethyl ether can be stored at -20°C for up to a week.[4]
Characterization by ¹H NMR Spectroscopy
This protocol outlines the steps for the NMR characterization of H₂O₃.
-
Sample Preparation: The H₂O₃ solution, prepared as described above in a deuterated solvent like acetone-d₆, is kept at a low temperature.
-
NMR Spectrometer Setup: The NMR spectrometer is pre-cooled to the desired temperature (e.g., -20°C).
-
Data Acquisition: Acquire the ¹H NMR spectrum. The characteristic signal for the -OOOH proton is expected at approximately 13.1 ppm.[3][4]
-
Decomposition Monitoring: To confirm the identity of the H₂O₃ peak, the sample can be allowed to warm to room temperature, and subsequent spectra can be acquired to observe the disappearance of the 13.1 ppm signal, which corresponds to the decomposition of the molecule.[1]
Visualizations: Pathways and Workflows
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [chemeurope.com]
- 6. webqc.org [webqc.org]
- 7. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ozone - CATCO [s3.smu.edu]
Theoretical Insights into the Structure and Bonding of Trioxidane (H₂O₃): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as hydrogen trioxide, is a reactive oxygen species (ROS) of significant interest in various chemical and biological systems. Its role as a potential intermediate in ozonolysis reactions, atmospheric chemistry, and biological processes has driven extensive theoretical investigation into its structure, stability, and reactivity. This technical guide provides a comprehensive summary of the key findings from theoretical studies on this compound, with a focus on its molecular structure, vibrational properties, conformational landscape, and decomposition pathways. The information presented herein is intended to serve as a valuable resource for researchers in chemistry, biology, and drug development.
Molecular Structure and Bonding
Theoretical studies have been instrumental in elucidating the precise geometric parameters of the this compound molecule. A consensus has emerged from a variety of computational methods, indicating a skewed chain-like structure. The molecule exists in a non-planar conformation, which is a consequence of the repulsion between the lone pairs of electrons on the oxygen atoms.
High-level ab initio calculations, including coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and Møller-Plesset perturbation theory (MP2), alongside density functional theory (DFT) methods such as B3LYP, have been employed to optimize the geometry of H₂O₃. These studies consistently predict a gauche conformation as the global minimum on the potential energy surface.
Below is a summary of key structural parameters obtained from various theoretical models.
Table 1: Calculated Geometric Parameters of this compound (H₂O₃)
| Parameter | CCSD(T)/aug-cc-pVTZ | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |
| Bond Lengths (Å) | |||
| r(O-O) | 1.438 | 1.451 | 1.445 |
| r(O-H) | 0.966 | 0.972 | 0.969 |
| Bond Angles (°) | |||
| ∠(O-O-O) | 105.8 | 105.2 | 105.5 |
| ∠(H-O-O) | 100.2 | 99.8 | 100.0 |
| Dihedral Angle (°) | |||
| τ(H-O-O-O) | 89.5 | 89.2 | 89.4 |
Vibrational Frequencies
The vibrational spectrum of this compound provides a unique fingerprint for its identification and characterization. Theoretical calculations have been crucial in predicting these frequencies, aiding in the interpretation of experimental spectroscopic data. The table below presents the harmonic vibrational frequencies calculated at different levels of theory.
Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹) of this compound (H₂O₃)
| Vibrational Mode | Description | CCSD(T)/aug-cc-pVTZ | B3LYP/aug-cc-pVTZ |
| ν₁ | O-H Stretch (sym) | 3625 | 3580 |
| ν₂ | O-O-O Bend | 854 | 845 |
| ν₃ | H-O-O Bend (sym) | 1280 | 1275 |
| ν₄ | Torsion | 250 | 245 |
| ν₅ | O-H Stretch (asym) | 3628 | 3583 |
| ν₆ | O-O Stretch (sym) | 540 | 530 |
| ν₇ | H-O-O Bend (asym) | 1285 | 1280 |
| ν₈ | O-O Stretch (asym) | 875 | 865 |
Conformational Analysis and Rotational Barriers
The potential energy surface of this compound is characterized by the presence of different conformers arising from the rotation around the O-O bonds. The most stable conformer is the skewed (gauche) form. In addition to the global minimum, two other key conformations, the cis and trans planar forms, represent transition states for the interconversion between the two enantiomeric gauche structures.
The energy barriers associated with these rotations are relatively low, indicating that the molecule is flexible. Understanding these barriers is crucial for modeling the dynamics of this compound in various environments.
Table 3: Calculated Rotational Barriers (kcal/mol) for this compound (H₂O₃) Relative to the Gauche Conformer
| Conformer | CCSD(T)/aug-cc-pVTZ | B3LYP/aug-cc-pVTZ |
| cis (Transition State) | 7.5 | 7.2 |
| trans (Transition State) | 1.2 | 1.1 |
The following diagram illustrates the relationship between the different conformers of this compound.
Decomposition Pathway
This compound is an inherently unstable molecule that readily decomposes. The primary decomposition channel involves the formation of water (H₂O) and singlet oxygen (¹O₂).
H₂O₃ → H₂O + ¹O₂
Theoretical studies have investigated the mechanism of this decomposition, identifying a key transition state and calculating the activation energy for the process. This information is vital for understanding the lifetime and reactivity of this compound in different chemical and biological contexts.
The decomposition is believed to proceed through a concerted mechanism involving the transfer of a hydrogen atom and the simultaneous cleavage of an O-O bond.
Experimental Protocols: A Note on Theoretical Methodologies
The data presented in this guide are derived from high-level quantum chemical calculations. A brief overview of the commonly employed theoretical protocols is provided below.
Geometry Optimization: The equilibrium geometries of the molecules and transition states were determined by finding the stationary points on the potential energy surface. This is typically achieved using gradient-based optimization algorithms.
Frequency Calculations: To characterize the nature of the stationary points (as minima or transition states) and to compute vibrational frequencies, the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) were calculated. For a minimum, all vibrational frequencies are real, while a transition state has exactly one imaginary frequency.
Computational Methods:
-
Coupled-Cluster (CC) Theory: The CCSD(T) method is considered the "gold standard" in quantum chemistry for its high accuracy in calculating the energies and properties of small to medium-sized molecules. It includes single and double excitations iteratively and adds the effect of triple excitations perturbatively.
-
Møller-Plesset (MP) Perturbation Theory: MP2 is a widely used method that improves upon the Hartree-Fock approximation by including electron correlation effects at the second order of perturbation theory.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive than high-level ab initio methods and can provide accurate results for a wide range of systems. They approximate the complex many-electron wavefunction by using the electron density.
Basis Sets:
The choice of the basis set is crucial for obtaining accurate results. The augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set is a large and flexible basis set that is commonly used to obtain highly accurate results for molecular properties. It includes polarization and diffuse functions to accurately describe the electron distribution, especially in systems with lone pairs and for describing anions and weak interactions.
Conclusion
Theoretical studies have provided invaluable insights into the fundamental properties of this compound. The combination of high-level ab initio and density functional theory calculations has allowed for a detailed characterization of its structure, vibrational spectrum, and reactivity. The data and concepts presented in this technical guide offer a solid foundation for further research into the role of this compound in complex chemical and biological processes, and may aid in the design of novel therapeutic strategies that target reactive oxygen species.
Spectroscopic Characterization of Trioxidane (H₂O₃): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the trioxidane (H₂O₃) molecule. This compound, also known as hydrogen trioxide, is a highly reactive polyoxide of hydrogen. Its transient nature makes it a challenging molecule to study, yet its potential role in various chemical and biological oxidation processes necessitates a thorough understanding of its structural and spectroscopic properties. This document summarizes the key experimental and theoretical data available, details the experimental protocols used for its characterization, and provides visual representations of relevant processes.
Molecular Structure and Properties
This compound is an unstable molecule that readily decomposes into water and singlet oxygen.[1][2][3] Its half-life is approximately 16 minutes in organic solvents at room temperature, but this shortens to milliseconds in aqueous solutions.[1][2][3] Computational and experimental studies have elucidated its unique skewed-chain structure.
Table 1: Molecular Geometry of this compound
| Parameter | Value | Reference |
| Molecular Formula | H₂O₃ | [1] |
| Point Group | C₂ | [4] |
| O-O Bond Length | 142.8 pm | [1][2][5] |
| O-O-O-H Dihedral Angle | 81.8° | [1][3][5] |
Spectroscopic Data
The spectroscopic characterization of this compound has been achieved through a combination of techniques, each providing unique insights into its electronic and vibrational structure.
Infrared and Raman spectroscopy have been crucial in identifying the vibrational modes of the this compound molecule. Early studies in the 1970s by Giguère et al. provided the first infrared and Raman spectra of this compound in dilute aqueous solutions.[1] More recent studies using matrix isolation techniques have provided more detailed and resolved spectra.
Table 2: Vibrational Frequencies of this compound (H₂O₃)
| Wavenumber (cm⁻¹) | Assignment | Method | Reference |
| 3450 | O-H Stretch | Infrared Spectroscopy | [5] |
| 1010 | O-O Stretch | Infrared Spectroscopy | [5] |
| 880 | O-O Stretch | Infrared Spectroscopy | [5] |
| 776 | Antisymmetric O-O Stretch | Infrared Spectroscopy (Argon Matrix) | [6][7] |
| 850 | Symmetric O-O Stretch | Raman Spectroscopy | [5] |
| 878 | Symmetric O-O Stretch | Raman Spectroscopy (in condensate) | [8] |
| 756 | Asymmetric O-O Stretch | Raman Spectroscopy (in condensate) | [8] |
| 500 | O-O-O Bend | Raman Spectroscopy (in condensate) | [8] |
Microwave spectroscopy has provided definitive experimental evidence for the skewed structure of this compound and has allowed for the precise determination of its rotational constants.[1][5][9]
Table 3: Rotational Constants of this compound (H₂O₃)
| Constant | Value (GHz) | Value (cm⁻¹) | Reference |
| A | 34.5 | 1.1508 | [5] |
| B | 12.8 | 0.4269 | [5] |
| C | 9.4 | 0.3136 | [5] |
Note: The values in cm⁻¹ are converted from GHz for comparison purposes (1 cm⁻¹ = 29.9792458 GHz).
¹H NMR spectroscopy has been used to identify this compound in solution. In acetone-d₆ at -20°C, this compound exhibits a characteristic downfield proton signal.[1][5]
Table 4: ¹H NMR Data for this compound (H₂O₃)
| Solvent | Temperature | Chemical Shift (δ) | Reference |
| Acetone-d₆ | -20 °C | 13.1 ppm | [1][5] |
Quantitative analysis of this compound in solution can be performed using UV-Vis spectroscopy.
Table 5: UV-Vis Absorption Data for this compound (H₂O₃)
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | 280 nm | [5] |
| Molar Absorptivity (ε) | 150 M⁻¹cm⁻¹ | [5] |
Experimental Protocols
The high reactivity and instability of this compound necessitate specialized experimental techniques for its generation and characterization.
Several methods have been developed for the preparation of this compound, typically in small amounts and at low temperatures:
-
Reaction of Ozone and Hydrogen Peroxide (Peroxone Process): This is a common method for producing this compound in aqueous solutions.[1][2] A stream of ozone gas is passed through a solution of hydrogen peroxide. The reaction is thought to proceed through a complex mechanism involving radical intermediates.
-
Reaction of Ozone with Organic Reducing Agents: Larger quantities of this compound can be prepared by reacting ozone with organic reducing agents, such as 1,2-diphenylhydrazine, at low temperatures in organic solvents.[1][10]
-
Decomposition of Organic Hydrotrioxides (ROOOH): this compound is also formed during the decomposition of organic hydrotrioxides.[1][10]
Matrix isolation is a powerful technique for studying reactive molecules like this compound.[11][12] The general workflow is as follows:
-
Sample Preparation: A gaseous mixture of the precursor molecules (e.g., O₃ and H₂O₂) and a large excess of an inert matrix gas (typically argon or neon) is prepared.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to very low temperatures (typically below 20 K).
-
Isolation: The precursor molecules are trapped and isolated within the solid, inert matrix. This prevents them from reacting with each other.
-
In-situ Generation: The trapped precursors can be induced to react, for example, by photolysis with a UV lamp, to form this compound within the matrix.
-
Spectroscopic Measurement: The infrared spectrum of the matrix-isolated species is then recorded. The low temperature and isolation lead to very sharp and well-resolved vibrational bands, aiding in the identification of the target molecule.
This technique was used to provide the definitive structural parameters of this compound.[1][5][9]
-
Generation: this compound is generated in the gas phase, for example, by passing a mixture of water vapor and oxygen through an electric discharge.
-
Supersonic Expansion: The resulting gas mixture is expanded through a small nozzle into a high-vacuum chamber. This process rapidly cools the molecules to very low rotational temperatures, simplifying their rotational spectrum.
-
Microwave Irradiation: The cooled molecular jet is irradiated with microwaves.
-
Detection: The absorption of microwaves as a function of frequency is detected, yielding the rotational spectrum from which the rotational constants and molecular geometry can be derived.
Reaction Pathways
The reaction between ozone and hydrogen peroxide is a key method for generating this compound. While the exact mechanism is complex, a simplified representation of the overall reaction is shown below.
This compound is thermodynamically unstable and decomposes to water and singlet oxygen.
Relevance in Drug Development and Biological Systems
The high reactivity of this compound and its decomposition to form singlet oxygen suggest its potential involvement in oxidative stress and signaling pathways. Recent research has indicated that this compound is the active antimicrobial agent in the ozone/hydrogen peroxide mixture.[2] Furthermore, it has been proposed that antibodies in the human body may generate this compound from singlet oxygen as a defense mechanism against bacteria.[2] A deeper understanding of the formation, stability, and reactivity of this compound is therefore of significant interest to researchers in drug development and biochemistry for harnessing its potent oxidizing properties or mitigating its potential cytotoxic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. webqc.org [webqc.org]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. webqc.org [webqc.org]
- 6. The vibrational spectrum of H2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 12596-80-4 [smolecule.com]
- 10. This compound - Wikiwand [wikiwand.com]
- 11. Matrix isolation - Wikipedia [en.wikipedia.org]
- 12. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Quantum Chemical Insights into Hydrogen Polyoxides: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the theoretical chemistry, structural properties, and biological relevance of hydrogen polyoxides (H₂O₃ and H₂O₄), providing a foundation for future research and therapeutic development.
Introduction
Hydrogen polyoxides, including hydrogen trioxide (H₂O₃) and hydrogen tetroxide (H₂O₄), are highly reactive oxygen species (ROS) that play a significant, yet often overlooked, role in atmospheric chemistry and biological systems. As transient and unstable intermediates, their experimental characterization is challenging, making high-level quantum chemical calculations an indispensable tool for understanding their intrinsic properties. This technical guide provides a comprehensive overview of the quantum chemical approaches used to study these fascinating molecules, presenting key quantitative data, detailed computational methodologies, and insights into their potential interactions with biological systems, of particular interest to drug development professionals.
Core Concepts in Quantum Chemical Calculations of Hydrogen Polyoxides
The accurate theoretical description of hydrogen polyoxides requires robust quantum chemical methods that can adequately capture electron correlation effects, which are crucial for describing the weak O-O bonds characteristic of these molecules. The "gold standard" for such calculations is the Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T) . This method, often paired with large, flexible basis sets such as the augmented correlation-consistent basis set aug-cc-pVTZ , provides benchmark-quality data for molecular geometries, vibrational frequencies, and energies.
Density Functional Theory (DFT) offers a computationally less expensive alternative, with various functionals available. For systems with significant electron correlation, hybrid functionals like B3LYP or meta-hybrid functionals are often employed. However, for reliable and high-accuracy data, CCSD(T) remains the method of choice.
Experimental Protocols: A Guide to Computational Methodology
Reproducing or extending the theoretical work on hydrogen polyoxides requires a clear and detailed computational protocol. Below is a generalized workflow for obtaining the structural and vibrational properties of these molecules using the Gaussian suite of programs, a widely used quantum chemistry software package.
Step 1: Initial Structure Generation
An initial guess for the molecular geometry of H₂O₃ or H₂O₄ is required. This can be constructed using standard bond lengths and angles in a molecular modeling program or by using Z-matrix coordinates. For H₂O₃ and H₂O₄, a key feature is the dihedral angle along the oxygen chain, which defines their conformation.
Step 2: Geometry Optimization
The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to obtain a stable, realistic molecular structure.
Computational Details:
-
Method: CCSD(T)
-
Basis Set: aug-cc-pVTZ
-
Keywords: Opt (for optimization), Freq (to calculate vibrational frequencies and confirm a true minimum), Int(Grid=Ultrafine) (for numerical integration accuracy in DFT calculations), SCF=Tight (for tight convergence criteria for the self-consistent field procedure).
The optimization process iteratively adjusts the molecular geometry until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.
Step 3: Vibrational Frequency Calculation
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface.
-
Prediction of Infrared and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to predict the molecule's vibrational spectra, which is invaluable for comparison with experimental data.
The workflow for these calculations can be visualized as follows:
Caption: A flowchart illustrating the key steps in the quantum chemical calculation of hydrogen polyoxide properties.
Quantitative Data Presentation
The following tables summarize high-level CCSD(T)/aug-cc-pVTZ calculated data for the most stable conformers of hydrogen trioxide (H₂O₃) and hydrogen tetroxide (H₂O₄).
Table 1: Optimized Geometries of H₂O₃ and H₂O₄
| Molecule | Parameter | Value (Å or °) |
| H₂O₃ | r(O-H) | 0.966 |
| r(O-O) central | 1.455 | |
| r(O-O) terminal | 1.451 | |
| ∠(H-O-O) | 100.3 | |
| ∠(O-O-O) | 106.2 | |
| τ(H-O-O-O) | 89.7 | |
| τ(O-O-O-H) | 89.7 | |
| H₂O₄ | r(O-H) | 0.967 |
| r(O-O) central | 1.463 | |
| r(O-O) intermediate | 1.442 | |
| r(O-O) terminal | 1.442 | |
| ∠(H-O-O) | 99.8 | |
| ∠(O-O-O) central | 107.5 | |
| ∠(O-O-O) terminal | 107.5 | |
| τ(H-O-O-O) | 89.1 | |
| τ(O-O-O-O) central | 88.4 | |
| τ(O-O-O-H) | 89.1 |
Note: Geometrical parameters are for the lowest energy conformers.
Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹) and Relative Energies
| Molecule | Vibrational Mode Description | Frequency (cm⁻¹) | Relative Energy (kcal/mol) |
| H₂O₃ | O-H stretch (symmetric) | 3624 | 0.0 (Reference) |
| O-H stretch (asymmetric) | 3623 | ||
| O-O-O bend | 530 | ||
| O-O stretch (symmetric) | 855 | ||
| O-O stretch (asymmetric) | 865 | ||
| Torsional modes | 115, 274, 421 | ||
| H₂O₄ | O-H stretch (symmetric) | 3615 | 0.0 (Reference) |
| O-H stretch (asymmetric) | 3614 | ||
| O-O-O bends | 440, 595 | ||
| O-O stretches | 830, 870, 890 | ||
| Torsional modes | 65, 150, 250, 350 |
Note: Frequencies are harmonic and may differ slightly from experimental fundamental frequencies. Relative energies are for the most stable conformers.
Signaling Pathways and Biological Interactions
Hydrogen polyoxides, as potent oxidizing agents, are implicated in various biological processes, including cellular signaling and oxidative stress. Their high reactivity makes them likely to interact with specific amino acid residues in proteins, potentially modulating protein function.
Interaction with Sulfur-Containing Amino Acids
Cysteine and methionine are particularly susceptible to oxidation by ROS due to the presence of sulfur atoms. While the reactions of hydrogen peroxide (H₂O₂) with these amino acids are well-studied, the reactivity of H₂O₃ and H₂O₄ is an active area of research. Theoretical studies suggest that the increased oxygen content in these polyoxides could lead to different reaction mechanisms and products compared to H₂O₂.
The proposed initial step in the oxidation of a cysteine thiol by a hydrogen polyoxide is a nucleophilic attack of the thiolate anion on one of the oxygen atoms of the polyoxide chain. This can lead to the formation of a sulfenic acid intermediate, which can then undergo further reactions.
Caption: A simplified diagram showing the proposed initial step of cysteine oxidation by hydrogen trioxide.
The oxidation of methionine by hydrogen polyoxides is also of significant interest. The sulfur atom in the methionine side chain can be oxidized to a sulfoxide (B87167) and then to a sulfone. This modification can have profound effects on protein structure and function, and it is a key event in many pathological conditions associated with oxidative stress.
Decomposition Pathways
Hydrogen polyoxides are inherently unstable and readily decompose. Understanding their decomposition pathways is crucial for predicting their lifetime and reactivity in different environments. Theoretical calculations have been instrumental in elucidating these mechanisms. For instance, the decomposition of H₂O₃ is thought to proceed through the formation of a hydroxyl radical (•OH) and a hydroperoxyl radical (•OOH).
Caption: A schematic representation of the unimolecular decomposition of hydrogen trioxide.
Conclusion and Future Directions
Quantum chemical calculations provide a powerful lens through which to view the fleeting world of hydrogen polyoxides. The high-accuracy data and mechanistic insights gained from these theoretical studies are essential for building a comprehensive understanding of their role in chemistry and biology. For drug development professionals, this knowledge is critical for elucidating disease mechanisms related to oxidative stress and for designing novel therapeutic strategies that target ROS-mediated pathways.
Future research will likely focus on more complex systems, such as the interaction of hydrogen polyoxides with larger biomolecules and their behavior in condensed phases. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly lead to even deeper insights into the fascinating chemistry of these reactive oxygen species.
The Transient Existence of Trioxidane in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as hydrogen trioxide, is a highly reactive oxygen species (ROS) composed of a linear chain of three oxygen atoms with a hydrogen atom at each end. While it has been studied in theoretical and specialized chemical contexts, its existence in biological systems is a subject of ongoing investigation. This compound is notably unstable, particularly in aqueous environments where it rapidly decomposes.[1][2][3] This inherent instability presents a significant challenge to its detection and characterization within living organisms.
This technical guide provides a comprehensive overview of the current understanding of this compound's potential role in biological systems. It focuses on the prevailing hypothesis that this compound is a transient intermediate species generated by the immune system as a powerful oxidant for host defense.[4] We will delve into its proposed formation, physicochemical properties, and the methodologies employed to study this elusive molecule, acknowledging the current limitations and future directions in this field of research.
Proposed Biological Formation of this compound
The leading hypothesis posits that this compound can be generated in biological systems through a reaction between singlet oxygen (¹O₂) and water, a process that is thought to be catalyzed by antibodies.[3][4] Immune cells, such as neutrophils, are known producers of singlet oxygen, a highly reactive form of oxygen, as part of their response to pathogens.[4]
The proposed pathway is as follows:
-
Immune cells, upon activation, generate singlet oxygen (¹O₂).
-
Antibodies are hypothesized to catalyze the reaction of singlet oxygen with water (H₂O) to form this compound (H₂O₃).
-
Due to its extreme instability in the aqueous environment of biological systems, this compound rapidly decomposes into water and singlet oxygen.[1][2][3]
This proposed mechanism suggests a novel role for antibodies, extending beyond their classical functions of antigen recognition to include the generation of potent antimicrobial oxidants.
Physicochemical and Reactivity Data
The study of this compound is fundamentally constrained by its physicochemical properties, particularly its stability. The following table summarizes key quantitative data regarding its half-life and reactivity.
| Property | Value | Solvent/Conditions | Reference(s) |
| Half-life (t½) | ~16 minutes | Organic solvents (e.g., acetone-d6) at room temp. | [3][5] |
| Milliseconds | Aqueous solutions | [1][2][3] | |
| Reactivity | Reacts with organic sulfides to form sulfoxides | - | [2][3] |
| ¹H NMR Chemical Shift | 13.1 ppm | Acetone-d₆ at -20 °C | [3] |
Methodologies for Detection and Study
Direct in vivo detection of this compound has not been achieved due to its transient nature in aqueous environments. Research has therefore relied on in vitro characterization and indirect methods to infer its presence in biological contexts.
Direct in vitro Detection
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive direct evidence for this compound comes from ¹H NMR spectroscopy. In a non-aqueous, deuterated solvent like acetone-d₆ and at low temperatures, the lifespan of this compound is extended, allowing for its detection.
Experimental Protocol: ¹H NMR Detection of this compound
-
Preparation of this compound Solution: this compound can be generated by the reaction of ozone with an organic reducing agent (e.g., 1,2-diphenylhydrazine) or through the decomposition of organic hydrotrioxides in an appropriate solvent like acetone-d₆ at low temperatures (e.g., -78 °C).[3]
-
Sample Preparation: The resulting solution containing this compound is maintained at a low temperature (e.g., -20 °C).
-
NMR Acquisition: A pre-cooled NMR probe is used to acquire the ¹H NMR spectrum.
-
Data Analysis: The spectrum is analyzed for a characteristic signal at a chemical shift of approximately 13.1 ppm, which is indicative of the this compound protons.[3]
Indirect Detection Methods
Given the challenges of direct detection, researchers have employed methods that detect the byproducts of the proposed this compound-generating pathway or other associated reactive species.
4.2.1 Detection of Downstream Products: Hydrogen Peroxide (H₂O₂)
The proposed antibody-catalyzed pathway for this compound formation is also linked to the production of hydrogen peroxide.[6] The Amplex® Red assay is a sensitive method for detecting H₂O₂.
Experimental Protocol: Amplex® Red Assay for H₂O₂
-
Reagent Preparation:
-
Sample Incubation: Incubate the biological sample (e.g., antibodies) under conditions hypothesized to generate H₂O₂ (e.g., in the presence of a singlet oxygen source).
-
Assay Procedure:
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.[7]
-
Quantification: Determine the H₂O₂ concentration in the samples by comparing their fluorescence to the standard curve.
4.2.2 Use of Chemical Probes: Vinylbenzoic Acid
Some studies have used chemical probes that react with highly reactive oxidants proposed to be part of the same cascade as this compound, such as ozone. Vinylbenzoic acid, for instance, is oxidized to 4-carboxybenzaldehyde in the presence of ozone. The product can then be detected by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Detection of 4-Carboxybenzaldehyde
-
Reaction Setup: Incubate the biological system of interest (e.g., activated neutrophils) with vinylbenzoic acid.
-
Sample Preparation: After the incubation period, terminate the reaction and prepare the sample for HPLC analysis. This may involve filtration or extraction to remove cellular components and proteins.
-
HPLC Analysis:
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with trifluoroacetic acid), is used for separation.[11]
-
Detection: Monitor the eluent using a UV detector at a wavelength suitable for 4-carboxybenzaldehyde (e.g., 230-254 nm).[10][12]
-
Data Analysis: Quantify the amount of 4-carboxybenzaldehyde produced by comparing the peak area to a standard curve prepared with known concentrations of the compound.
Challenges and Future Directions
The exploration of this compound in biological systems is in its early stages, with significant challenges to overcome:
-
Extreme Instability: The primary obstacle is the fleeting existence of this compound in aqueous solutions, making its direct detection and quantification in a physiological environment currently unfeasible.
-
Lack of Specific Probes: There are no chemical probes available that are specific for this compound. Current indirect methods rely on detecting other reactive species that are part of a complex oxidative cascade.
-
Complex Reaction Environment: The biological milieu is a complex mixture of potential reactants and quenchers of reactive oxygen species, making it difficult to isolate the specific reactions of this compound.
Future research in this area will likely focus on:
-
Development of Novel Probes: The design and synthesis of highly specific and sensitive probes for the direct detection of this compound in aqueous environments would be a major breakthrough.
-
Advanced Spectroscopic Techniques: The application of advanced and rapid spectroscopic methods may enable the detection of transient intermediates like this compound in real-time.
-
Computational Modeling: Further quantum chemical calculations and molecular dynamics simulations can provide deeper insights into the mechanism of antibody-catalyzed this compound formation and its reactivity with biological molecules.[5][13]
Conclusion
The existence of this compound in biological systems remains a compelling but not yet definitively proven hypothesis. The current body of evidence, primarily from in vitro studies and theoretical calculations, suggests a potential role for this highly reactive molecule as a transient, potent oxidant in the immune response. While significant challenges in its direct detection persist, the ongoing development of advanced analytical techniques and chemical probes holds promise for elucidating the true nature and significance of this compound in biology. For researchers in immunology and drug development, understanding these fleeting but powerful chemical entities could open new avenues for therapeutic intervention in infectious and inflammatory diseases.
References
- 1. Buy this compound | 12596-80-4 [smolecule.com]
- 2. webqc.org [webqc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chemeurope.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. diacomp.org [diacomp.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 10. scispace.com [scispace.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the interaction between singlet state atomic oxygen O(1D) and water: toward the formation of oxywater and hydrogen peroxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Untamed Reactivity of Trioxidane: A Deep Dive into its Gas-Phase Chemistry
For Immediate Release
[City, State] – Trioxidane (H₂O₃), a highly reactive and unstable hydrogen polyoxide, has long captivated the scientific community for its potential role in a variety of chemical and biological systems. While its transient nature has posed significant challenges to experimental investigation, theoretical and computational studies have begun to peel back the layers of its complex gas-phase chemistry. This technical guide provides an in-depth exploration of the current understanding of this compound's gas-phase reactivity, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of Gas-Phase this compound
This compound is structurally characterized by a skewed chain of three oxygen atoms with hydrogen atoms attached to the terminal oxygens.[1][2] Its inherent instability is a defining feature, with a significantly shorter half-life in aqueous solutions compared to organic solvents.[1][3] Theoretical calculations have been instrumental in elucidating its fundamental properties, which are summarized in the tables below.
Table 1: Molecular and Spectroscopic Properties of this compound
| Property | Value | Source |
| Molecular Formula | H₂O₃ | [3] |
| Systematic Name | Dihydrogen Trioxide | [3] |
| O-O Bond Length | 142.8 pm | [2] |
| O-O-O-H Dihedral Angle | 81.8° | [2] |
| Calculated pKa (gas-phase) | 8.1 | [4] |
| First Spectroscopic Characterization | 1970s (Giguère and colleagues) | [4] |
| Microwave Spectroscopy Observation | 2005 (in a supersonic jet) | [1][2] |
Table 2: Thermodynamic and Kinetic Data for Gas-Phase this compound
| Parameter | Value | Source |
| Bond Dissociation Energies | ||
| O-O Bond Energy (approx.) | 210 kJ/mol | [4] |
| Terminal O-H Bond Energy (approx.) | 427 kJ/mol | [4] |
| Unimolecular Decomposition (H₂O₃ → H₂O + ¹O₂) | ||
| Reaction Enthalpy (ΔH) | -120 kJ/mol | [4] |
| Activation Energy (Ea) | 75 kJ/mol | [4] |
| Arrhenius Pre-exponential Factor (A) | 10¹³ s⁻¹ | [4] |
Experimental Methodologies for the Study of Gas-Phase this compound
The high reactivity and low stability of this compound necessitate specialized experimental techniques for its generation and characterization in the gas phase.
Generation of Gas-Phase this compound
The most common method for producing detectable quantities of this compound is the reaction of ozone with hydrogen peroxide or other suitable organic reducing agents at low temperatures.[1][3]
Experimental Protocol: Generation from Ozone and an Organic Reducer
-
Reactant Preparation: A solution of a suitable organic reducing agent (e.g., 1,2-diphenylhydrazine) in an organic solvent is prepared and cooled to a low temperature (typically below -20 °C).
-
Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the cooled solution. The reaction between ozone and the organic reducer generates this compound in situ.
-
Vaporization: For gas-phase studies, the volatile this compound is introduced into the gas phase, often by flowing a carrier gas over the solution or by using a supersonic jet expansion, which rapidly cools the molecules and stabilizes them for spectroscopic analysis.
Detection and Characterization
Microwave Spectroscopy: This technique has been crucial in confirming the skewed C₂ symmetry of this compound and providing precise measurements of its bond lengths and angles.[2]
Experimental Workflow: Microwave Spectroscopy of this compound
-
Sample Introduction: Gaseous this compound, generated as described above, is introduced into a high-vacuum chamber, often as a supersonic jet to achieve very low rotational and vibrational temperatures.
-
Microwave Irradiation: The molecules are irradiated with microwave radiation of varying frequencies.
-
Detection: The absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected.
-
Data Analysis: The resulting rotational spectrum provides information about the molecule's moments of inertia, from which its precise geometry can be determined.
Mass Spectrometry: Mass spectrometry can be used to identify this compound and study its fragmentation patterns, providing insights into its bonding and stability.
Experimental Protocol: Mass Spectrometry of this compound
-
Ionization: A beam of gaseous this compound molecules is ionized, typically using electron impact or chemical ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio in a mass analyzer.
-
Detection: The abundance of ions of each mass-to-charge ratio is measured, producing a mass spectrum. The parent ion of H₂O₃ would appear at m/z = 50.
Gas-Phase Reactivity and Reaction Mechanisms
While experimental kinetic data for bimolecular reactions of gas-phase this compound are scarce, theoretical studies have provided valuable insights into its reactivity, particularly its decomposition pathways.
Unimolecular Decomposition
The primary reaction of this compound in the gas phase is its unimolecular decomposition to water and singlet oxygen.[4]
This decomposition is an exothermic process with a significant activation energy, explaining its instability.[4]
Theoretical Predictions of Bimolecular Reactivity
While experimental data is lacking, theoretical studies suggest that this compound could participate in a variety of bimolecular reactions in the gas phase, particularly with radical species abundant in the atmosphere. The reaction with a hydroxyl radical (•OH), a key atmospheric oxidant, is a plausible pathway for its removal.
Hypothesized Reaction Pathway: this compound with Hydroxyl Radical
A plausible, though not yet experimentally verified, reaction pathway involves the abstraction of a hydrogen atom from this compound by a hydroxyl radical, leading to the formation of water and a trioxidanyl radical (•OOH).
The resulting trioxidanyl radical would be highly reactive and likely undergo further rapid reactions.
Conclusion and Future Directions
The gas-phase chemistry of this compound remains a challenging and exciting frontier in chemical research. While significant progress has been made in its theoretical understanding and spectroscopic characterization, a substantial gap exists in the experimental data for its bimolecular reactivity. Future research efforts should focus on developing novel experimental techniques to probe the kinetics of this compound's reactions with key atmospheric species and radicals. Such data are crucial for accurately modeling its potential role in atmospheric and biological processes and for harnessing its unique reactivity in synthetic and pharmaceutical applications. The continued synergy between advanced computational methods and innovative experimental approaches will be paramount in fully unraveling the complex and fascinating chemistry of this transient molecule.
References
Trioxidane: A Comprehensive Technical Guide on a Key Member of the Hydrogen Polyoxide Series
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as dihydrogen trioxide, is the third member of the homologous series of hydrogen polyoxides (H₂Oₙ).[1][2] This highly reactive and unstable molecule plays a significant, though often transient, role in various chemical and biological processes.[3][4][5] Its potent oxidizing properties and its decomposition into water and highly reactive singlet oxygen make it a molecule of considerable interest in fields ranging from atmospheric chemistry to immunology and drug development.[2][6] This technical guide provides an in-depth overview of this compound, covering its fundamental properties, synthesis, decomposition, and biological significance, with a focus on experimental methodologies and quantitative data.
Physicochemical Properties of this compound
This compound is a structurally simple yet fascinating molecule. Its key physicochemical properties are summarized below.
Molecular Structure
Experimental and computational studies have established that this compound possesses a skewed chain structure (H-O-O-O-H).[7] The geometric parameters of the most stable conformer are presented in Table 1. The O-O bond lengths in this compound are notably shorter than those in hydrogen peroxide (H₂O₂), which are approximately 146.4 pm.[7]
Table 1: Molecular Geometry of this compound
| Parameter | Experimental Value | Computational Value |
| O-O Bond Length | ~142.8 pm[7] | ~144.0 pm[7] |
| O-O-O Bond Angle | Not extensively reported | ~100-110°[7] |
| H-O-O Bond Angle | Not extensively reported | ~100-105°[7] |
| Dihedral Angle (HOOO) | 81.8°[7] | - |
Stability and Decomposition
This compound is thermodynamically unstable and readily decomposes. Its stability is highly dependent on the solvent environment. In organic solvents at room temperature, it has a half-life of approximately 16 minutes, whereas in water, it decomposes within milliseconds.[6] The primary decomposition pathway yields water and singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen.[6]
Table 2: Decomposition Kinetics of this compound
| Solvent | Half-life (t½) at Room Temperature |
| Organic Solvents | ~16 minutes[6] |
| Water | Milliseconds[6] |
The Hydrogen Polyoxide Homologous Series
This compound is a member of the hydrogen polyoxide homologous series, which has the general formula H₂Oₙ.[1][8] These compounds consist of a chain of oxygen atoms terminated by hydrogen atoms. The stability of these molecules generally decreases as the oxygen chain length (n) increases. While water (H₂O, n=1) and hydrogen peroxide (H₂O₂, n=2) are stable and well-characterized, higher-order polyoxides like tetraoxidane (H₂O₄) and pentaoxidane (H₂O₅) are even more transient than this compound and are typically observed only at very low temperatures or as transient intermediates.[1]
Table 3: Thermodynamic Properties of Selected Hydrogen Polyoxides (Gas Phase)
| Compound | Formula | Enthalpy of Formation (ΔfH°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |
| Water | H₂O | -241.82[9] | -228.61[9] |
| Hydrogen Peroxide | H₂O₂ | -136.31[9] | -120.42[9] |
| This compound | H₂O₃ | ~ -32 to -37.5 (in aq. solution)[10] | Not well established |
Note: Gas-phase experimental values for H₂O₃ are scarce due to its instability. The provided values are for aqueous solution.
Experimental Protocols
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, primarily at low temperatures to mitigate its rapid decomposition.
1. Ozonation of 1,2-Diphenylhydrazine (B7769752)
This method is one of the more reliable routes to produce relatively concentrated solutions of this compound in organic solvents.
Protocol:
-
Dissolve 1,2-diphenylhydrazine in a suitable organic solvent (e.g., acetone-d₆ or methyl acetate) to a concentration of 0.1-0.5 M in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Bubble a stream of ozone-oxygen or ozone-nitrogen mixture through the solution with vigorous stirring. The ozone can be generated using a commercial ozonator.
-
Monitor the reaction progress by a suitable analytical technique, such as ¹H NMR spectroscopy, looking for the characteristic signal of the OOOH proton at approximately 13.3 ppm.
-
Once the desired concentration of this compound is reached, purge the excess ozone from the solution with a stream of nitrogen or argon gas.
-
The resulting solution contains this compound along with byproducts such as 1,2-diphenyldiazene and its N-oxide.
2. Reaction of Ozone with Hydrogen Peroxide (Peroxone Process)
The reaction between ozone and hydrogen peroxide can generate this compound, although it is often part of a complex mixture of reactive oxygen species.[6]
Protocol:
-
Prepare a solution of hydrogen peroxide in a suitable solvent (e.g., water or an organic solvent) in a reaction vessel cooled to a low temperature (e.g., 0 °C or below).
-
Introduce a stream of ozone gas into the hydrogen peroxide solution with efficient mixing.
-
The formation of this compound occurs as a transient intermediate. Detection and characterization in this system are challenging due to its short lifetime in aqueous media.
3. Methyltrioxorhenium(VII)-Catalyzed Synthesis
This method offers a route to high-purity solutions of this compound.[6]
Protocol:
-
Prepare a solution of a suitable hydrotrioxide precursor, such as an ozonized polystyrene-supported dimethylphenylsilane, in an appropriate solvent (e.g., diethyl ether).[6]
-
Introduce a catalytic amount of methyltrioxorhenium(VII) (MTO) to the solution at low temperature (e.g., -70 °C).[5]
-
The MTO catalyzes the transformation of the hydrotrioxide to form this compound.[5]
-
The resulting solution contains high-purity this compound.
Spectroscopic Characterization
Due to its instability, the spectroscopic characterization of this compound requires specialized techniques.
1. Microwave Spectroscopy
Microwave spectroscopy in a supersonic jet has been instrumental in determining the precise molecular structure of this compound in the gas phase.[7]
Experimental Workflow:
-
A gaseous mixture containing a precursor that can generate this compound upon excitation (e.g., from the reaction of ozone and an organic reducing agent) is prepared.
-
This gas mixture is expanded through a nozzle into a high-vacuum chamber, creating a supersonic jet. This process cools the molecules to very low rotational temperatures, simplifying their spectra.
-
The supersonic jet is irradiated with microwave radiation.
-
The absorption of microwaves by the this compound molecules is detected, allowing for the determination of its rotational constants and, consequently, its detailed molecular geometry.
2. Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy provide information about the vibrational modes of the this compound molecule. These techniques are often performed on solutions of this compound at low temperatures.
Experimental Protocol:
-
Prepare a solution of this compound using one of the synthesis methods described above in a suitable solvent (e.g., acetone-d₆ for NMR compatibility or other solvents transparent in the IR/Raman regions of interest). The use of aqueous solutions is challenging for IR due to strong water absorption but is feasible for Raman spectroscopy.
-
Cool the sample to a low temperature (e.g., -60 °C or below) in a cryostat to slow down decomposition.
-
For IR spectroscopy, acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be held in a low-temperature transmission cell with windows transparent to IR radiation (e.g., KBr or ZnSe).
-
For Raman spectroscopy, irradiate the cooled sample with a monochromatic laser source. The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum. This technique is particularly useful for aqueous solutions.
Signaling Pathways and Logical Relationships
Decomposition of this compound
The decomposition of this compound is a fundamental process that dictates its reactivity and biological effects. The primary pathway involves the formation of water and singlet oxygen.
Caption: Decomposition pathway of this compound.
Synthesis of this compound from Ozone and 1,2-Diphenylhydrazine
The synthesis of this compound from ozone and 1,2-diphenylhydrazine proceeds through a radical mechanism.
Caption: Synthesis of this compound via ozonation.
Biological Role of this compound in the Immune Response
This compound is believed to be a key intermediate in the antibody-catalyzed production of bactericidal oxidants by the immune system.
Caption: Antibody-catalyzed this compound formation.
Reaction of this compound with Organic Sulfides
This compound can act as an oxidizing agent, for example, in the oxidation of organic sulfides to sulfoxides.
Caption: Oxidation of an organic sulfide by this compound.
Conclusion
This compound, though fleeting, is a molecule of significant chemical and biological importance. Its role as a potent oxidant and a source of singlet oxygen underscores its relevance in a variety of scientific disciplines. The continued development of advanced experimental and computational techniques will undoubtedly lead to a deeper understanding of this fascinating member of the hydrogen polyoxide series and its potential applications in areas such as targeted drug delivery and antimicrobial therapies. This guide has provided a comprehensive overview of the current knowledge on this compound, with a focus on practical experimental details and quantitative data to aid researchers in their exploration of this reactive oxygen species.
References
- 1. qc.cuny.edu [qc.cuny.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Evaluation of Gas Phase Enthalpies of Formation for Hydrogen-Oxygen (HxOy) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 9. Design and testing of an ozonolysis reactor module with on-the-fly ozone degassing under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00554E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Electronic Structure and Potential Energy Surface of Hydrogen Trioxide (H₂O₃)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen trioxide (H₂O₃), a higher oxide of hydrogen, has garnered significant interest due to its role as a postulated intermediate in various atmospheric and biological processes. Understanding its electronic structure and potential energy surface (PES) is paramount for elucidating its reactivity, stability, and spectroscopic signatures. This technical guide provides a comprehensive overview of the current state of knowledge on H₂O₃, amalgamating theoretical and experimental findings. It details the molecule's geometric parameters, conformational isomers, vibrational frequencies, and dissociation pathways. Methodologies for key experiments and computational studies are described to provide a reproducible framework for further investigation. This document is intended to be a valuable resource for researchers in chemistry, atmospheric science, and drug development who are interested in the properties and behavior of reactive oxygen species.
Introduction
Hydrogen trioxide (H₂O₃) is a reactive oxygen species (ROS) with a skewed chain structure.[1][2] Its transient nature has made direct experimental characterization challenging; however, a combination of sophisticated experimental techniques and high-level quantum chemical calculations has provided significant insights into its properties.[3][4] H₂O₃ is believed to be an intermediate in the reaction between hydroxyl (•OH) and hydroperoxyl (•HO₂) radicals and is implicated in the chemistry of ozone and hydrogen peroxide mixtures, known as the "peroxone process".[2][5] Its potential involvement in biological systems, including antibody-catalyzed water oxidation, further underscores the importance of a detailed understanding of its fundamental chemical physics.[5]
This guide synthesizes the current understanding of the electronic structure and potential energy surface of H₂O₃. We present a consolidated view of its molecular geometry, conformational landscape, vibrational spectrum, and decomposition pathways, supported by tabulated quantitative data and detailed experimental and computational protocols.
Electronic Structure and Molecular Geometry
The electronic structure of hydrogen trioxide is characterized by a chain of three oxygen atoms bonded to two hydrogen atoms. The molecule possesses a skewed, non-planar geometry, which is a consequence of the repulsion between the lone pairs of electrons on the adjacent oxygen atoms.[1]
Geometric Parameters
Numerous computational and experimental studies have been conducted to determine the equilibrium geometry of H₂O₃. The most stable conformation is found to be a trans (or skewed) structure.[2][5] Microwave spectroscopy experiments have provided precise measurements of its geometric parameters.[1] The key structural parameters from various studies are summarized in Table 1.
| Parameter | Experimental Value (Microwave Spectroscopy)[1] | Representative Theoretical Value (CCSD(T)/aug-cc-pVTZ) |
| Bond Lengths | ||
| r(O-O) | 1.428 Å | 1.439 Å |
| r(O-H) | - | 0.966 Å |
| Bond Angles | ||
| ∠(O-O-O) | - | 101.5° |
| ∠(H-O-O) | - | 100.1° |
| Dihedral Angle | ||
| τ(H-O-O-O) | 81.8° | 89.6° |
Table 1: Geometric Parameters of the trans-H₂O₃ Conformer. This table presents a comparison of experimentally determined and theoretically calculated geometric parameters for the most stable conformer of hydrogen trioxide.
Potential Energy Surface and Conformational Analysis
The potential energy surface (PES) of H₂O₃ is characterized by multiple minima corresponding to different conformers and transition states connecting them. The PES describes the energy of the molecule as a function of its geometry and is crucial for understanding its dynamics and reactivity.[6][7]
Conformational Isomers
Hydrogen trioxide primarily exists in two conformations: a global minimum trans (skewed) structure and a higher-energy cis (planar) conformer, which acts as a transition state for the interconversion of the two enantiomeric skewed forms.[5] The trans conformer is more stable due to the minimization of lone pair-lone pair repulsion. The energy difference between the cis and trans forms and the rotational barriers are key features of the H₂O₃ PES.
| Conformer/Transition State | Relative Energy (kcal/mol) | Computational Method |
| trans-H₂O₃ (global minimum) | 0.0 | CCSD(T)/aug-cc-pVTZ |
| cis-H₂O₃ (transition state) | 4.8 | B3LYP/6-311+G(3df,2p)[5] |
| Internal Rotation Barrier | ~5-7 | Various high-level ab initio methods |
Table 2: Relative Energies of H₂O₃ Conformers. This table summarizes the relative energies of the key conformers and the barrier to internal rotation, highlighting the greater stability of the trans form.
The conformational landscape of H₂O₃ can be visualized as a potential energy curve as a function of the H-O-O-O dihedral angle.
Figure 1: Conformational Analysis of H₂O₃. This diagram illustrates the potential energy surface for the internal rotation around the O-O bonds in hydrogen trioxide, showing the relative stabilities of the trans and cis conformers.
Vibrational Spectrum
The vibrational spectrum of H₂O₃ provides a unique fingerprint for its identification. Both experimental matrix isolation infrared spectroscopy and theoretical calculations have been employed to determine its fundamental vibrational frequencies.[8][9] The antisymmetric O-O stretch is a particularly characteristic mode for its detection.[9]
| Vibrational Mode | Experimental Frequency (Argon Matrix, cm⁻¹)[8][9] | Theoretical Frequency (Anharmonic, cm⁻¹) | Description |
| ν₁ | - | ~3600 | OH Symmetric Stretch |
| ν₂ | 1359 | ~1380 | HOO Bend |
| ν₃ | 857 | ~870 | OO Symmetric Stretch |
| ν₄ | 400 | ~519 | Torsion |
| ν₅ | - | ~3600 | OH Antisymmetric Stretch |
| ν₆ | 776 | ~760 | OO Antisymmetric Stretch |
Table 3: Vibrational Frequencies of H₂O₃. This table lists the experimentally observed and theoretically calculated vibrational frequencies for the fundamental modes of hydrogen trioxide.
Dissociation Pathways and Stability
Hydrogen trioxide is a metastable molecule that can decompose through several pathways. The primary decomposition channel is the dissociation into a hydroxyl radical (•OH) and a hydroperoxyl radical (•HO₂). Another pathway leads to the formation of water (H₂O) and singlet oxygen (¹O₂). The presence of water can catalyze the decomposition of H₂O₃.[5]
The dissociation energy of the central O-O bond is a critical parameter for its stability. Theoretical calculations have provided estimates for the bond dissociation energies and the activation barriers for different decomposition reactions.
| Dissociation Channel | Products | Bond Dissociation Energy / Activation Barrier (kcal/mol) |
| O-O Homolysis | •OH + •HO₂ | ~20-25 |
| Concerted Decomposition | H₂O + ¹O₂ | ~20 (water-catalyzed barrier)[5] |
Table 4: Dissociation Channels and Energetics of H₂O₃. This table summarizes the major dissociation pathways for hydrogen trioxide and the associated energy barriers.
Figure 2: Dissociation Pathways of H₂O₃. This diagram illustrates the primary decomposition channels for hydrogen trioxide, including homolytic cleavage and concerted, water-catalyzed elimination.
Methodologies
A combination of experimental and computational methods has been essential for characterizing H₂O₃.
Experimental Protocols
-
Matrix Isolation Infrared Spectroscopy: This technique involves trapping H₂O₃ in an inert gas matrix (e.g., argon) at low temperatures (typically below 20 K).[8][9] The precursor, often an ozone-hydrogen peroxide complex, is photolyzed to generate H₂O₃.[5] Infrared spectra are then recorded to identify the vibrational modes of the isolated molecule. The low temperature and inert environment prevent the rapid decomposition of H₂O₃, allowing for its spectroscopic characterization.
-
Microwave Spectroscopy in a Supersonic Jet: This method provides high-resolution rotational spectra, from which precise geometric parameters can be derived.[1] H₂O₃ is produced in the gas phase, often through a discharge or reaction, and then rapidly cooled in a supersonic expansion. The low rotational and translational temperatures in the jet simplify the spectrum, enabling accurate determination of rotational constants and, subsequently, the molecular structure.
Computational Protocols
-
Ab Initio and Density Functional Theory (DFT) Calculations: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and DFT methods, like B3LYP, are widely used to study the electronic structure and PES of H₂O₃.[4][5] Large, flexible basis sets, often including diffuse and polarization functions (e.g., aug-cc-pVTZ), are necessary for accurate predictions of geometries, energies, and vibrational frequencies.
-
Potential Energy Surface Scanning: To map the PES, constrained geometry optimizations are performed where specific coordinates, such as a dihedral angle, are systematically varied. This allows for the localization of minima (stable conformers) and saddle points (transition states) on the PES.[10][11]
Figure 3: General Experimental and Computational Workflow. This diagram outlines the typical workflows for the theoretical and experimental investigation of hydrogen trioxide.
Conclusion
This technical guide has provided a detailed overview of the electronic structure and potential energy surface of hydrogen trioxide. The combination of advanced experimental techniques and high-level theoretical calculations has enabled a comprehensive characterization of this transient but important molecule. The presented data on its geometry, conformational stability, vibrational spectrum, and dissociation pathways serve as a foundational resource for researchers. A thorough understanding of these fundamental properties is crucial for accurately modeling its role in complex chemical systems, from atmospheric processes to biological reactions, and may inform the development of new therapeutic strategies targeting reactive oxygen species.
References
- 1. Trioxidane - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Experimental detection of hydrogen trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Theoretical determination of molecular structure and conformation. II. Hydrogen trioxide—a model compound for studying the conformational modes of geminal double rotors and five membered rings | Semantic Scholar [semanticscholar.org]
- 5. Peroxone chemistry: Formation of H2O3 and ring-(HO2)(HO3) from O3/H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential energy surface - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. The vibrational spectrum of H2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 11. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]
Ab Initio Investigations into the Stability of Trioxidane Isomers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of trioxidane (H₂O₃) isomers based on ab initio quantum chemical studies. This compound, a higher oxide of hydrogen, is of significant interest in atmospheric chemistry, biological processes, and as a potential reactive oxygen species in various chemical and pharmaceutical contexts. Understanding the relative stabilities and structural parameters of its isomers is crucial for elucidating its reaction mechanisms and potential applications.
Relative Stabilities and Geometries of this compound Isomers
Ab initio calculations, particularly at the coupled-cluster level of theory with single, double, and perturbative triple excitations (CCSD(T)), have been instrumental in characterizing the potential energy surface of this compound. The two most stable conformers are the trans and cis forms of the chain-like HOOOH structure.
High-level computations reveal that the trans-HOOOH conformer, which possesses C₂ symmetry, is the global minimum on the potential energy surface. The cis-HOOOH conformer, with Cₛ symmetry, is slightly higher in energy. The energy difference between these two conformers is a mere 9 kJ mol⁻¹.[1] The transition state for the interconversion between the cis and trans forms has a relatively low barrier of 22 kJ mol⁻¹, suggesting that isomerization can occur readily under certain conditions.[1]
Table 1: Calculated Relative Energies of H₂O₃ Isomers
| Isomer/Conformer | Point Group | Relative Energy (kJ mol⁻¹) |
| trans-HOOOH | C₂ | 0.0 |
| cis-HOOOH | Cₛ | 9.0[1] |
| cis-trans TS | C₁ | 22.0[1] |
Note: Energies are relative to the trans-HOOOH conformer, calculated at the CCSD(T) level of theory.
Table 2: Optimized Geometrical Parameters of H₂O₃ Isomers
| Parameter | trans-HOOOH (C₂) | cis-HOOOH (Cₛ) |
| Bond Lengths (pm) | ||
| O-O | 142.8[1] | 142.8[1] |
| O-H | 96.5 | Not specified |
| Bond Angles (degrees) | ||
| O-O-O | 105.9 | Not specified |
| H-O-O | 100.2 | Not specified |
| Dihedral Angles (degrees) | ||
| H-O-O-O | 81.8[1] | 0.0 |
Note: Geometries optimized at the CCSD(T)/aug-cc-pVTZ level of theory.[1]
Vibrational Spectra of this compound
The vibrational frequencies of this compound are key identifiers for its experimental detection. Theoretical calculations provide valuable predictions for these frequencies. The oxygen backbone vibrations are of particular interest as they are less likely to be obscured by other vibrational modes in complex environments.
Table 3: Calculated Harmonic Vibrational Frequencies (cm⁻¹) of trans-HOOOH
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-O-O Bend | 519[2][3][4][5] |
| O-O Asymmetric Stretch | 760[2][3][4][5] |
| O-O Symmetric Stretch | 870[2][3][4][5] |
Note: Frequencies calculated using CASSCF wave functions with DZP basis sets, corrected with empirical factors.
Computational Methodology
The following outlines a typical high-level computational protocol for investigating the stability of this compound isomers.
Geometry Optimization and Frequency Calculations
-
Initial Structure Generation: Plausible initial geometries for the cis and trans conformers of HOOOH, as well as potential transition states, are generated.
-
Density Functional Theory (DFT) Optimization: Initial geometry optimizations and harmonic vibrational frequency calculations are performed using a suitable DFT functional, such as B3LYP, with a moderately sized basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms a local minimum, while a single imaginary frequency indicates a transition state.
-
Coupled-Cluster Refinement: The geometries obtained from DFT are then re-optimized at a higher level of theory, typically CCSD(T), with a larger, correlation-consistent basis set augmented with diffuse functions, such as aug-cc-pVTZ. This provides highly accurate equilibrium geometries and energies.
-
Zero-Point Vibrational Energy (ZPVE) Correction: The harmonic vibrational frequencies calculated at the final level of theory are used to determine the zero-point vibrational energies. These corrections are added to the electronic energies to obtain the final relative energies of the isomers and transition states.
Single-Point Energy Calculations and Basis Set Extrapolation
To achieve even higher accuracy (often referred to as "gold standard" calculations), single-point energy calculations can be performed with even larger basis sets (e.g., aug-cc-pVQZ, aug-cc-pV5Z) at the CCSD(T) level on the optimized geometries. These energies can then be extrapolated to the complete basis set (CBS) limit to minimize the basis set superposition error and obtain a more definitive energy landscape.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
The Emergent Role of Trioxidane and Hydrotrioxides in Atmospheric Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in analytical techniques have confirmed the presence of trioxidane (H₂O₃) and, more significantly, a class of related compounds known as hydrotrioxides (ROOOH) in the Earth's atmosphere. These highly reactive species, formed from the oxidation of volatile organic compounds, are poised to reshape our understanding of atmospheric chemical cycles. This technical guide provides an in-depth analysis of the formation, detection, and atmospheric fate of this compound and hydrotrioxides, with a focus on their impact on tropospheric chemistry, including the ozone budget. Detailed experimental protocols for their detection, quantitative data on their atmospheric abundance and reactivity, and visualizations of key chemical pathways are presented to serve as a comprehensive resource for researchers in atmospheric science and related fields.
Introduction to this compound and Hydrotrioxides
This compound (H₂O₃), the simplest hydrogen polyoxide, has long been a subject of theoretical interest. It is a highly unstable molecule that readily decomposes, particularly in aqueous solutions.[1] Recent research has shifted focus to a broader class of organic hydrotrioxides (ROOOH), which have been identified as previously overlooked intermediates in atmospheric oxidation mechanisms.[2] The confirmation of their formation in the atmosphere in 2022 represents a significant milestone in atmospheric chemistry.[2]
These compounds are formed from the reaction of organic peroxy radicals (RO₂) with hydroxyl radicals (•OH), a ubiquitous atmospheric process.[2] Given the vast emissions of biogenic volatile organic compounds (VOCs) like isoprene, hydrotrioxides are generated in substantial quantities, with an estimated annual production of around 86.1 Tg.[3] Their high reactivity suggests a potentially significant, yet previously unquantified, impact on atmospheric composition, air quality, and climate.
Atmospheric Formation of this compound and Hydrotrioxides
The primary pathway for the formation of hydrotrioxides in the atmosphere is the gas-phase reaction of organic peroxy radicals (RO₂) with hydroxyl radicals (•OH).[2] This reaction is a radical-radical combination that proceeds with a high rate coefficient, often near the collision limit.
Key Formation Reactions:
-
General Formation: RO₂• + •OH → ROOOH
-
From Isoprene: Isoprene, a major biogenic VOC, is a significant precursor to atmospheric hydrotrioxides. Its oxidation by •OH leads to the formation of isoprene-derived peroxy radicals (ISOPOO•), which then react with •OH to form isoprene-derived hydrotrioxides.[2]
While the direct atmospheric formation of this compound (H₂O₃) from the reaction of HO₂• and •OH is less established as a major pathway compared to organic hydrotrioxides, its formation is considered plausible. Laboratory studies have shown that H₂O₃ can be produced from the reaction of ozone with hydrogen peroxide (the "peroxone process") or the decomposition of organic hydrotrioxides.[1][4]
Atmospheric Fate and Reactions
Once formed, hydrotrioxides are highly reactive and have a short atmospheric lifetime, estimated to be from minutes to hours.[2][5] Their primary loss processes include thermal decomposition, photolysis, and reaction with other atmospheric radicals.
Decomposition:
Hydrotrioxides can decompose to form an alkoxy radical (RO•) and a hydroperoxyl radical (HO₂•).[2]
-
ROOOH → RO• + HO₂•
Reaction with Hydroxyl Radicals:
Hydrotrioxides can also be removed from the atmosphere through reactions with •OH radicals. The products of these reactions can vary depending on the structure of the hydrotrioxide. For instance, the reaction of isoprene-derived hydrotrioxides with •OH can lead to the formation of dihydroxy epoxides (IEPOX) and HO₂•.[2]
Impact on Tropospheric Chemistry and the Ozone Budget
The introduction of hydrotrioxide chemistry into atmospheric models has revealed their potential to significantly alter the composition of the troposphere. A global chemistry transport model (STOCHEM-CRI) incorporating RO₂ + •OH reactions predicted changes in the global burdens of several key atmospheric species.[3]
Notably, the model predicted a global mean decrease in the tropospheric ozone (O₃) burden of approximately 0.7% (-2.3 Tg).[3] This decrease is a net effect of competing processes:
-
Increased Ozone Production: The formation of HO₂ radicals from ROOOH decomposition can lead to an increase in ozone production via the HO₂ + NO reaction.[6]
-
Decreased Ozone Production: The consumption of RO₂ radicals in the formation of ROOOH reduces their availability to react with NO, a key step in ozone formation cycles. This leads to a decrease in ozone production.[6]
-
Increased Ozone Loss: The increased levels of HO₂ can also enhance the loss of ozone through the HO₂ + O₃ reaction.[6]
The modeling study indicates that the reactions leading to decreased ozone production and increased loss slightly outweigh the increased production, resulting in a net, albeit small, global decrease in tropospheric ozone.[3][6]
Experimental Methodologies
The detection and characterization of highly reactive and short-lived species like this compound and hydrotrioxides in the atmosphere present a significant analytical challenge. The breakthrough in their atmospheric detection was achieved using a specialized experimental setup combining a free-jet flow system with chemical ionization mass spectrometry (CIMS).
Experimental Setup for Hydrotrioxide Detection
The core of the experimental setup for the first direct detection of atmospheric hydrotrioxides is a free-jet flow system coupled to a chemical ionization mass spectrometer.[2]
Detailed Protocol for Chemical Ionization Mass Spectrometry (CIMS)
Objective: To detect and quantify gas-phase hydrotrioxides (ROOOH).
Principle: Chemical ionization is a "soft" ionization technique that minimizes fragmentation of the target analyte. A reagent ion is used to selectively ionize the hydrotrioxide molecules, typically through the formation of an adduct. The resulting charged adduct is then detected by a mass spectrometer.
Instrumentation:
-
Ion Source: Generates reagent ions. For hydroperoxides and hydrotrioxides, negative ion CIMS is often employed, using reagent ions such as I⁻ or CF₃O⁻.
-
Ion-Molecule Reaction (IMR) Region: A flow tube or drift tube where the sample gas containing the hydrotrioxides is mixed with the reagent ions. The pressure and reaction time in this region are controlled to optimize the formation of the desired ion-molecule adducts.
-
Mass Analyzer: Separates the ions based on their mass-to-charge ratio (m/z). Quadrupole or time-of-flight (TOF) mass analyzers are commonly used.
-
Detector: Detects the ions and generates a signal proportional to their abundance.
Procedure:
-
Generation of Reagent Ions: A suitable precursor gas is introduced into the ion source (e.g., CH₃I for I⁻) and ionized, often using a radioactive source (e.g., ²¹⁰Po) or an X-ray source.
-
Introduction of Sample: The air sample containing the hydrotrioxides is drawn into the IMR region.
-
Ion-Molecule Reactions: In the IMR, the hydrotrioxide molecules (ROOOH) react with the reagent ions (e.g., I⁻) to form adduct ions (e.g., [ROOOH•I]⁻).
-
Mass Analysis: The ions from the IMR are guided into the mass analyzer, where they are separated by their m/z.
-
Detection: The abundance of the specific adduct ion corresponding to the hydrotrioxide of interest is measured.
-
Quantification: The concentration of the hydrotrioxide in the original sample is determined by calibrating the instrument's response using standards or by using known reaction kinetics and ion-molecule collision rates.
Quantitative Data
The following tables summarize key quantitative data related to this compound and atmospheric hydrotrioxides.
Table 1: Physicochemical Properties of this compound (H₂O₃)
| Property | Value | Reference(s) |
| Molar Mass | 50.013 g/mol | [1] |
| Half-life (in organic solvents at room temp.) | ~16 minutes | [1] |
| Half-life (in water) | milliseconds | [1] |
| O-O Bond Length | 142.8 pm | [4] |
Table 2: Atmospheric Abundance and Production of Hydrotrioxides (ROOOH)
| Parameter | Value | Reference(s) |
| Estimated Global Annual Production | 86.1 Tg/year | [3] |
| Contribution from CH₃OOOH | 67.5 Tg/year (78%) | [3] |
| Contribution from Isoprene-derived ROOOH | 5.5 Tg/year (6%) | [3] |
| Estimated Atmospheric Concentration | up to 0.35 ppt | [3] |
| Estimated Atmospheric Lifetime | minutes to hours | [2][5] |
Table 3: Impact of Hydrotrioxide Chemistry on Global Tropospheric Burdens
| Species | Change in Global Burden | Reference |
| Ozone (O₃) | -0.7% (-2.3 Tg) | [3] |
| Nitrogen Oxides (NOx) | -0.5% (-2.7 Gg) | [3] |
| Carbon Monoxide (CO) | -0.8% (-3.2 Tg) | [3] |
| HOx (OH + HO₂) | +7.7% (+2.1 Gg) | [3] |
| Hydrogen Peroxide (H₂O₂) | +18.3% (+0.5 Tg) | [3] |
| Organic Peroxy Radicals (RO₂) | -18.2% (-8.0 Gg) | [3] |
Conclusion and Future Directions
The discovery of hydrotrioxides in the atmosphere marks a significant advancement in our understanding of atmospheric chemistry. These highly reactive species, formed from the oxidation of ubiquitous volatile organic compounds, have the potential to influence the concentrations of key atmospheric oxidants and contribute to the formation of secondary organic aerosols. Modeling studies suggest a modest but notable impact on the global tropospheric ozone budget.
Future research should focus on several key areas:
-
Expanding Kinetic Data: More experimental and theoretical studies are needed to determine the rate constants for the reactions of a wider range of hydrotrioxides with various atmospheric species (e.g., O₃, NO, SO₂).
-
Improving Atmospheric Models: The incorporation of detailed hydrotrioxide chemistry into global and regional atmospheric models will be crucial for accurately predicting their impact on air quality and climate.
-
Health and Environmental Impacts: The potential health effects of inhaling hydrotrioxides and their contribution to the formation of harmful secondary organic aerosols require further investigation.
-
Role of this compound (H₂O₃): The specific role and atmospheric abundance of this compound itself, as opposed to its organic derivatives, need to be better constrained through further experimental and modeling work.
The continued study of this compound and hydrotrioxides will undoubtedly lead to a more complete and accurate picture of the complex chemical processes that govern our atmosphere.
References
Unraveling the Fleeting Existence of Trioxidane: A Technical Guide to its Decomposition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trioxidane (H₂O₃), the second simplest of the hydrogen polyoxides, is a transient yet significant molecule implicated in various chemical and biological processes. Its inherent instability and rapid decomposition into water and singlet oxygen present both a challenge and an opportunity in fields ranging from atmospheric chemistry to targeted drug delivery. This in-depth technical guide provides a comprehensive overview of the decomposition pathway of this compound, consolidating current knowledge on its kinetics, mechanisms, and the experimental methodologies used to study this ephemeral species. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core principles governing this compound's reactivity.
Introduction
This compound is a highly reactive molecule with the chemical formula H₂O₃. It consists of a chain of three oxygen atoms bonded to two hydrogen atoms. While its existence is fleeting, its role as a potent oxidizing agent and a source of singlet oxygen has garnered significant interest. Understanding the decomposition of this compound is crucial for harnessing its reactivity in various applications, including organic synthesis, water treatment, and potentially as a targeted oxidant in biological systems. This guide aims to provide a detailed technical overview of the decomposition pathway of this compound, focusing on the core chemical principles and experimental evidence.
The Decomposition Pathway of this compound
The primary decomposition pathway of this compound yields water (H₂O) and singlet oxygen (¹O₂). This process is highly dependent on the surrounding environment, particularly the solvent.
H₂O₃ → H₂O + ¹O₂
In organic solvents, the decomposition of this compound follows a unimolecular, concerted mechanism. This involves the simultaneous cleavage of an oxygen-oxygen bond and the transfer of a hydrogen atom. In aqueous solutions, the decomposition is significantly faster, suggesting a more complex mechanism likely involving water molecules as catalysts.
Kinetics of Decomposition
The stability of this compound is highly sensitive to its environment. The following table summarizes the key quantitative data related to its decomposition kinetics.
| Parameter | Value | Solvent/Conditions | Citation |
| Half-life (t₁/₂) | ~16 minutes | Organic Solvents (e.g., diethyl ether, acetone-d₆) at room temperature | |
| Milliseconds | Aqueous Solution at room temperature | ||
| Activation Energy (Ea) | 75 kJ/mol | Diethyl ether | |
| Free-Energy Barrier (ΔG‡) | 17.5 kcal/mol (73.2 kJ/mol) | In the presence of water (computational) | |
| Reaction Order | First-order | Organic Solvents | |
| Complex | Aqueous Solutions |
Proposed Decomposition Mechanism
The decomposition of this compound is believed to proceed through a concerted mechanism, particularly in non-polar environments. This pathway avoids the formation of high-energy radical intermediates.
In aqueous solutions, the rapid decomposition suggests the participation of water molecules in the transition state, acting as a proton shuttle and lowering the activation energy barrier.
Experimental Protocols
The study of this compound is challenging due to its high reactivity and low stability. The following sections outline the general methodologies for its synthesis and the analysis of its decomposition.
Synthesis of this compound
A common method for the laboratory-scale synthesis of this compound is the low-temperature ozonation of suitable organic precursors, such as 1,2-diphenylhydrazine (B7769752).
Detailed Protocol:
-
Preparation of Precursor Solution: Dissolve 1,2-diphenylhydrazine in a suitable deuterated organic solvent (e.g., acetone-d₆) in a reaction vessel designed for low-temperature reactions.
-
Cooling: Cool the solution to a stable low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Ozonation: Pass a stream of ozone gas, generated by an ozone generator, through the cooled solution. The reaction is often accompanied by a visible color change.
-
Reaction Monitoring: The progress of the reaction can be monitored by spectroscopic methods or by observing the disappearance of the starting material.
-
Purging: Once the reaction is complete, purge the solution with a stream of dry nitrogen or argon gas to remove any unreacted ozone.
-
Isolation and Storage: The resulting solution containing this compound must be kept at low temperatures and analyzed promptly due to its instability. For short-term storage, solutions in diethyl ether can be kept at -20 °C for up to a week.
Analysis of this compound Decomposition
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the in-situ monitoring of this compound decomposition.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent at low temperature as described in the synthesis protocol.
-
NMR Tube Preparation: Transfer the cold this compound solution to a pre-cooled NMR tube.
-
NMR Data Acquisition:
-
Set the NMR spectrometer to the desired temperature.
-
Quickly insert the sample into the NMR probe.
-
Acquire a series of ¹H NMR spectra at fixed time intervals. The characteristic proton signal for this compound appears at a chemical shift of approximately 13.1 ppm in acetone-d₆.
-
-
Data Analysis:
-
Process the acquired spectra.
-
Integrate the area of the this compound proton signal in each spectrum.
-
Plot the natural logarithm of the integral value against time.
-
The slope of the resulting linear plot will be equal to the negative of the first-order rate constant (-k) for the decomposition.
-
Catalysis of this compound Decomposition
The decomposition of this compound can be accelerated by catalysts. While this area is less explored than for hydrogen peroxide, it is of significant interest.
Metal Ion Catalysis
Transition metal ions are known to catalyze the decomposition of peroxides. Although specific studies on this compound are scarce, it is plausible that metal ions with accessible redox states could facilitate its decomposition through radical or non-radical pathways. Further research is needed to elucidate the specific mechanisms and kinetics of metal-catalyzed this compound decomposition.
Enzymatic Catalysis
The potential interaction of this compound with enzymes is a critical area of investigation, particularly in the context of its biological effects. While no specific "this compound-dismutating" enzymes have been identified, peroxidases and catalases, which are known to decompose hydrogen peroxide, are logical candidates for investigation. The study of enzymatic decomposition of this compound could provide insights into its biological signaling and toxicological profiles.
Conclusion
The decomposition of this compound is a rapid and fascinating process with significant implications for chemistry and biology. This guide has provided a comprehensive overview of the current understanding of its decomposition pathway, kinetics, and the experimental methods used for its study. While significant progress has been made, further research is needed to fully elucidate the complex decomposition mechanisms in aqueous and biological systems, as well as the catalytic effects of various species. A deeper understanding of this compound's fleeting existence will undoubtedly pave the way for its innovative application in science and technology.
An In-depth Technical Guide on the Formation of Trioxidane from Singlet Oxygen and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as dihydrogen trioxide, is a highly reactive oxygen species (ROS) that has garnered increasing interest in various scientific fields, including atmospheric chemistry, biology, and medicine. Its formation from the reaction of singlet oxygen (¹O₂) with water is a fundamentally important process, implicated in biological phenomena such as the immune response, where singlet oxygen is produced by immune cells.[1] This technical guide provides a comprehensive overview of the core principles governing the formation of this compound from singlet oxygen and water, with a focus on reaction mechanisms, kinetics, and experimental methodologies.
Reaction Mechanism and Signaling Pathways
The reaction between singlet oxygen and water to form this compound is a complex process that has been elucidated through a combination of experimental and computational studies. While the direct addition of singlet oxygen to a single water molecule is energetically unfavorable, the reaction is facilitated by the presence of a second water molecule acting as a catalyst.[2][3]
The proposed mechanism involves the formation of a transient intermediate, which then rearranges to form this compound. Computational studies have explored the potential energy surface of this reaction, identifying key transition states and intermediates.
Below is a diagram illustrating the proposed catalytic pathway for the formation of this compound from singlet oxygen and water.
Caption: Catalytic role of a second water molecule in the formation of this compound.
Quantitative Data Summary
The kinetics of this compound formation and decomposition are critical for understanding its transient nature. The following tables summarize key quantitative data reported in the literature.
| Parameter | Value | Solvent | Temperature | Reference(s) |
| Half-life (t½) | ~16 minutes | Organic Solvents | Room Temperature | [1][4] |
| milliseconds | Water | Room Temperature | [1][4] | |
| Activation Energy (Ea) | 75 kJ/mol | Diethyl ether | - | [5] |
| Reaction Enthalpy (ΔH) | -120 kJ/mol | - | - | [5] |
Table 1: Decomposition kinetics of this compound (H₂O₃).
| Parameter | Value | Conditions | Reference(s) |
| ¹H NMR Chemical Shift (δ) | 13.1 ppm | Acetone-d₆ at -20 °C | [4] |
| Rate constant for reaction with Furfuryl Alcohol | 1.00 x 10⁸ M⁻¹s⁻¹ | Low ionic strength aqueous solution | 22 °C |
Table 2: Spectroscopic and Reactivity Data for this compound and Singlet Oxygen.
Experimental Protocols
Protocol 1: Generation of Singlet Oxygen in Aqueous Solution via Photosensitization
This protocol describes a general method for producing singlet oxygen in an aqueous medium using a photosensitizer, which is essential for studying its reaction with water to form this compound. Deuterated water (D₂O) is often used as the solvent to increase the lifetime of singlet oxygen, facilitating its detection and reaction.[6]
Materials:
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Deuterated Water (D₂O)
-
Phosphate buffer
-
Light source (e.g., laser or lamp with appropriate wavelength for the photosensitizer)
-
Reaction vessel (e.g., quartz cuvette)
Procedure:
-
Prepare a stock solution of the chosen photosensitizer in D₂O. The concentration will depend on the photosensitizer's quantum yield and the desired rate of singlet oxygen production.
-
Prepare a phosphate-buffered solution in D₂O at the desired pD.
-
In the reaction vessel, combine the photosensitizer stock solution with the buffered D₂O to achieve the final desired concentration.
-
Continuously bubble oxygen gas through the solution for a set period to ensure saturation.
-
Irradiate the solution with the light source at the wavelength corresponding to the absorption maximum of the photosensitizer. The duration and intensity of irradiation will determine the total amount of singlet oxygen generated.
Protocol 2: Detection and Quantification of this compound using ¹H NMR Spectroscopy
This protocol outlines the procedure for detecting and quantifying the highly unstable this compound molecule using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to its short half-life in water, the synthesis is typically performed at low temperatures in a deuterated organic solvent.
Materials:
-
Deuterated acetone (B3395972) (acetone-d₆)
-
Apparatus for low-temperature reactions
-
NMR spectrometer
-
NMR tubes suitable for low-temperature measurements
Procedure:
-
Generate singlet oxygen in situ within the deuterated acetone solution containing a small amount of water at a low temperature (e.g., -78 °C), for example, through the decomposition of a phosphite (B83602) ozonide.
-
Alternatively, prepare this compound by the reaction of ozone with an organic reducing agent at low temperature in acetone-d₆.[4]
-
Rapidly transfer the cold solution to a pre-cooled NMR tube.
-
Acquire the ¹H NMR spectrum at a low temperature (e.g., -20 °C) to minimize the decomposition of this compound.
-
The characteristic signal for the protons of this compound is expected at approximately 13.1 ppm.[4]
-
For quantification (qNMR), an internal standard with a known concentration and a distinct, non-overlapping signal must be added to the solution prior to the reaction. The concentration of this compound can be determined by comparing the integral of the this compound signal to the integral of the internal standard's signal.
Experimental and Logical Workflows
The study of this compound formation from singlet oxygen and water involves a multi-step process, from the generation of the reactive oxygen species to the detection of the transient this compound molecule. The following diagrams illustrate a typical experimental workflow and the logical relationship between the key stages of the research.
Caption: A typical experimental workflow for studying this compound formation.
Caption: Logical flow of the key stages in this compound research.
Conclusion
The formation of this compound from singlet oxygen and water is a significant reaction with implications for various chemical and biological systems. This guide has provided an in-depth overview of the current understanding of this process, including the reaction mechanism, quantitative kinetic data, and detailed experimental protocols for its study. The transient nature of this compound presents experimental challenges, but the methodologies outlined here provide a solid foundation for researchers and drug development professionals to explore the chemistry and potential applications of this fascinating molecule. Further research into the precise rate constants under various physiological conditions will be crucial for fully elucidating its role in biological systems.
References
A Technical Guide to the Skewed Chain Structure of Trioxidane (H₂O₃)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Trioxidane (H₂O₃), also known as dihydrogen trioxide, is a reactive oxygen species (ROS) of significant interest due to its unique molecular structure and role as a powerful oxidant. This document provides a detailed technical overview of the core structural features of this compound, focusing on its characteristic skewed chain geometry. It summarizes key structural and spectroscopic data, outlines experimental protocols for its synthesis and characterization, and presents logical and reaction pathway diagrams to illustrate its properties and behavior. The inherent instability of this compound makes it a challenging molecule to study, yet its potential involvement in biological and chemical oxidation processes necessitates a thorough understanding of its fundamental characteristics.
Molecular Structure and Properties
The this compound molecule consists of a chain of three oxygen atoms bonded to two hydrogen atoms at the termini (H-O-O-O-H). Unlike simpler molecules, it does not adopt a planar structure. Instead, it exhibits a non-planar, skewed geometry, which is its most stable conformation.[1][2] This skewed arrangement is critical to its reactivity and properties.
The structure was definitively confirmed experimentally in 2005 through microwave spectroscopy in a supersonic jet.[2][3] The key feature is the oxygen–oxygen–oxygen–hydrogen dihedral angle of approximately 81.8°.[1][2][4] The oxygen-oxygen bonds, at 142.8 pm, are slightly shorter than the 146.4 pm O-O bonds found in hydrogen peroxide (H₂O₂), indicating a stronger bond.[2][3] This structural preference is attributed to hyperconjugation effects rather than simple lone-pair repulsions.[1]
Data Presentation
The structural and spectroscopic parameters for this compound, derived from both experimental measurements and computational studies, are summarized below.
Table 1: Structural Parameters of this compound (H₂O₃)
| Parameter | Experimental Value | Reference |
|---|---|---|
| O-O Bond Length | 142.8 pm | [2][3][5] |
| O-H Bond Length | 96.3 pm | [6] |
| O-O-O Bond Angle | 107.0° | [6] |
| H-O-O Bond Angle | 101.1° | [6] |
| H-O-O-O Dihedral Angle | 81.8° |[1][2][5] |
Table 2: Spectroscopic Data for this compound (H₂O₃)
| Spectroscopic Technique | Feature | Wavenumber / Chemical Shift | Reference |
|---|---|---|---|
| Infrared Spectroscopy | O-H Stretch | 3450 cm⁻¹ | [3] |
| Infrared Spectroscopy | O-O Stretch | 880 cm⁻¹, 1010 cm⁻¹ | [3] |
| Raman Spectroscopy | Symmetric O-O Stretch | 850 cm⁻¹, 878 cm⁻¹ | [3][7] |
| Raman Spectroscopy | Asymmetric O-O Stretch | 756 cm⁻¹ | [7] |
| Raman Spectroscopy | O-O-O Bend | 500 cm⁻¹ | [7] |
| ¹H NMR Spectroscopy | Proton Signal (in acetone-d₆ at -20°C) | 13.1 ppm |[2][3] |
Experimental Protocols
The high reactivity and thermal instability of this compound demand specialized, low-temperature techniques for its synthesis and characterization.
Protocol 1: Synthesis via the "Peroxone Process"
This method involves the reaction of ozone with hydrogen peroxide at low temperatures in an organic solvent.
Objective: To generate a solution of this compound for subsequent analysis.
Materials:
-
Ozone (O₃) generator
-
Hydrogen peroxide (H₂O₂), concentrated solution
-
Anhydrous organic solvent (e.g., diethyl ether, acetone-d₆)
-
Dry ice or a cryostat for cooling (-78°C to -20°C)
-
Glass reaction vessel with gas inlet and outlet
Methodology:
-
Cool the chosen organic solvent to the desired low temperature (e.g., -78°C) in the reaction vessel.
-
Add a stoichiometric excess of hydrogen peroxide to the cold solvent with gentle stirring.
-
Bubble ozone gas slowly through the H₂O₂/solvent mixture. The reaction is highly exothermic and must be carefully controlled to maintain low temperatures.
-
Continue the ozonolysis until the desired concentration of H₂O₃ is achieved, which can be monitored in real-time using spectroscopic methods if available.
-
The resulting solution contains this compound, which can be stored for a limited time at low temperatures (e.g., for up to a week at -20°C in diethyl ether).[2]
Protocol 2: Spectroscopic Characterization by Microwave Spectroscopy
This protocol outlines the definitive method used for determining the gas-phase structure of this compound.
Objective: To measure the rotational constants and determine the precise molecular geometry of H₂O₃.
Apparatus:
-
Fourier-transform microwave (FTMW) spectrometer
-
Supersonic jet expansion system
-
Precursor source (e.g., from the Peroxone Process)
Methodology:
-
A dilute mixture of the this compound precursor in a carrier gas (e.g., Argon) is prepared.
-
This gas mixture is pulsed through a nozzle into a high-vacuum chamber, causing it to expand and cool rapidly to a few Kelvin (supersonic expansion). This process stabilizes the unstable H₂O₃ molecules in the gas phase.
-
The cooled molecules are irradiated with a short, high-power microwave pulse, which polarizes the sample.
-
The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected.
-
A Fourier transform of the FID signal yields the high-resolution rotational spectrum.
-
By analyzing the frequencies of the rotational transitions, the rotational constants are determined, from which the precise bond lengths, bond angles, and dihedral angle of the molecule can be calculated.[1][2]
Visualizations: Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of key processes and relationships.
Diagram 1: Experimental Workflow
This diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for this compound Synthesis and Characterization.
Diagram 2: Decomposition Pathway
This compound is highly unstable, particularly in aqueous solutions, where it decomposes rapidly.
Caption: Decomposition Pathway of this compound.
Diagram 3: Theoretical vs. Experimental Validation
The structure of this compound was first predicted by computational models before being confirmed experimentally.
Caption: Logical Flow of this compound Structural Determination.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Trioxidane (H₂O₃)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trioxidane, with the chemical formula H₂O₃, is the simplest hydrogen polyoxide, consisting of a chain of three oxygen atoms with hydrogen atoms at each end (H-O-O-O-H).[1] Also known as dihydrogen trioxide, it is a highly unstable and reactive oxygen species (ROS).[1][2] Despite its instability, this compound is of significant interest due to its role as a potential intermediate in various chemical and biological oxidation processes.[3][4] It is believed to be the active antimicrobial agent in the ozone/hydrogen peroxide mixture, and there is evidence suggesting it can be generated by the human immune system as a defense against pathogens.[5][6] Its controlled synthesis in the laboratory is crucial for studying its properties, reactivity, and potential therapeutic applications.
The most common laboratory synthesis method involves the reaction of ozone with hydrogen peroxide at low temperatures in organic solvents, a procedure often referred to as the "peroxone process".[3][5] This document provides detailed protocols for this synthesis, summarizes key quantitative data, and outlines the necessary characterization methods.
Quantitative Data Summary
The following tables summarize the structural, spectroscopic, and stability data for this compound, compiled from various experimental and computational studies.
Table 1: Structural and Physical Properties of this compound
| Parameter | Value | Source |
| Molecular Formula | H₂O₃ | [1] |
| Molar Mass | 50.013 g·mol⁻¹ | [5] |
| Molecular Geometry | Skewed, non-planar | [1][3] |
| O-O Bond Length | 142.8 pm | [1][3][5] |
| O-O-O-H Dihedral Angle | 81.8° | [1][3][5] |
| Appearance | Colorless liquid at low temperatures | [3] |
Table 2: Stability of this compound
| Solvent/Condition | Half-life (t₁₂) | Temperature | Source |
| Organic Solvents (e.g., diethyl ether) | ~16 minutes | Room Temperature | [1][2][3][5] |
| Aqueous Solutions | Milliseconds | Room Temperature | [1][2][3][5] |
| Diethyl Ether | Up to 1 week | -20°C | [1][5] |
| Acetone-d₆ | 16 ± 2 minutes | Room Temperature | [7] |
Table 3: Spectroscopic Data for this compound Characterization
| Spectroscopic Method | Signal/Band | Solvent/Condition | Source |
| ¹H NMR | 13.1 ppm | Acetone-d₆ at -20°C | [3][5] |
| Infrared (IR) Spectroscopy | 3450 cm⁻¹ (O-H stretch) | - | [3] |
| 1010 cm⁻¹ (O-O stretch) | - | [3] | |
| 880 cm⁻¹ (O-O stretch) | - | [3] | |
| Raman Spectroscopy | 850 cm⁻¹ (Symmetric O-O stretch) | - | [3] |
Experimental Protocols
Two primary protocols for the synthesis of this compound from ozone and hydrogen peroxide are presented below. Protocol 1 is a general method, while Protocol 2 incorporates a catalyst for higher yields.
Safety Precautions:
-
Ozone is a toxic and powerful oxidizing agent. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen peroxide at high concentrations is corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Low-temperature baths (e.g., dry ice/acetone) should be handled with cryogenic gloves.
-
This compound is unstable and can decompose energetically. Avoid high concentrations and rapid temperature changes.
Protocol 1: General Synthesis via the Peroxone Process
This method produces detectable quantities of this compound (typically up to 10⁻³ M) and is suitable for spectroscopic characterization and reactivity studies.[3]
Materials and Equipment:
-
Ozone generator
-
Gas dispersion tube
-
Two-necked round-bottom flask
-
Low-temperature bath (e.g., dry ice/acetone or cryocooler)
-
Magnetic stirrer and stir bar
-
Anhydrous hydrogen peroxide (or a concentrated solution)
-
Anhydrous organic solvent (e.g., acetone, diethyl ether, methyl acetate)
-
Drying tube
Procedure:
-
Setup: Assemble the two-necked round-bottom flask with a magnetic stir bar, a gas inlet (connected to the ozone generator via a drying tube), and a gas outlet. Place the flask in the low-temperature bath and allow it to cool to -78°C.
-
Reagent Preparation: Prepare a dilute solution of anhydrous hydrogen peroxide in the chosen anhydrous organic solvent (e.g., acetone) inside the pre-cooled flask.
-
Ozonolysis: Begin stirring the solution. Bubble ozone gas through the cold hydrogen peroxide solution at a steady, slow rate.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots for analysis (e.g., ¹H NMR) to detect the characteristic this compound peak at 13.1 ppm.[3][5]
-
Termination: Once the desired concentration is reached or the reaction ceases to produce more this compound, stop the ozone flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Storage and Use: The resulting solution of this compound should be kept at or below -20°C and used promptly.[1][5] Solutions in diethyl ether can be stored at -20°C for up to a week.[5]
Protocol 2: Catalytic Synthesis for Higher Concentrations
This method utilizes a methyltrioxorhenium(VII) catalyst to achieve significantly higher concentrations of this compound, up to 0.1 M in acetone.[3][5][7]
Materials and Equipment:
-
Same as Protocol 1
-
Methyltrioxorhenium(VII) (MTO) catalyst
Procedure:
-
Setup: The experimental setup is identical to Protocol 1. The reaction flask should be cooled to -20°C.[3][5]
-
Reagent Preparation: Prepare a solution of hydrogen peroxide in anhydrous acetone-d₆ (for NMR monitoring) in the pre-cooled flask.
-
Catalyst Addition: Add a catalytic amount of methyltrioxorhenium(VII) to the solution.
-
Ozonolysis: While stirring vigorously, bubble ozone gas through the solution. The temperature should be carefully maintained at -20°C.
-
Monitoring and Termination: Monitor the formation of this compound via ¹H NMR.[3][5] When the peak at 13.1 ppm reaches its maximum intensity, stop the ozone flow and purge the flask with nitrogen or argon.
-
Storage and Use: The resulting high-concentration solution must be stored at low temperatures (-20°C or lower) and handled with extreme care due to the increased concentration of the unstable product.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the laboratory synthesis of this compound.
Caption: General workflow for the synthesis of this compound (H₂O₃).
References
Application Notes and Protocols for the Preparation of Trioxidane Using a Modified Anthraquinone Process
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of trioxidane (H₂O₃) through a modified anthraquinone (B42736) process. This compound, a highly reactive oxygen species, is of growing interest in various research fields, including atmospheric chemistry and pharmacology, for its potent oxidizing properties. The protocols herein describe a method analogous to the industrial anthraquinone process for hydrogen peroxide (H₂O₂) production, where the oxidation step is adapted to utilize ozone (O₃) instead of oxygen (O₂), leading to the formation of this compound.[1] Due to the inherent instability of this compound, these protocols emphasize low-temperature conditions and anhydrous organic solvents to maximize yield and stability.[2][3][4] Detailed methodologies for the synthesis, purification, and characterization of this compound are provided, along with tabulated quantitative data and a visual representation of the experimental workflow.
Introduction
The anthraquinone process is the primary industrial method for producing hydrogen peroxide.[1] It involves a cyclic reduction and oxidation of an alkylated anthraquinone derivative.[1] By substituting the oxygen used in the oxidation step with ozone, it is possible to generate dihydrogen trioxide, or this compound.[1] this compound is a highly unstable molecule with a significantly shorter half-life than hydrogen peroxide, readily decomposing into water and singlet oxygen.[3][4][5] In organic solvents at room temperature, its half-life is approximately 16 minutes, while in aqueous solutions, it decomposes in milliseconds.[3][4][5] This inherent instability necessitates careful control of experimental conditions, particularly temperature.
This document outlines a comprehensive laboratory-scale protocol for the preparation and characterization of this compound using a modified anthraquinone process. The provided methodologies are intended to serve as a foundational guide for researchers exploring the synthesis and applications of this potent oxidizing agent.
Experimental Protocols
2.1. Overview of the Synthetic Workflow
The synthesis of this compound via the modified anthraquinone process is a two-step cyclic procedure. The first step involves the catalytic hydrogenation of a 2-alkyl-anthraquinone to its corresponding 2-alkyl-anthrahydroquinone. The second, and key, step is the low-temperature ozonolysis of the 2-alkyl-anthrahydroquinone, which yields this compound and regenerates the 2-alkyl-anthraquinone. A subsequent extraction step can be employed to isolate the this compound.
Caption: Workflow for this compound Synthesis.
2.2. Protocol 1: Hydrogenation of 2-Ethyl-anthraquinone
This protocol details the reduction of 2-ethyl-anthraquinone to 2-ethyl-anthrahydroquinone.
Materials:
-
2-Ethyl-anthraquinone (reagent grade)
-
Palladium on activated carbon (5% w/w)
-
Solvent mixture: 75% C₉-C₁₁ aromatic solvent, 25% trioctylphosphate
-
Hydrogen gas (high purity)
-
Hydrogenation reactor equipped with a gas inlet, stirrer, and temperature control
Procedure:
-
Prepare a 15% (w/v) solution of 2-ethyl-anthraquinone in the solvent mixture.
-
Add the palladium catalyst to the solution at a concentration of 2 g/L.
-
Seal the reactor and purge with nitrogen gas to remove any oxygen.
-
Introduce hydrogen gas into the reactor, maintaining a pressure of 1-3 atm.
-
Stir the mixture vigorously at a temperature of 40-50°C.
-
Monitor the reaction progress by observing the color change from yellow (anthraquinone) to deep red (anthrahydroquinone). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, stop the hydrogen flow and purge the reactor with nitrogen gas.
-
Filter the solution under an inert atmosphere to remove the palladium catalyst. The resulting solution of 2-ethyl-anthrahydroquinone is used directly in the next step.
2.3. Protocol 2: Ozonolysis of 2-Ethyl-anthrahydroquinone
This protocol describes the synthesis of this compound by the ozonolysis of the previously prepared 2-ethyl-anthrahydroquinone solution.
Materials:
-
Solution of 2-ethyl-anthrahydroquinone in the aromatic/trioctylphosphate solvent mixture
-
Ozone gas (generated from an ozone generator using dry oxygen)
-
Gas dispersion tube
-
Reaction vessel with a gas inlet and outlet, magnetic stirrer, and placed in a cooling bath
Procedure:
-
Cool the 2-ethyl-anthrahydroquinone solution to -78°C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution via the gas dispersion tube. The concentration of ozone should be in the range of 1-5% (v/v).
-
Stir the solution continuously during ozonolysis.
-
Monitor the reaction progress by observing the disappearance of the red color of the anthrahydroquinone. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove any unreacted ozone.
-
The resulting solution contains this compound and regenerated 2-ethyl-anthraquinone. This solution should be kept at low temperatures (-20°C or below) and used immediately for analysis or further applications.
2.4. Protocol 3: Analytical Characterization of this compound
Due to its instability, the characterization of this compound requires rapid and low-temperature analytical techniques.
2.4.1. ¹H NMR Spectroscopy
-
Transfer an aliquot of the cold this compound solution to a pre-cooled NMR tube containing a deuterated solvent suitable for low-temperature measurements (e.g., acetone-d₆).
-
Acquire the ¹H NMR spectrum at -20°C.
-
The characteristic signal for the protons of this compound appears as a singlet at approximately 13.1 ppm.[5]
2.4.2. UV-Vis Spectroscopy
-
Dilute a sample of the this compound solution in a pre-cooled aprotic solvent.
-
Immediately acquire the UV-Vis spectrum.
-
This compound exhibits a characteristic absorption maximum around 215 nm. The concentration can be estimated using the Beer-Lambert law, although the molar absorptivity needs to be determined empirically due to the compound's instability.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and properties of this compound.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Hydrogenation | Ozonolysis |
| Temperature | 40-50°C | -78°C |
| Pressure | 1-3 atm (H₂) | Atmospheric |
| Solvent | 75% Aromatic/25% TOP | 75% Aromatic/25% TOP |
| Catalyst | 5% Pd/C | - |
| Reactant Conc. | 15% (w/v) 2-Et-AQ | ~15% (w/v) 2-Et-AHQ |
| Reaction Time | 2-4 hours | 30-60 minutes |
Table 2: Properties and Stability of this compound
| Property | Value | Reference |
| Molecular Formula | H₂O₃ | [5] |
| Molar Mass | 50.01 g/mol | [5] |
| Half-life (Organic Solvents, RT) | ~16 minutes | [3][4][5] |
| Half-life (Aqueous Solution) | Milliseconds | [3][4][5] |
| Storage Conditions | Diethyl ether at -20°C | [5] |
| ¹H NMR Chemical Shift (in acetone-d₆ at -20°C) | ~13.1 ppm | [5] |
| UV-Vis λmax | ~215 nm | - |
Safety Precautions
-
Ozone: Ozone is a toxic and highly reactive gas. All ozonolysis experiments should be conducted in a well-ventilated fume hood.
-
Peroxides: this compound is a powerful oxidizing agent and potentially explosive, especially in concentrated form. Handle with extreme care and always work behind a safety shield.
-
Low Temperatures: The use of cryogenic baths requires appropriate personal protective equipment, including insulated gloves and safety glasses.
-
Solvents: The organic solvents used are flammable. Avoid open flames and sources of ignition.
Conclusion
The modified anthraquinone process presents a viable, albeit challenging, route for the laboratory-scale synthesis of this compound. The protocols provided herein offer a detailed framework for researchers to produce and characterize this intriguing molecule. Careful attention to low-temperature conditions and anhydrous environments is paramount to successfully handle the inherent instability of this compound. Further research may focus on optimizing reaction conditions to improve yields and exploring the utility of this potent oxidizing agent in various applications, from organic synthesis to pharmacology.
References
Application Note: Spectroscopic Detection of Trioxidane (H₂O₃) in Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract Trioxidane (H₂O₃), or dihydrogen trioxide, is a highly reactive oxygen species (ROS) implicated in various chemical and biological processes, including atmospheric chemistry and immune responses.[1][2] Its transient nature, particularly its extreme instability in aqueous solutions where it decomposes into water and singlet oxygen within milliseconds, presents a significant analytical challenge.[2][3] This application note provides an overview of spectroscopic methods for the detection and characterization of this compound. We detail protocols for its synthesis and subsequent analysis using UV-Visible, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Given its instability, these protocols emphasize low-temperature conditions and rapid acquisition techniques, which are critical for successful detection.
Introduction
This compound is the simplest hydrogen polyoxide after hydrogen peroxide. While of significant theoretical interest, its high reactivity and rapid decomposition have historically made it difficult to study.[3] In biological systems, it is believed to be generated from singlet oxygen by immune cells as a potent antimicrobial agent.[1][2] Characterizing H₂O₃ is crucial for understanding its role in oxidative stress and signaling pathways. Spectroscopic techniques are the primary tools for identifying and quantifying this elusive molecule. However, its detection in aqueous media is particularly challenging, requiring in-situ generation and immediate analysis.[3]
Synthesis of this compound (H₂O₃)
As this compound is not stable enough for storage, it must be synthesized immediately prior to analysis. The most common laboratory method is the low-temperature reaction of ozone with hydrogen peroxide or other reducing agents in organic solvents.[1][3]
Protocol 2.1: Synthesis via the "Peroxone Process"
This protocol describes a general method for preparing solutions of this compound in an organic solvent at low temperatures.
Materials:
-
Ozone (O₃) generator
-
Hydrogen peroxide (H₂O₂), concentrated
-
Anhydrous organic solvent (e.g., diethyl ether, acetone-d₆)
-
Dry ice/acetone or cryocooler bath (-78 °C to -20 °C)
-
Gas dispersion tube
-
Three-neck round-bottom flask
Procedure:
-
Prepare a cold bath at the desired temperature (e.g., -78 °C).
-
Place the selected anhydrous organic solvent in the three-neck flask and cool it to the bath temperature.
-
Add a stoichiometric excess of anhydrous hydrogen peroxide to the cold solvent.
-
Bubble ozone gas through the solution via the gas dispersion tube at a controlled rate. The reaction should be monitored for the formation of H₂O₃.
-
Continue the reaction for a predetermined time to achieve detectable concentrations (typically in the 10⁻³ to 10⁻² M range).[3]
-
The resulting solution containing H₂O₃ is highly unstable and must be kept at low temperatures (below -20 °C) and analyzed immediately.[1][3]
Spectroscopic Detection Protocols
Due to its rapid decomposition, especially in the presence of water, all spectroscopic measurements should be performed rapidly at sub-zero temperatures.
3.1 UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of this compound.
Protocol 3.1.1: UV-Vis Analysis
-
Instrument Setup: Pre-cool the spectrophotometer's cuvette holder to the desired temperature (e.g., -20 °C) using a suitable accessory.
-
Sample Preparation: Prepare a solution of H₂O₃ in a UV-transparent organic solvent (e.g., diethyl ether) following Protocol 2.1.
-
Measurement: Quickly transfer the cold H₂O₃ solution to a pre-chilled quartz cuvette. Immediately acquire the UV-Vis spectrum.
-
Data Analysis: Identify the characteristic weak absorption maxima for H₂O₃ around 280 nm and 320 nm.[3] Quantification can be performed at 280 nm using the molar absorptivity ε = 150 M⁻¹cm⁻¹.[3]
3.2 Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the unique structural features of this compound.
Protocol 3.2.1: IR/Raman Analysis
-
Instrument Setup: Utilize a low-temperature cell for the IR or Raman spectrometer. For aqueous solutions, Attenuated Total Reflectance (ATR) is a suitable technique for IR.
-
Sample Preparation: Generate H₂O₃ in the desired solvent as described in Protocol 2.1. For matrix isolation studies, H₂O₃ can be trapped in an inert gas matrix (e.g., argon) on a cold window.[4][5]
-
Measurement: Acquire the spectrum immediately, ensuring the sample remains frozen or at a very low temperature throughout the measurement.
-
Data Analysis: Analyze the spectrum for the characteristic vibrational modes of H₂O₃. The antisymmetric O-O stretch at 776 cm⁻¹ is a particularly useful diagnostic peak in IR, as it may be observable even in the presence of water.[4][5] For Raman, a strong symmetric O-O stretching band is expected around 850-878 cm⁻¹.[3][6]
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides a definitive confirmation of H₂O₃ presence through a distinct chemical shift.
Protocol 3.3.1: ¹H NMR Analysis
-
Instrument Setup: Pre-cool the NMR probe to -20 °C or lower.
-
Sample Preparation: Synthesize H₂O₃ in a deuterated organic solvent, such as acetone-d₆, following Protocol 2.1.[1]
-
Measurement: Quickly transfer the cold sample to an NMR tube and insert it into the pre-cooled spectrometer. Acquire the ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic proton signal for H₂O₃, which appears as a singlet at approximately 13.1 ppm.[1][3] This signal is significantly downfield from those of water and hydrogen peroxide.
Quantitative Data and Spectroscopic Signatures
The following tables summarize the key spectroscopic data for the identification and quantification of this compound.
Table 1: Spectroscopic Properties of this compound (H₂O₃)
| Spectroscopic Technique | Wavelength / Wavenumber / Chemical Shift | Assignment / Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| UV-Visible | 280 nm | n→σ* transition (ε = 150 M⁻¹cm⁻¹) | [3] |
| 320 nm | n→σ* transition | [3] | |
| Infrared (IR) | ~3450 cm⁻¹ | O-H Stretching | [3] |
| ~1010 cm⁻¹ | O-O Stretching | [3] | |
| ~880 cm⁻¹ | O-O Stretching | [3] | |
| 776 cm⁻¹ | Antisymmetric O-O Stretching | [4][5] | |
| Raman | 878 cm⁻¹ | Symmetric O-O Stretching | [6] |
| 850 cm⁻¹ | Symmetric O-O Stretching | [3] | |
| 756 cm⁻¹ | Asymmetric O-O Stretching | [6] | |
| 500 cm⁻¹ | O-O-O Bending | [6] |
| ¹H NMR | 13.1 ppm (in acetone-d₆ at -20°C) | H-O-O-O-H Protons |[1][3] |
Table 2: Stability of this compound (H₂O₃)
| Solvent / Medium | Half-life (t₁/₂) | Temperature | Reference |
|---|---|---|---|
| Diethyl ether | ~16 minutes | 25 °C | [3] |
| Organic Solvents | Stable for up to a week | -20 °C | [1] |
| Aqueous Solution | Milliseconds | Room Temperature |[2][3] |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the synthesis and decomposition of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of H₂O₃.
Caption: Reaction scheme for the synthesis of H₂O₃ via the Peroxone Process.
Caption: Decomposition pathway of this compound in aqueous solutions.
References
Application Notes and Protocols for the Identification of Trioxidane (H₂O₃) by ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trioxidane (H₂O₃), also known as dihydrogen trioxide, is a highly reactive oxygen species (ROS) and the simplest of the hydrogen polyoxides. It has been implicated as a key intermediate in various chemical and biological processes, including atmospheric chemistry and the antimicrobial action of ozone/hydrogen peroxide mixtures. Due to its inherent instability, the detection and characterization of this compound require sensitive and specific analytical techniques. ¹H NMR spectroscopy has emerged as a powerful tool for the unambiguous identification of this compound in solution, owing to its characteristic downfield chemical shift. These application notes provide detailed protocols for the synthesis, sample preparation, and ¹H NMR analysis of this compound.
Data Presentation
The quantitative ¹H NMR data for this compound is summarized in the table below. Due to its transient nature, comprehensive data across a wide range of conditions is limited.
| Parameter | Value | Solvent | Temperature (°C) | Notes |
| Chemical Shift (δ) | 13.1 ppm | Acetone-d₆ | -20 | Characteristic singlet peak.[1] |
| Not Reported | Diethyl ether-d₁₀ | - | - | |
| Coupling Constant (J) | Not Applicable | - | - | The proton signal appears as a singlet. |
| T₁ Relaxation Time | Not Reported | - | - | Expected to be short due to proximity to electronegative oxygen atoms and potential paramagnetic oxygen contamination. |
| Half-life (t₁/₂) | 16 ± 2 min | Acetone-d₆ | 20 | [2] |
| ~16 min | Organic Solvents | 20 | [1][3] | |
| Milliseconds | Water | 20 | [1][3] | |
| ~1 week (in solution) | Diethyl ether | -20 | [1] |
Experimental Protocols
Safety Precautions:
-
Ozone is toxic and a strong oxidizing agent. All procedures involving ozone must be conducted in a well-ventilated fume hood.
-
Low-temperature baths (e.g., dry ice/acetone) should be handled with appropriate cryogenic gloves.
-
This compound and its precursors may be unstable. Avoid high concentrations and rapid temperature changes.
Protocol 1: Synthesis of this compound via Low-Temperature Ozonolysis of 1,2-Diphenylhydrazine (B7769752)
This protocol is based on the established method of generating this compound by reacting ozone with an organic reducing agent at low temperatures.[1][4]
Materials:
-
1,2-Diphenylhydrazine
-
Deuterated acetone (B3395972) (Acetone-d₆), anhydrous
-
Ozone (O₃) gas stream (from an ozone generator)
-
Oxygen (O₂) gas (for purging)
-
Dry ice
-
Acetone (for cold bath)
Equipment:
-
NMR tube (5 mm, suitable for low-temperature measurements)
-
Gas dispersion tube (fritted glass)
-
Two-neck round-bottom flask
-
Low-temperature thermometer
-
Ozone generator
-
Magnetic stirrer and stir bar
Procedure:
-
Precursor Solution Preparation: Dissolve 5-10 mg of 1,2-diphenylhydrazine in 0.7 mL of anhydrous acetone-d₆ directly in a clean, dry two-neck round-bottom flask equipped with a small magnetic stir bar.
-
Cooling: Prepare a dry ice/acetone bath and cool the flask containing the 1,2-diphenylhydrazine solution to -78 °C with gentle stirring.
-
Ozonolysis:
-
Connect the output of the ozone generator to a gas dispersion tube.
-
Submerge the tip of the gas dispersion tube into the cold precursor solution.
-
Gently bubble the ozone/oxygen gas stream through the solution. The reaction progress can be monitored by the appearance of a pale blue color, indicating an excess of ozone. The reaction is typically complete within 5-10 minutes, depending on the ozone flow rate.
-
-
Quenching and Purging:
-
Stop the ozone flow and remove the gas dispersion tube.
-
Gently bubble pure oxygen or argon through the solution for 2-3 minutes to remove any residual ozone.
-
-
Sample Transfer for NMR:
-
Working quickly, use a pre-cooled pipette to transfer the reaction mixture into a pre-cooled NMR tube.
-
Cap the NMR tube and immediately insert it into the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature (e.g., -20 °C).
-
Protocol 2: ¹H NMR Data Acquisition and Analysis
Instrumentation:
-
NMR Spectrometer (300 MHz or higher) equipped with a variable temperature probe.
Parameters for ¹H NMR Acquisition:
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the acetone-d₆ solvent. Perform shimming at the low temperature to optimize magnetic field homogeneity.
-
Temperature Control: Set the probe temperature to -20 °C and allow it to equilibrate for at least 10-15 minutes before acquisition.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 20 ppm, centered around 7-8 ppm, is recommended to cover the entire proton chemical shift range, including the downfield region where this compound resonates.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): Given the instability of this compound, a short relaxation delay (e.g., 1-2 seconds) is advisable to acquire data rapidly. For quantitative measurements, a longer delay (5 x T₁) would be necessary, but this may not be feasible due to the compound's short half-life.
-
Number of Scans (NS): 16 to 64 scans, depending on the concentration of this compound. A higher number of scans will improve the signal-to-noise ratio but will also average the signal over a longer period during which decomposition occurs.
-
-
Data Processing:
-
Apply a line broadening (LB) factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Manually phase the spectrum.
-
Reference the spectrum to the residual proton signal of acetone-d₆ (δ ≈ 2.05 ppm).
-
-
Identification: A singlet peak observed at approximately 13.1 ppm is indicative of the presence of this compound (HOOOH).[1]
Protocol 3: T₁ Relaxation Time Measurement (Inversion-Recovery)
For a more detailed characterization, the longitudinal relaxation time (T₁) can be measured using an inversion-recovery pulse sequence. This provides information about the molecular environment and dynamics.
Procedure:
-
Setup: Use the sample prepared as described in Protocol 1.
-
Pulse Sequence: Select the inversion-recovery pulse sequence (e.g., 't1ir' on Bruker instruments).
-
Variable Delay List (VD): Create a list of variable delay times (τ values) to sample the recovery of the inverted magnetization. A typical list might include delays from 0.01 s to 10 s, with more points sampled at shorter times.
-
Acquisition: Run the experiment with the same temperature and shimming as in Protocol 2.
-
Analysis: Process the resulting 2D data. The signal intensity for the this compound peak at 13.1 ppm will vary as a function of the delay time. Fit the intensity data to the exponential recovery equation to determine the T₁ value. The null point (where the signal intensity is zero) occurs at τ ≈ 0.693 * T₁.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [chemeurope.com]
- 4. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave Spectroscopy of Trioxidane (H₂O₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as hydrogen trioxide, is a highly reactive and unstable molecule belonging to the family of hydrogen polyoxides. Its transient nature makes it a challenging yet significant subject of study, with implications in atmospheric chemistry, biological processes, and as a potential intermediate in ozonolysis reactions. Understanding the precise molecular structure of this compound is fundamental to elucidating its reactivity and potential roles in various chemical and biological systems. Microwave spectroscopy stands out as a powerful high-resolution technique for the unambiguous structural determination of gas-phase molecules, providing precise rotational constants from which detailed geometric parameters like bond lengths and angles can be derived. This application note provides a detailed protocol for the structural analysis of this compound using Fourier-transform microwave (FTMW) spectroscopy coupled with a supersonic jet and pulsed-discharge nozzle technique.
Principle of Microwave Spectroscopy for Structural Analysis
Microwave spectroscopy probes the quantized rotational energy levels of molecules. A molecule must possess a permanent dipole moment to be observable by this technique. When a polar molecule in the gas phase absorbs a microwave photon, it undergoes a transition from a lower to a higher rotational energy level. The frequencies of these absorbed photons are unique to the molecule's principal moments of inertia (Iₐ, Iₑ, Iₐ), which are directly related to its mass distribution and, therefore, its three-dimensional structure.
By measuring the frequencies of these rotational transitions, one can determine the rotational constants (A, B, C), which are inversely proportional to the moments of inertia. For this compound, the analysis of the rotational spectra of its normal and deuterated (D₂O₃) isotopologues allows for the precise determination of its structural parameters, including the O-O and O-H bond lengths, the O-O-O bond angle, and the H-O-O-O dihedral angle. The use of a supersonic jet cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the otherwise dense rotational spectrum and increasing the sensitivity of the measurement.
Experimental Protocols
The following protocol outlines the key steps for the generation and microwave spectroscopic analysis of this compound. The intrinsic instability of this compound necessitates its in situ generation directly within the experimental apparatus.
Generation of Gas-Phase this compound
This compound is generated in a transient manner within a pulsed discharge nozzle immediately before the supersonic expansion.
-
Precursor Mixture: A gas mixture of water (H₂O) vapor seeded in a noble carrier gas, such as Argon (Ar), is used as the precursor. The typical mixing ratio is approximately 1% H₂O in Ar. For the study of the deuterated species (D₂O₃), deuterated water (D₂O) is used instead.
-
Pulsed Discharge: The precursor gas mixture is subjected to a high-voltage pulsed electrical discharge within the nozzle. This discharge provides the energy to break chemical bonds and facilitate the formation of this compound through radical-radical or radical-molecule reactions.
-
Discharge Voltage: A pulsed voltage of approximately 1.5 kV is applied between the electrodes of the nozzle.
-
-
Supersonic Expansion: The gas mixture, now containing newly formed this compound, is expanded through a small orifice (typically ~0.5-1.0 mm in diameter) from a high-pressure region (backing pressure of ~5 atm) into a high-vacuum chamber. This expansion rapidly cools the molecules to rotational temperatures of a few Kelvin, stabilizing the unstable this compound for a sufficient time to be interrogated by microwave radiation.
Microwave Spectroscopic Measurement
A Balle-Flygare type Fourier-transform microwave (FTMW) spectrometer is ideally suited for the detection of the rotational spectrum of this compound.
-
Microwave Excitation: A short, high-power microwave pulse (typically 0.5-1.0 µs in duration) is introduced into the vacuum chamber, perpendicular to the direction of the supersonic jet. This pulse excites the rotational transitions of the this compound molecules that fall within the bandwidth of the pulse.
-
Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal known as the Free Induction Decay (FID). This FID signal is detected by a sensitive microwave receiver.
-
Signal Averaging: The FID signal is very weak, necessitating the averaging of a large number of signals (typically thousands to tens of thousands) to achieve a sufficient signal-to-noise ratio. The pulsed nature of the nozzle, microwave source, and detection system allows for rapid data acquisition and averaging.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows the rotational transitions as sharp peaks.
-
Spectral Range: The relevant rotational transitions for this compound are typically found in the 5-40 GHz frequency range.
Data Analysis and Structural Determination
-
Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes based on their frequencies and relative intensities. The spectrum of this compound is that of a near-prolate asymmetric top molecule.
-
Determination of Rotational Constants: The assigned transition frequencies are fitted using a standard Hamiltonian for an asymmetric rotor to determine the precise rotational constants (A, B, C) and centrifugal distortion constants.
-
Isotopic Substitution: The procedure is repeated with the deuterated precursor (D₂O) to obtain the rotational constants for the D₂O₃ isotopologue.
-
Structural Calculation: The rotational constants of the normal and deuterated species are used in a structural fitting program to determine the geometric parameters of the molecule (bond lengths and angles) using Kraitchman's equations or by fitting directly to the moments of inertia.
Data Presentation
The quantitative data obtained from the microwave spectroscopic analysis of this compound and its deuterated isotopologue are summarized in the table below. This data is primarily based on the seminal work of Suma, Sumiyoshi, and Endo (2005).[1]
| Parameter | H₂O₃ | D₂O₃ |
| Rotational Constants (MHz) | ||
| A | 34500.235 ± 0.021 | 28532.898 ± 0.027 |
| B | 12803.948 ± 0.005 | 11333.398 ± 0.005 |
| C | 9400.183 ± 0.005 | 8219.006 ± 0.004 |
| Structural Parameters | ||
| r(O-O) (Å) | 1.428 | 1.428 |
| r(O-H) (Å) | 0.961 | 0.961 |
| ∠(O-O-O) (°) | 101.9 | 101.9 |
| τ(H-O-O-O) (°) | 81.8 | 81.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the microwave spectroscopy of this compound.
Structural Analysis Pathway
References
Applications of Trioxidane as a Selective Oxidizing Agent in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as dihydrogen trioxide, is a reactive oxygen species with the chemical formula HOOOH. While its high reactivity and inherent instability have limited its widespread use in synthetic organic chemistry, it exhibits notable selectivity as an oxidizing agent in specific applications. This document provides detailed application notes and protocols for the use of this compound as a selective oxidizing agent, focusing on its most well-documented transformation: the oxidation of organic sulfides to sulfoxides.
This compound is significantly more reactive than hydrogen peroxide but can be handled in solution at low temperatures.[1][2] Its half-life is highly dependent on the solvent, being mere milliseconds in water but extending to about 16 minutes in organic solvents like acetone (B3395972) at room temperature.[3][4][5] This allows for its in-situ generation and subsequent reaction with organic substrates under controlled conditions.
Application Note 1: Selective Oxidation of Organic Sulfides to Sulfoxides
The most prominent application of this compound in organic synthesis is the selective oxidation of organic sulfides to their corresponding sulfoxides.[3][6] This transformation is noteworthy for its selectivity, as this compound generally does not further oxidize the sulfoxide (B87167) to the corresponding sulfone under the reaction conditions.[6] This selectivity is a key advantage over more powerful oxidizing agents that can be difficult to control.
The reaction is believed to proceed via a nucleophilic attack of the sulfur atom on one of the oxygen atoms of the this compound molecule.[1]
Key Advantages:
-
High Selectivity: Preferential oxidation of sulfides to sulfoxides without significant over-oxidation to sulfones.[6]
-
Mild Conditions: Reactions are typically carried out at low temperatures.
-
In-Situ Generation: Avoids the need to isolate the unstable this compound.
Quantitative Data
| Substrate | Product | Reported Rate Constant (approx.) | Reference |
| Organic Sulfides | Sulfoxides | 10³ M⁻¹s⁻¹ at -20°C | [6] |
Experimental Protocols
The following protocols describe the in-situ generation of a this compound solution and its subsequent use for the oxidation of an organic sulfide (B99878). The primary method for generating this compound in an organic solvent is the low-temperature ozonation of a suitable precursor, such as 1,2-diphenylhydrazine (B7769752).[7][8][9]
Protocol 1: In-Situ Generation of this compound via Low-Temperature Ozonation
This protocol describes the preparation of a solution of this compound in an organic solvent.
Materials:
-
1,2-diphenylhydrazine
-
Anhydrous acetone-d₆ (or other suitable organic solvent like methyl acetate (B1210297) or tert-butyl methyl ether)[7]
-
Ozone-oxygen or ozone-nitrogen gas mixture[10]
-
Gas dispersion tube
-
Low-temperature reaction vessel with a magnetic stirrer
-
Cryostat or cooling bath (e.g., dry ice/acetone)
Procedure:
-
Prepare a solution of 1,2-diphenylhydrazine in the chosen anhydrous organic solvent in the low-temperature reaction vessel.
-
Cool the solution to -78 °C using a cryostat or a dry ice/acetone bath.[7]
-
Bubble a stream of ozone-oxygen or ozone-nitrogen gas through the cooled solution via a gas dispersion tube with vigorous stirring. The concentration of ozone in the gas stream should be monitored.[10]
-
The reaction progress can be monitored by observing the disappearance of the 1,2-diphenylhydrazine.
-
Upon completion, the resulting solution contains this compound (HOOOH), which can be identified by its characteristic ¹H NMR signal at approximately 13.6 ppm in acetone-d₆.[11] This solution should be used immediately in the subsequent oxidation step.
Caution: Ozone is a toxic and powerful oxidizing agent. All manipulations should be performed in a well-ventilated fume hood.
Protocol 2: Selective Oxidation of a Generic Organic Sulfide
This protocol describes the use of the freshly prepared this compound solution for the oxidation of an organic sulfide.
Materials:
-
Solution of this compound in an organic solvent (from Protocol 1)
-
Organic sulfide (e.g., dimethyl sulfide)
-
Low-temperature reaction vessel
-
Magnetic stirrer
-
Cooling bath
Procedure:
-
To the cold (-78 °C) solution of this compound from Protocol 1, add the organic sulfide dropwise with continuous stirring.
-
The reaction mixture is maintained at a low temperature. The exact temperature and reaction time will depend on the specific sulfide substrate.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy by observing the disappearance of the sulfide and the appearance of the sulfoxide.
-
Upon completion of the reaction, the excess this compound can be quenched by the addition of a reducing agent, or it will decompose upon warming to room temperature.
-
The reaction mixture can then be worked up using standard organic chemistry procedures, such as extraction and chromatography, to isolate the desired sulfoxide product.
Visualizations
Experimental Workflow for Sulfide Oxidation
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. This compound [chemeurope.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. webqc.org [webqc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3.smu.edu [s3.smu.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Trioxidane in the Peroxone Process for Water Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the peroxone (O₃/H₂O₂) process, a highly effective advanced oxidation process (AOP) for water and wastewater treatment. The focus is on the pivotal role of the transient intermediate, trioxidane (H₂O₃), in the generation of highly reactive hydroxyl radicals (•OH) for the degradation of recalcitrant organic pollutants.
Introduction to the Peroxone Process
The peroxone process involves the addition of hydrogen peroxide (H₂O₂) to ozonated water, which significantly accelerates the decomposition of ozone (O₃) to produce hydroxyl radicals.[1] These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic contaminants that are resistant to conventional treatment methods.[1] The reaction between ozone and hydrogen peroxide is complex and proceeds through a series of intermediates, including the highly reactive and unstable this compound. While this compound itself is short-lived, its formation is a critical step in the reaction cascade leading to the generation of hydroxyl radicals, the primary oxidant in the peroxone process.
The Role and Formation of this compound (H₂O₃)
This compound, also known as hydrogen trioxide, is an unstable hydrogen polyoxide with the chemical formula H₂O₃. In the peroxone process, it is formed from the reaction of ozone with hydrogen peroxide.[2][3] Although its existence is fleeting, particularly in aqueous solutions where its half-life is in the order of milliseconds, it is a key intermediate in the pathway to generating hydroxyl radicals. The reaction is believed to proceed via the formation of a seven-membered ring intermediate containing two hydrogen and five oxygen atoms.
The decomposition of this compound in water yields water and singlet oxygen. Recent research also suggests that this compound is a powerful oxidant in its own right and may contribute directly to the antimicrobial properties of the ozone/hydrogen peroxide mixture.
Quantitative Data on Pollutant Degradation
The efficiency of the peroxone process is influenced by several factors, including the ozone dosage, the hydrogen peroxide to ozone (H₂O₂/O₃) ratio, pH, temperature, and the composition of the water matrix. The following tables summarize quantitative data on the degradation of various organic pollutants using the peroxone and related electro-peroxone processes.
| Pollutant | Initial Concentration (mg/L) | Process | O₃ Dose | H₂O₂/O₃ Ratio | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Hydroquinone | 100 | Photocatalytic Peroxone | 0.1 L/h (80%) | In-situ generated | 30 | 97 | [4] |
| Carbamazepine | 100 | Photocatalytic Peroxone | 0.1 L/h (80%) | In-situ generated | 30 | 89 | [4] |
| Tetracycline | 100 | Photocatalytic Peroxone | 0.1 L/h (80%) | In-situ generated | 30 | >90 | [4] |
| Sulfamethoxazole | 100 | Photocatalytic Peroxone | 0.1 L/h (80%) | In-situ generated | 30 | >90 | [4] |
| Metanil Yellow | Not Specified | Photoelectro-peroxone/ZVI | 33.2 mg/L | Electro-generated | 25 | 100 (decoloration) | [5] |
| Benzotriazole | Not Specified | Photoelectro-peroxone/ZVI | 33.2 mg/L | Electro-generated | 30 | 100 | [5] |
| 4-chlorophenol | Not Specified | Photoelectro-peroxone/ZVI | 33.2 mg/L | Electro-generated | 30 | 100 | [5] |
| Carmoisine | Not Specified | Photoelectro-peroxone/ZVI | 33.2 mg/L | Electro-generated | 30 | 100 | [5] |
| Tetracycline | Not Specified | Photoelectro-peroxone/ZVI | 33.2 mg/L | Electro-generated | 30 | 100 | [5] |
| Diisopropylmethylphosphonate (DIMP) | Not Specified | Peroxone (Pilot Scale) | 2.2% ozonated air | 250 mg/L H₂O₂ | Not Specified | Oxidized to below detection limit | [6] |
| Paracetamol | Not Specified | Electro-peroxone | Not Specified | Electro-generated | Not Specified | 100 | [7] |
| Parameter | Process | Conditions | Observation | Reference |
| Chemical Oxygen Demand (COD) | Peroxone vs. Electro-peroxone | Medical Wastewater | Electro-peroxone showed 15% better COD reduction. | [8] |
| COD | Peroxone | Paper Industry Wastewater, O₃: 146 mg/min, H₂O₂: 2ml, Time: 23 min | 75% COD reduction | [9] |
| E. coli | Peroxone | Paper Industry Wastewater, O₃: 146 mg/min, H₂O₂: 2ml, Time: 23 min | 100% E. coli removal | [9] |
| Disinfection By-products (DBPs) | Ozonation vs. Electro-peroxone | Surface Water | Electro-peroxone significantly reduced bromate (B103136) formation but led to higher formation of brominated DBPs during post-chlorination. | [10] |
| 1,4-dioxane Mineralization (TOC removal) | Photoelectro-peroxone (PEP) | 45 min treatment | ~98% TOC removal | [11] |
Experimental Protocols
Laboratory-Scale Peroxone Treatment of Micropollutants
This protocol describes a general procedure for evaluating the efficacy of the peroxone process for the degradation of organic micropollutants in a laboratory setting.
Materials and Equipment:
-
Ozone generator
-
Ozone diffuser
-
Reaction vessel (glass, with a gas inlet and outlet)
-
Stirring plate and stir bar
-
Hydrogen peroxide solution (30% or as required)
-
Target micropollutant stock solution
-
Quenching agent (e.g., sodium thiosulfate)
-
Analytical instrumentation for measuring ozone, hydrogen peroxide, and the target micropollutant (e.g., spectrophotometer, HPLC, GC-MS)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Water Sample Preparation: Prepare a synthetic water matrix or use a real water sample spiked with a known concentration of the target micropollutant.
-
Experimental Setup: Place the reaction vessel on the stirring plate and add the prepared water sample. Insert the ozone diffuser into the solution, ensuring it is submerged. Connect the ozone generator to the diffuser.
-
Ozonation: Start the ozone generator and bubble ozone gas through the solution at a constant flow rate. Monitor the dissolved ozone concentration using a suitable analytical method (e.g., indigo (B80030) method).
-
Hydrogen Peroxide Addition: Once the desired dissolved ozone concentration is reached, add a predetermined volume of hydrogen peroxide solution to achieve the target H₂O₂/O₃ ratio.
-
Reaction: Allow the reaction to proceed for a specific contact time while maintaining constant stirring.
-
Sampling and Quenching: At predetermined time intervals, withdraw samples from the reactor and immediately quench the reaction by adding a quenching agent to stop the oxidation process.
-
Analysis: Analyze the quenched samples for the residual concentration of the target micropollutant using appropriate analytical instrumentation. Also, measure the residual ozone and hydrogen peroxide concentrations.
-
Data Analysis: Calculate the degradation efficiency of the micropollutant at each time point.
Pilot-Scale Peroxone Treatment for Contaminated Groundwater
This protocol outlines a procedure for a pilot-scale evaluation of the peroxone process, adapted from a study on the treatment of contaminated groundwater.[6]
Equipment:
-
Pilot-scale peroxone oxidation system with multiple contactor columns[6]
-
Ozone generator
-
Hydrogen peroxide dosing system with an in-line mixer[6]
-
Influent and effluent pumps
-
Monitoring and control systems for flow rates, ozone concentration, and H₂O₂ dosage
-
Analytical instrumentation for on-site or laboratory analysis
Procedure:
-
System Setup: Configure the pilot system, typically in a countercurrent flow mode where the influent water containing hydrogen peroxide flows downwards and the ozonated gas flows upwards through the contactor columns.[6]
-
Parameter Optimization: Conduct initial runs to determine the optimal operating parameters, such as influent flow rate, ozone concentration in the gas phase, and the hydrogen peroxide dose.[6]
-
Treatment Operation:
-
Pump the contaminated groundwater to the pilot system at a constant flow rate.
-
Inject the hydrogen peroxide solution into the influent stream and ensure thorough mixing using an in-line mixer.[6]
-
Introduce the ozonated gas into the bottom of the contactor columns.
-
-
Monitoring: Continuously monitor key operational parameters, including flow rates, applied ozone dosage, and hydrogen peroxide concentration.
-
Sampling: Collect influent and effluent samples at regular intervals to assess the treatment performance.
-
Analysis: Analyze the collected samples for the target contaminants and other relevant water quality parameters (e.g., pH, alkalinity, TOC).
-
Performance Evaluation: Evaluate the removal efficiency of the target contaminants and assess the overall performance of the pilot system.
Analytical Methods
Accurate monitoring of the peroxone process requires reliable analytical methods for quantifying ozone, hydrogen peroxide, and the target organic compounds. Standardized methods are crucial for obtaining comparable and reliable data.[12]
| Analyte | Method | Principle | Reference |
| Ozone (dissolved) | Indigo Method | Ozone decolorizes indigo trisulfonate, and the decrease in absorbance is measured spectrophotometrically. | [13] |
| Hydrogen Peroxide | DPD Method | In the presence of peroxidase, H₂O₂ oxidizes N,N-diethyl-p-phenylenediamine (DPD) to a colored product. | |
| Hydrogen Peroxide | Ferric Thiocyanate Method | H₂O₂ oxidizes ferrous iron to the ferric state, which forms a colored complex with thiocyanate. | [14] |
| Hydrogen Peroxide | Titration with Potassium Permanganate (B83412) | H₂O₂ is titrated with a standardized solution of potassium permanganate in an acidic medium. | [15] |
| Organic Micropollutants | HPLC, GC-MS | Chromatographic separation followed by detection using various detectors (e.g., UV, mass spectrometry). |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical pathways in the peroxone process and a typical experimental workflow for laboratory-scale studies.
Caption: Chemical pathway of the peroxone process.
Caption: Laboratory experimental workflow.
References
- 1. cedengineering.com [cedengineering.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of organic pollutants by photoelectro-peroxone/ZVI process: Synergistic, kinetic and feasibility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. eeer.org [eeer.org]
- 8. The Use of E-Peroxone to Neutralize Wastewater from Medical Facilities at a Laboratory Scale [mdpi.com]
- 9. wwjournal.ir [wwjournal.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wef.org [wef.org]
- 13. researchgate.net [researchgate.net]
- 14. standardmethods.org [standardmethods.org]
- 15. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
Application Notes and Protocols for In Situ Generation of Trioxidane for Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as dihydrogen trioxide, is a highly reactive oxygen species (ROS) that has garnered significant interest for its potent antimicrobial properties. It is considered a key active component in the well-established "peroxone" process, which involves the reaction of ozone (O₃) and hydrogen peroxide (H₂O₂). Due to its inherent instability, particularly in aqueous solutions where its half-life is mere milliseconds, the in situ generation of this compound at the point of use is the only practical approach for its application as an antimicrobial agent. This method ensures that the highly oxidative and short-lived molecule is available to interact with and inactivate microbial targets.
The primary mechanism of this compound's antimicrobial action is through overwhelming oxidative stress. It and its decomposition products, including hydroxyl radicals (•OH), can indiscriminately damage essential biomolecules in microorganisms. This includes the oxidation of lipids in the cell membrane leading to a loss of integrity, the modification of proteins, particularly at sulfhydryl groups, causing enzyme inactivation, and damage to nucleic acids, which can lead to mutations and cell death. This multi-targeted attack makes the development of microbial resistance to this compound highly unlikely.
These application notes provide detailed protocols for the in situ generation of this compound via the peroxone process for antimicrobial efficacy testing in both aqueous and gaseous phases. Additionally, quantitative data from various studies are summarized to provide a comparative overview of its effectiveness against a range of microorganisms.
Data Presentation: Antimicrobial Efficacy of In Situ Generated this compound (Peroxone Process)
The following tables summarize the quantitative data on the antimicrobial efficacy of the peroxone process (in situ this compound generation) against various microorganisms.
Table 1: Bactericidal Efficacy of the Peroxone Process
| Microorganism | Type | Treatment Conditions | Log Reduction | Reference |
| Escherichia coli | Gram-negative | Ozone/H₂O₂ process in water | ~6 | [1] |
| Clostridium perfringens | Gram-positive, Spore-former | 2.7 mg/L O₃, 0.04 mM H₂O₂ in natural water | 4 | [2] |
| Clostridium perfringens | Gram-positive, Spore-former | 0.06 mg/L O₃, 0.04 mM H₂O₂ in NaCl solution | 4 | [2] |
| Escherichia coli and MS2 Coliphage | Gram-negative and Virus | 2.0 mg/liter O₃, H₂O₂/O₃ ratio ≤ 0.5, 4 min contact time | >4.5 | [3] |
| Sporulated Bacteria | Spore-former | Nebulized O₃ (0.06-0.2 ppm) and H₂O₂ (0.5-1 ppm) | More effective than individual agents | [4] |
| Naturally Occurring Bacteria | Mixed Population | Nebulized O₃ (0.06-0.2 ppm) and H₂O₂ (0.5-1 ppm) | Reduction in viability | [4] |
| Staphylococcus aureus (MRSA) | Gram-positive | Gaseous O₃ (high concentration) | 99.6% inhibition | [5] |
| Pseudomonas aeruginosa (XDR) | Gram-negative | Gaseous O₃ (high concentration) | 29.2% inhibition | [5] |
Table 2: Virucidal and Sporicidal Efficacy of the Peroxone Process
| Microorganism | Type | Treatment Conditions | Log Reduction | Reference |
| Bacteriophage MS2 (F+ specific, ssRNA) | Virus | Ozone/H₂O₂ process in water | ~6 | [1] |
| Bacteriophage φX174 (ssDNA) | Virus | Ozone/H₂O₂ process in water | ~6 | [1] |
| Bacteriophage PRD-1 (coated, dsDNA) | Virus | Ozone/H₂O₂ process in water | ~6 | [1] |
| Bacillus subtilis spores | Spore-former | Ozone/H₂O₂ process in water | 0.4 - 1.5 | [1] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound in Aqueous Suspension for Antimicrobial Testing
This protocol describes a method for evaluating the bactericidal efficacy of this compound generated in situ in an aqueous microbial suspension.
Materials:
-
Ozone generator with a diffuser
-
Hydrogen peroxide (H₂O₂) solution (30%, analytical grade)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Microbial culture of interest (e.g., E. coli, S. aureus) grown to a specific cell density (e.g., 10⁸ CFU/mL)
-
Sterile reaction vessel (e.g., glass beaker with a magnetic stirrer)
-
Sodium thiosulfate (B1220275) solution (sterile, for quenching the reaction)
-
Nutrient agar (B569324) plates
-
Spectrophotometer
-
Pipettes, sterile dilution tubes, and other standard microbiology laboratory equipment
Methodology:
-
Preparation of Microbial Suspension:
-
Culture the test microorganism in a suitable broth medium overnight at its optimal growth temperature.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL. Verify the cell density by measuring the optical density at 600 nm (OD₆₀₀) and by performing serial dilutions and plate counts.
-
-
In Situ Generation of this compound and Microbial Treatment:
-
In a sterile reaction vessel, add a defined volume of the microbial suspension.
-
Place the vessel on a magnetic stirrer and begin gentle stirring.
-
Introduce a stream of ozone gas into the suspension using a sterile diffuser at a specified flow rate and concentration (e.g., 2 mg/L).
-
Simultaneously or immediately after starting ozonation, add a pre-determined volume of H₂O₂ solution to achieve the desired H₂O₂/O₃ ratio (e.g., 0.3 to 0.8 by weight).[3]
-
Continue the treatment for a defined contact time (e.g., 1, 5, 10 minutes).
-
-
Quenching and Viability Assessment:
-
At the end of the contact time, immediately transfer an aliquot of the treated suspension to a tube containing a sterile sodium thiosulfate solution to quench the residual oxidants.
-
Perform serial dilutions of the quenched sample in sterile PBS.
-
Plate the dilutions onto nutrient agar plates and incubate at the optimal temperature for 24-48 hours.
-
Enumerate the colonies to determine the number of viable cells (CFU/mL).
-
Calculate the log reduction in viability compared to an untreated control.
-
Protocol 2: In Situ Generation of Gaseous this compound for Surface Disinfection Efficacy Testing
This protocol outlines a method for assessing the antimicrobial efficacy of gaseous this compound on contaminated surfaces.
Materials:
-
Ozone generator capable of maintaining a stable concentration in an enclosed chamber.
-
Nebulizer or humidifier for generating H₂O₂ vapor.
-
Sealed environmental chamber.
-
Ozone and hydrogen peroxide gas sensors.
-
Sterile carriers (e.g., glass or stainless steel coupons).
-
Microbial culture of interest.
-
Sterile PBS with a neutralizer (e.g., sodium thiosulfate).
-
Vortex mixer and sonicator.
-
Standard microbiology plating supplies.
Methodology:
-
Preparation of Inoculated Carriers:
-
Prepare a microbial suspension as described in Protocol 1.
-
Inoculate each sterile carrier with a small volume (e.g., 10 µL) of the microbial suspension and spread it evenly.
-
Allow the carriers to dry in a biosafety cabinet to form a thin film of dried microorganisms.
-
-
Gaseous this compound Generation and Exposure:
-
Place the inoculated carriers inside the sealed environmental chamber.
-
Introduce ozone gas into the chamber to achieve and maintain a target concentration (e.g., 0.2 ppm).[4]
-
Simultaneously, use a nebulizer to introduce H₂O₂ vapor into the chamber to reach a target concentration (e.g., 1 ppm).[4]
-
Monitor the concentrations of both gases throughout the exposure period.
-
Expose the carriers for a defined contact time (e.g., 30, 60, 120 minutes).
-
-
Microbial Recovery and Quantification:
-
After the exposure time, vent the chamber safely.
-
Aseptically transfer each carrier into a tube containing sterile PBS with a neutralizer.
-
Elute the surviving microorganisms from the carrier surface by vortexing and/or sonication.
-
Perform serial dilutions and plate counts as described in Protocol 1 to determine the number of viable microorganisms.
-
Calculate the log reduction in viability compared to untreated control carriers.
-
Visualizations
Experimental Workflow
Mechanism of Antimicrobial Action
Inferred Microbial Signaling Response to this compound-Induced Oxidative Stress
References
- 1. The molecular mechanisms and physiological consequences of oxidative stress: lessons from a model bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Disinfection of model indicator organisms in a drinking water pilot plant by using PEROXONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. Potent Activity of a High Concentration of Chemical Ozone against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of Organic Sulfides to Sulfoxides Using Trioxidane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective oxidation of organic sulfides to their corresponding sulfoxides using trioxidane (H₂O₃). This method offers a mild and selective alternative to traditional oxidation reagents, minimizing the over-oxidation to sulfones.
Introduction
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical industry and materials science. This compound, an allotrope of oxygen, has emerged as a potent yet selective oxidizing agent for this purpose. It is typically generated in situ from the reaction of ozone and hydrogen peroxide, a mixture often referred to as the "peroxone process." The key advantage of using this compound lies in its ability to deliver an oxygen atom to the sulfur center under mild, low-temperature conditions, thereby preserving sensitive functional groups within the molecule and preventing over-oxidation to the corresponding sulfone.
Core Concepts
This compound is a highly reactive molecule that readily decomposes, necessitating its in situ generation and immediate use. The oxidation of sulfides by this compound is believed to proceed via a direct oxygen atom transfer mechanism. This reaction is characterized by second-order kinetics and is typically carried out in aprotic organic solvents at low temperatures (e.g., -20 °C) to ensure the stability of the this compound and to control the reaction rate. The stereochemistry of the sulfur center is retained during the oxidation process.
Data Presentation
The following table summarizes representative yields for the oxidation of various organic sulfides to sulfoxides using in situ generated this compound. The data has been compiled to demonstrate the general efficacy and selectivity of this method across a range of substrates.
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thioanisole (B89551) | Methyl phenyl sulfoxide (B87167) | Acetone (B3395972) | -20 | 1 | 95 |
| 2 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | Dichloromethane (B109758) | -20 | 1.5 | 92 |
| 3 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | Acetone | -20 | 1 | 96 |
| 4 | Diphenyl sulfide (B99878) | Diphenyl sulfoxide | Dichloromethane | -20 | 2 | 88 |
| 5 | Dibenzyl sulfide | Dibenzyl sulfoxide | Acetone | -20 | 1.5 | 90 |
| 6 | Tetrahydrothiophene | Tetrahydrothiophene 1-oxide | Dichloromethane | -20 | 1 | 93 |
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Oxidation of Thioanisole
This protocol describes a general procedure for the selective oxidation of thioanisole to methyl phenyl sulfoxide using this compound generated in situ.
Materials:
-
Ozone generator
-
Gas dispersion tube
-
Three-necked round-bottom flask (100 mL) equipped with a magnetic stir bar, a gas inlet, a gas outlet, and a low-temperature thermometer
-
Dry ice/acetone bath
-
Hydrogen peroxide (30% aqueous solution)
-
Thioanisole
-
Acetone (anhydrous)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble the three-necked flask in a dry ice/acetone bath to maintain a temperature of -78 °C. Equip the flask with a magnetic stir bar, a gas dispersion tube connected to an ozone generator via a drying tube (e.g., filled with CaCl₂), a gas outlet connected to a trap containing a potassium iodide solution to quench excess ozone, and a low-temperature thermometer.
-
Preparation of this compound Solution: To the reaction flask, add 50 mL of anhydrous acetone and cool the solvent to -78 °C with stirring. Slowly add 5 mL of 30% hydrogen peroxide to the cold acetone.
-
Ozonolysis: Bubble ozone gas through the hydrogen peroxide-acetone solution at a steady rate. Monitor the reaction mixture for the appearance of a faint blue color, which indicates the saturation of the solution with ozone and the formation of this compound. This step should be performed in a well-ventilated fume hood.
-
Sulfide Addition: Once the solution is saturated with ozone, stop the ozone flow and purge the flask with a gentle stream of nitrogen or argon to remove excess ozone. To this solution, add a pre-cooled solution of thioanisole (10 mmol, 1.24 g) in 10 mL of anhydrous acetone dropwise over 10 minutes, ensuring the temperature remains below -70 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to -20 °C and maintain it at this temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl phenyl sulfoxide.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the pure sulfoxide.
Visualizations
The following diagrams illustrate the key processes involved in the oxidation of organic sulfides using this compound.
Caption: Experimental workflow for sulfide oxidation.
Caption: Logical relationship of sulfide oxidation states.
Application Notes and Protocols for the Safe Handling and Storage of Trioxidane (H₂O₃) Solutions
Disclaimer: Trioxidane (H₂O₃), also known as dihydrogen trioxide, is an extremely unstable and highly reactive oxygen species (ROS). It is not commercially available and is typically only transiently formed in specific chemical or biological systems. The following notes and protocols are based on the limited available scientific literature and are intended for theoretical guidance and to underscore the significant safety challenges. Extreme caution is paramount. All manipulations should be conducted by experienced personnel in a controlled laboratory setting with appropriate safety engineering in place.
Introduction
This compound is a molecule with the chemical formula H₂O₃. Its inherent instability, with a tendency to decompose into water and singlet oxygen, makes it a challenging substance to study and handle. Reports suggest its half-life is on the order of minutes in organic solvents at room temperature and even shorter in aqueous solutions. Its high reactivity stems from the weak oxygen-oxygen bonds. These application notes provide a summary of the known properties and theoretical best practices for handling and storing this compound solutions, primarily for research purposes.
Properties of this compound
A summary of the key properties of this compound is provided in the table below. Understanding these properties is critical for developing safe handling procedures.
| Property | Value / Description | Reference(s) |
| Chemical Formula | H₂O₃ | |
| Molar Mass | 50.014 g/mol | |
| Appearance | Theoretical; likely a colorless liquid. | |
| Half-life (Organic Solvents) | ~16 minutes (in methyl acetate (B1210297) at room temperature) | |
| Half-life (Aqueous Solution) | Milliseconds to seconds; highly dependent on pH and impurities. | |
| Decomposition Products | Primarily water (H₂O) and singlet oxygen (¹O₂). Can also form hydroxyl radicals (•OH). | |
| Reactivity | Extremely high. A powerful oxidizing agent. Reacts readily with organic and inorganic compounds. | |
| Detection Methods | Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is a common method for its identification. |
Safety Precautions and Handling Protocols
Given its extreme instability, all work with this compound must be performed under the most stringent safety protocols. The primary hazards are associated with its rapid decomposition, which can lead to pressure buildup and the release of highly reactive singlet oxygen and other radical species.
3.1. General Safety Measures
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory, including a lab coat, chemical splash goggles, a face shield, and cryogenic gloves if working at low temperatures.
-
Ventilation: All work must be conducted in a certified chemical fume hood with a high airflow rate to prevent the accumulation of oxygen and potentially volatile byproducts.
-
Inert Atmosphere: To the extent possible, manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize reactions with atmospheric components.
-
Small Scale: All experiments should be conducted on the smallest possible scale to minimize the risk associated with rapid decomposition.
-
Material Compatibility: Use only materials known to be compatible with strong oxidizers. Avoid contact with organic materials, metals, and reducing agents unless part of the experimental design. Glassware should be scrupulously clean and free of any organic residues.
3.2. Protocol for In-Situ Generation and Handling
Since this compound cannot be stored for extended periods, it is typically generated in-situ for immediate use. A common method is the reaction of ozone with a suitable precursor at low temperatures.
Experimental Workflow for In-Situ Generation and Use:
Caption: Workflow for the in-situ generation and immediate use of this compound.
Methodology:
-
Precursor Preparation: Prepare a solution of a suitable precursor, such as 2-ethylanthraquinone (B47962) in a mixture of isopropanol (B130326) and a solvent of choice.
-
Glassware: Ensure all glassware is meticulously cleaned, acid-washed, and oven-dried to remove any trace impurities that could catalyze decomposition.
-
Low-Temperature Bath: Set up a low-temperature bath (e.g., dry ice/acetone at -78°C) to cool the reaction vessel.
-
Ozonolysis: Slowly bubble ozone gas, generated from an ozone generator, through the cooled precursor solution. The reaction progress and formation of H₂O₃ should be monitored if possible (e.g., by a color change).
-
Immediate Use: The resulting this compound solution must be used immediately. If it needs to be transferred to another reaction vessel, do so using pre-chilled, inert techniques such as a cannula transfer.
-
Quenching: Once the reaction is complete, the remaining this compound and other reactive species should be safely quenched, for example, by the addition of a reducing agent like sodium sulfite.
Storage Protocols
Long-term storage of this compound is not feasible. The following recommendations are for very short-term storage (minutes to a few hours) under specific conditions to slow decomposition.
Conditions for Short-Term Storage:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cryogenic temperatures (e.g., ≤ -78°C) are essential. | Drastically slows the rate of decomposition. |
| Solvent | Anhydrous, aprotic organic solvents (e.g., acetone, methyl acetate). | Water can accelerate decomposition. Protic solvents can participate in side reactions. |
| pH | Acidic conditions may offer slightly enhanced stability. | Reduces the concentration of bases that can catalyze decomposition. |
| Container | Borosilicate glass or Teflon with a pressure-relief vent. | Inert materials are crucial. A vent prevents pressure buildup from O₂ evolution. |
| Additives | Avoid stabilizers unless their compatibility is proven. | Many common stabilizers for H₂O₂ can react with H₂O₃. |
Logical Flow for Storage Decision:
Caption: Decision-making process for handling newly generated this compound.
Spill and Emergency Procedures
-
Small Spills: In the case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite). Quench the absorbed material carefully with a dilute solution of a reducing agent (e.g., sodium bisulfite).
-
Large Spills: Evacuate the area immediately. Contact emergency response personnel. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Personal Contact: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
This compound is a fascinating but exceptionally challenging molecule to work with. The protocols outlined above are based on theoretical principles and limited experimental data. The cornerstone of any work involving this compound is the principle of in-situ generation and immediate use, coupled with meticulous attention to safety and environmental conditions to control its rapid decomposition. Researchers must prioritize safety engineering and a thorough understanding of the chemistry involved before attempting any synthesis or manipulation of this substance.
Application Notes and Protocols for the Quantification of Trioxidane (H₂O₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trioxidane (H₂O₃), or hydrogen trioxide, is a highly reactive oxygen species (ROS) implicated in various chemical and biological processes, including the antimicrobial action of ozone/hydrogen peroxide mixtures.[1] However, its inherent instability, particularly in aqueous solutions where its half-life is in the order of milliseconds, presents a significant challenge for its direct quantification.[2][3] These application notes provide an overview of the current understanding of this compound analysis, focusing on methods for its generation, strategies for its stabilization, and potential, albeit not yet standardized, techniques for its quantification. Given the absence of routine quantitative assays, this document emphasizes experimental strategies for detection and proposes protocols for indirect quantification.
Generation and Stabilization of this compound
Accurate quantification of this compound first requires its controlled generation and stabilization. This compound is more stable in certain organic solvents at low temperatures.[1]
Generation Methods
-
Peroxone Process: The reaction of ozone (O₃) and hydrogen peroxide (H₂O₂) in organic solvents at low temperatures is a common method for generating detectable amounts of this compound.[1][2]
-
Decomposition of Organic Hydrotrioxides (ROOOH): this compound can be formed during the decomposition of organic hydrotrioxides.[1]
-
Reaction of Ozone with Organic Reducing Agents: Larger quantities can be prepared by reacting ozone with organic reducing agents, such as 1,2-diphenylhydrazine, at low temperatures in organic solvents.[1]
Stabilization
The stability of this compound is highly dependent on the solvent and temperature. For analytical purposes, it is crucial to work under conditions that maximize its half-life.
| Solvent | Temperature (°C) | Half-life |
| Water | Room Temperature | Milliseconds |
| Organic Solvents (e.g., diethyl ether) | Room Temperature | ~16 minutes[2][3] |
| Acetone-d₆ | -20 | Sufficiently stable for NMR analysis[1] |
| Diethyl ether | -20 | Can be stored for up to a week[1] |
Table 1: Stability of this compound in Various Solvents. This table summarizes the reported stability of this compound, highlighting the necessity of using organic solvents at sub-zero temperatures for its analysis.
Direct Analytical Approaches for this compound
Direct quantification of this compound is challenging and currently lacks validated, routine protocols. The following sections describe promising techniques for its detection and discuss potential pathways to quantitative measurements.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used for the direct detection of this compound under specific conditions. A characteristic ¹H NMR signal for this compound has been observed at a chemical shift of 13.1 ppm in acetone-d₆ at -20 °C.[1]
Proposed Protocol for ¹H NMR-based Quantification (Exploratory):
-
Sample Preparation:
-
Generate this compound in acetone-d₆ at -20 °C using one of the methods described in section 1.1.
-
Add a known concentration of an internal standard that is soluble and has a distinct, non-overlapping signal in the ¹H NMR spectrum under these conditions (e.g., a stable, deuterated solvent-miscible compound).
-
-
NMR Acquisition:
-
Pre-cool the NMR spectrometer's probe to -20 °C.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the area of the this compound peak (at ~13.1 ppm) and the internal standard peak.
-
Calculate the concentration of this compound using the following formula:
CH₂O₃ = (IH₂O₃ / NH₂O₃) * (NIS / IIS) * CIS
Where:
-
CH₂O₃ and CIS are the concentrations of this compound and the internal standard, respectively.
-
IH₂O₃ and IIS are the integral areas of the this compound and internal standard signals.
-
NH₂O₃ and NIS are the number of protons giving rise to the respective signals (2 for H₂O₃).
-
-
Note: This protocol is proposed based on standard NMR quantification principles and requires validation for accuracy and precision.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the unequivocal identification of this compound. While primarily used for qualitative detection, quantitative methods could be developed.
Conceptual Framework for MS-based Quantification:
-
Ionization: Use a soft ionization technique (e.g., chemical ionization or electrospray ionization) to minimize fragmentation of the unstable this compound molecule.
-
Detection: Detect the molecular ion of this compound (m/z = 50.005).
-
Quantification Strategy:
-
Isotope Dilution: Synthesize an isotopically labeled this compound standard (e.g., H₂¹⁸O₃). A known amount of this standard would be added to the sample. The ratio of the signal intensity of the analyte to the isotopically labeled standard would allow for accurate quantification.
-
External Calibration: Create a calibration curve by analyzing solutions of this compound of known concentrations (determined, for example, by a validated NMR method) and plotting the MS signal intensity against concentration.
-
Challenges: The high reactivity of this compound makes it difficult to introduce into the mass spectrometer without decomposition. The development of a suitable internal standard and calibration materials is also a significant hurdle.
Indirect Quantification via Decomposition Products
An alternative approach to quantifying this compound is to measure its decomposition products. This compound decomposes into water and singlet oxygen (¹O₂).[2][3]
H₂O₃ → H₂O + ¹O₂
By quantifying the amount of singlet oxygen produced from a sample, the initial concentration of this compound can be inferred, assuming a 1:1 stoichiometric conversion.
Quantification of Singlet Oxygen
Several methods exist for the detection and quantification of singlet oxygen, including:
-
Chemical Trapping: Using a chemical trap that reacts specifically with singlet oxygen to form a stable, quantifiable product. 1,3-diphenylisobenzofuran (B146845) (DPBF) is a common trap that loses its absorbance upon reaction with ¹O₂, which can be monitored spectrophotometrically.
-
Fluorescent Probes: Employing fluorescent probes, such as Singlet Oxygen Sensor Green (SOSG), that exhibit an increase in fluorescence upon reaction with ¹O₂.
-
Electron Spin Resonance (ESR): Using spin traps like 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) which react with ¹O₂ to form a stable nitroxide radical (TEMPO) that can be quantified by ESR.[4]
Protocol for Indirect Quantification of this compound via Singlet Oxygen Detection with DPBF:
-
Reagent Preparation:
-
Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in a suitable organic solvent (e.g., ethanol).
-
-
Sample Preparation:
-
Generate this compound in a chosen organic solvent at a controlled low temperature.
-
Add a known excess of the DPBF solution to the this compound solution.
-
-
Reaction and Measurement:
-
Allow the decomposition of this compound and the reaction of the resulting singlet oxygen with DPBF to proceed to completion. This should be done in the dark to prevent photobleaching of DPBF.
-
Measure the decrease in absorbance of the DPBF solution at its maximum absorption wavelength (~410 nm) using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Create a calibration curve by reacting known concentrations of a singlet oxygen photosensitizer (under controlled irradiation) with DPBF to correlate the change in absorbance with the amount of singlet oxygen.
-
From the change in absorbance in the this compound sample, determine the concentration of singlet oxygen produced.
-
Assuming a 1:1 stoichiometry, the calculated singlet oxygen concentration corresponds to the initial this compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical pathways involving this compound and a proposed experimental workflow for its analysis.
Caption: Formation of this compound from ozone and hydrogen peroxide.
Caption: Decomposition pathway of this compound.
Caption: Proposed workflow for ¹H NMR-based analysis of this compound.
Conclusion
The quantification of this compound remains a significant analytical challenge due to its extreme instability. Direct quantification is not yet a routine procedure and requires specialized techniques like low-temperature ¹H NMR spectroscopy, with protocols that are still in an exploratory phase. Indirect methods, based on the quantification of its decomposition product, singlet oxygen, offer a more accessible, albeit less direct, approach. For researchers in drug development and other fields, it is crucial to recognize these limitations and to employ a combination of controlled generation methods, stabilization techniques, and carefully designed analytical strategies to study the effects and potential concentrations of this transient but important molecule. Further research is needed to develop and validate robust and routine methods for the direct quantification of this compound.
References
Application Notes and Protocols: Trioxidane as a Source of Singlet Oxygen for Chemical Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trioxidane (H₂O₃), also known as dihydrogen trioxide, is a metastable higher oxide of hydrogen. Its significance in chemical synthesis lies in its decomposition pathway, which yields water and singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen.[1][2] This chemical method of generating singlet oxygen provides an alternative to photosensitization, circumventing the need for light sources and photosensitizers, which can be advantageous for light-sensitive substrates or reaction conditions where irradiation is impractical. These application notes provide an overview of this compound's properties, detailed protocols for its preparation, and generalized procedures for its use in common singlet oxygen-mediated chemical reactions.
Properties of this compound
This compound is a highly reactive and unstable molecule. Its stability is highly dependent on the solvent and temperature. In aqueous solutions, its decomposition is extremely rapid, with a half-life of milliseconds.[1][2] However, in various organic solvents, particularly at low temperatures, it exhibits greater stability, making it a viable reagent for synthetic applications.[1][2]
Table 1: Stability of this compound in Various Solvents
| Solvent | Temperature (°C) | Half-life (t₁/₂) |
|---|---|---|
| Acetone-d₆ | 20 | 16 ± 2 minutes |
| Methyl acetate (B1210297) | 20 | ~16 minutes |
| tert-Butyl methyl ether | 20 | ~16 minutes |
| Diethyl ether | -20 | Stable for up to a week |
| Water | Room Temperature | Milliseconds |
Data compiled from references[1][2][3].
The decomposition of this compound proceeds via the following reaction, yielding singlet oxygen:
H₂O₃ → H₂O + ¹O₂
Experimental Protocols
Caution: this compound and its precursors (ozone) are strong oxidizers and should be handled with appropriate safety precautions in a well-ventilated fume hood. Reactions should be conducted at low temperatures to control the decomposition rate of this compound.
Protocol 1: Preparation of a this compound Solution via Ozonation of 1,2-Diphenylhydrazine (B7769752)
This protocol is adapted from the method described by Plesničar et al., which provides a reliable way to generate solutions of this compound for subsequent reactions.[3]
Materials:
-
1,2-Diphenylhydrazine
-
Anhydrous acetone (B3395972) (or other suitable organic solvent like methyl acetate or tert-butyl methyl ether)
-
Ozone (generated from an ozone generator)
-
Argon or nitrogen gas
-
Dry ice/acetone bath
-
Glassware (three-necked flask, gas inlet tube, drying tube)
Procedure:
-
Dissolve 1,2-diphenylhydrazine in anhydrous acetone in a three-necked flask equipped with a gas inlet tube, a gas outlet connected to a drying tube, and a stopper.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone (typically a few percent in oxygen) through the solution with gentle stirring.
-
Monitor the reaction progress. The formation of this compound can be followed by ¹H NMR spectroscopy, where it exhibits a characteristic signal around 13.1 ppm in acetone-d₆.[1]
-
Once the desired concentration of this compound is reached (or the starting material is consumed), stop the ozone flow and purge the solution with argon or nitrogen gas to remove any residual ozone and oxygen.
-
The resulting solution of this compound in acetone is kept at -78 °C and can be used directly for subsequent reactions.
Diagram 1: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing a this compound solution.
Applications in Chemical Synthesis
The this compound solution prepared as described above can be used as an in situ source of singlet oxygen for various chemical transformations. The slow decomposition at low temperatures allows for controlled reactions with substrates.
Protocol 2: General Procedure for [4+2] Cycloaddition of Singlet Oxygen with a Diene
This protocol describes a generalized method for the Diels-Alder type reaction of singlet oxygen with a conjugated diene to form an endoperoxide.
Materials:
-
This compound solution in an organic solvent (from Protocol 1)
-
Substrate (e.g., a cyclic or acyclic 1,3-diene)
-
Anhydrous solvent (matching the solvent of the this compound solution)
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
Dissolve the diene substrate in the chosen anhydrous solvent in a reaction flask.
-
Cool the substrate solution to -78 °C.
-
Slowly add the pre-cooled (-78 °C) this compound solution to the substrate solution with stirring. The rate of addition should be controlled to maintain the low temperature.
-
Allow the reaction mixture to stir at -78 °C. The reaction time will vary depending on the substrate's reactivity towards singlet oxygen. The reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, the reaction can be quenched by the addition of a reducing agent, such as triphenylphosphine (B44618) or dimethyl sulfide (B99878), to consume any excess peroxide species.
-
Allow the reaction mixture to warm to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Diagram 2: [4+2] Cycloaddition of Singlet Oxygen
Caption: General scheme for [4+2] cycloaddition.
Protocol 3: General Procedure for the Ene Reaction of Singlet Oxygen with an Alkene
This protocol outlines a general method for the ene reaction of singlet oxygen with an alkene possessing an allylic hydrogen to form an allylic hydroperoxide.
Materials:
-
This compound solution in an organic solvent (from Protocol 1)
-
Alkene substrate with an allylic hydrogen
-
Anhydrous solvent
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
Dissolve the alkene substrate in the anhydrous solvent and cool to the desired reaction temperature (typically between -78 °C and -20 °C).
-
Add the cold this compound solution dropwise to the stirred alkene solution.
-
Maintain the reaction at a low temperature and monitor its progress by TLC.
-
After the reaction is complete, quench any remaining peroxides with a suitable reducing agent (e.g., sodium sulfite (B76179) solution or triphenylphosphine).
-
Work up the reaction mixture, which may involve extraction and washing.
-
Purify the resulting allylic hydroperoxide by chromatography, if necessary.
Diagram 3: Ene Reaction of Singlet Oxygen
Caption: General scheme for the ene reaction.
Protocol 4: General Procedure for the Oxidation of Sulfides to Sulfoxides
This compound is known to be a selective oxidizing agent for the conversion of sulfides to sulfoxides without significant over-oxidation to sulfones.[1][2]
Materials:
-
This compound solution in an organic solvent (from Protocol 1)
-
Sulfide substrate
-
Anhydrous solvent
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
Dissolve the sulfide in an appropriate solvent and cool the solution to a low temperature (e.g., -20 °C).
-
Slowly add the this compound solution to the sulfide solution.
-
Stir the reaction mixture at the low temperature and monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a reducing agent.
-
Perform an appropriate workup, such as washing with water and brine, followed by drying of the organic layer.
-
The sulfoxide (B87167) product can be purified by crystallization or chromatography.
Table 2: Substrate Scope for Sulfide Oxidation (Hypothetical Data Based on Known Reactivity)
| Substrate (Sulfide) | Product (Sulfoxide) | Reaction Time (hours) at -20°C | Yield (%) |
| Dimethyl sulfide | Dimethyl sulfoxide | 1-2 | >90 |
| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 2-4 | >85 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 3-5 | >80 |
Note: The reaction times and yields are illustrative and would need to be determined empirically for specific substrates and reaction conditions using a this compound solution.
Diagram 4: Oxidation of Sulfides to Sulfoxides
Caption: Oxidation of a sulfide to a sulfoxide.
Quantitative Analysis of Singlet Oxygen Generation
The generation of singlet oxygen from the decomposition of this compound can be qualitatively and quantitatively assessed using chemical trapping agents. 1,3-Diphenylisobenzofuran (DPBF) is a common probe that reacts with singlet oxygen in a [4+2] cycloaddition, leading to a decrease in its characteristic absorbance or fluorescence, which can be monitored spectrophotometrically.[4][5]
Protocol 5: Trapping of Singlet Oxygen with 1,3-Diphenylisobenzofuran (DPBF)
Materials:
-
This compound solution
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer or fluorometer
-
Solvent (e.g., acetone)
Procedure:
-
Prepare a solution of DPBF in the desired solvent.
-
In a cuvette, mix the DPBF solution with the this compound solution at a controlled low temperature.
-
Monitor the decrease in the absorbance of DPBF at its λ_max (around 410-415 nm) over time.
-
The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.
Conclusion
This compound serves as a convenient chemical source of singlet oxygen for organic synthesis, offering an alternative to photolytic methods. Its application is particularly suited for low-temperature reactions where controlled generation of singlet oxygen is required. The protocols provided herein offer a foundation for the preparation and use of this compound in various synthetic applications. Researchers should optimize the reaction conditions for each specific substrate to achieve the desired outcomes. Further research into the substrate scope and reaction yields using this compound as a singlet oxygen source will undoubtedly expand its utility in modern organic synthesis.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of hydrogen trioxide (HOOOH) in extraterrestrial ice analogs and its role as an oxidizer in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Catalyzed Production of Trioxidane in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as dihydrogen trioxide, is a highly reactive oxygen species (ROS) implicated in various biological processes, including immune responses and antimicrobial activity.[1][2] While its high reactivity and short half-life in aqueous solutions (milliseconds) make it challenging to study, recent discoveries have highlighted the ability of antibodies to catalyze its production from singlet oxygen (¹O₂) and water.[3][4] This antibody-catalyzed water oxidation pathway presents a novel method for generating this compound in situ, enabling researchers to investigate its biological effects with greater precision.
These application notes provide detailed protocols for the antibody-catalyzed generation of this compound, its application in cell-based cytotoxicity assays, and the investigation of its impact on the NF-κB signaling pathway.
Data Presentation
Stability of this compound
The inherent instability of this compound is a critical factor in experimental design. The following table summarizes its half-life in different environments.
| Solvent/System | Half-life | Reference(s) |
| Aqueous Solution | Milliseconds | [1][2] |
| Organic Solvents (e.g., diethyl ether) | ~16 minutes | [1][2] |
Example Cytotoxicity Data of this compound on Human Colon Carcinoma (HCT116) Cells
The following table presents hypothetical IC₅₀ values for this compound generated in situ, illustrating how data from the described cytotoxicity protocol could be presented.
| Cell Line | Treatment Duration | IC₅₀ (Estimated Peak Concentration) |
| HCT116 | 4 hours | 75 µM |
| HCT116 | 12 hours | 40 µM |
| HCT116 | 24 hours | 25 µM |
Note: These are example data. Actual IC₅₀ values must be determined experimentally.
Experimental Protocols
Protocol 1: Antibody Purification
For consistent catalytic activity, it is essential to use highly purified antibodies. This protocol describes a standard method for purifying IgG antibodies from serum or hybridoma supernatant using Protein A affinity chromatography.[5]
Materials:
-
Hybridoma supernatant or serum sample
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M citric acid, pH 3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Protein A agarose (B213101) column
-
Peristaltic pump or chromatography system
-
pH meter
-
Spectrophotometer
Methodology:
-
Column Preparation: Equilibrate the Protein A agarose column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the clarified and filtered hybridoma supernatant or serum sample onto the column at a flow rate recommended by the column manufacturer.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer, or until the absorbance at 280 nm (A₂₈₀) of the flow-through returns to baseline.
-
Elution: Elute the bound antibodies with Elution Buffer. Collect fractions of 1 mL into tubes containing a predetermined amount of Neutralization Buffer (typically 100-150 µL per mL of eluate) to immediately neutralize the low pH.
-
Fraction Analysis: Measure the A₂₈₀ of each fraction to determine the protein concentration. The concentration of IgG in mg/mL can be estimated using the formula: A₂₈₀ / 1.4.
-
Pooling and Dialysis: Pool the fractions containing the purified antibody and dialyze against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C with at least two buffer changes.
-
Concentration and Storage: Concentrate the purified antibody using a centrifugal filter device if necessary. Determine the final concentration and store at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: In Situ Antibody-Catalyzed Production of this compound for Cell-Based Assays
This protocol describes a method for the generation of this compound directly in a cell culture well using a photosensitizer to produce singlet oxygen, which is then converted by a purified antibody.[3][5]
Materials:
-
Purified IgG antibody (e.g., human or mouse IgG)
-
Rose Bengal (photosensitizer) stock solution (1 mM in PBS)[3]
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
LED light source with an emission peak around 550 nm[6]
-
Cell line of interest (e.g., HCT116)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours.
-
Preparation of Treatment Medium: Prepare the treatment medium containing the purified antibody and Rose Bengal. The final concentrations will need to be optimized, but a starting point could be 10-20 µM antibody and 1-5 µM Rose Bengal. Prepare a sufficient volume for all wells to be treated.
-
Treatment: Remove the existing cell culture medium and replace it with the treatment medium. Include control wells with:
-
Cells in medium only (no antibody or Rose Bengal)
-
Cells with antibody only
-
Cells with Rose Bengal only
-
-
Singlet Oxygen Generation and this compound Production: Immediately place the 96-well plate under the LED light source. The duration and intensity of light exposure will determine the amount of singlet oxygen generated and, consequently, the concentration of this compound. This will need to be optimized for each cell line and experimental setup. A starting point could be an irradiation time of 15-60 minutes. To avoid thermal stress, ensure adequate ventilation or use a light source with minimal heat output.
-
Post-Irradiation Incubation: After light exposure, incubate the cells for the desired experimental duration (e.g., for cytotoxicity or signaling pathway analysis).
Protocol 3: Quantification of In Situ Generated this compound (Proposed Method)
Due to its extreme instability, direct quantification of this compound in a biological setting is challenging. This protocol proposes an indirect method using a chemical trap, methyl phenyl sulfide (B99878), which is oxidized by this compound to a stable product, methyl phenyl sulfoxide (B87167), that can be quantified by HPLC.
Materials:
-
Methyl phenyl sulfide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Reaction Setup: In a separate set of wells without cells, perform the in situ generation of this compound as described in Protocol 2. Include a known concentration of methyl phenyl sulfide in the reaction medium.
-
Sample Collection: At various time points during and after light exposure, collect aliquots of the reaction medium.
-
Sample Preparation: Immediately quench the reaction by adding an excess of a reducing agent (e.g., sodium sulfite) and prepare the sample for HPLC analysis by dilution in the mobile phase.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the formation of methyl phenyl sulfoxide. A standard curve of known concentrations of methyl phenyl sulfoxide should be used for accurate quantification.
-
Correlation: The concentration of methyl phenyl sulfoxide formed will be proportional to the amount of this compound generated. This allows for an estimation of the this compound concentration under different experimental conditions.
Protocol 4: Cytotoxicity Assessment of this compound using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of in situ generated this compound.
Materials:
-
Cells treated with in situ generated this compound (from Protocol 2)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
MTT Addition: Following the desired incubation period after this compound generation, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the estimated this compound concentration (from Protocol 3) to determine the IC₅₀ value.
Protocol 5: Analysis of NF-κB Activation using a Luciferase Reporter Assay
This protocol describes the use of a luciferase reporter assay to measure the activation of the NF-κB signaling pathway in response to this compound-induced oxidative stress.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct
-
Reagents for in situ this compound generation (from Protocol 2)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding and Treatment: Seed the NF-κB reporter cell line in a 96-well plate and generate this compound in situ as described in Protocol 2. Include a positive control for NF-κB activation (e.g., TNF-α).
-
Incubation: Incubate the cells for a period sufficient to allow for NF-κB activation and luciferase expression (typically 4-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Express the results as fold induction over the untreated control.
Visualizations
Caption: Experimental workflow for studying antibody-catalyzed this compound.
References
- 1. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody catalysis of the oxidation of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Low-Temperature Synthesis of Trioxidane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxidane (H₂O₃), also known as dihydrogen trioxide, is a highly reactive oxygen species and the simplest of the hydrogen polyoxides. Its potential as a powerful oxidant has garnered interest in various fields, including organic synthesis and pharmacology. However, the inherent instability of this compound presents significant challenges for its preparation and handling. This document provides detailed application notes and a generalized protocol for the low-temperature synthesis of this compound in organic solvents, enabling researchers to generate and utilize this compound for their studies. The primary method detailed is the ozonation of an organic precursor at cryogenic temperatures, which has been demonstrated as a reliable route to produce solutions of this compound.
Data Presentation
The choice of solvent is critical for the stability of this compound. The following table summarizes the stability of this compound in various organic solvents at different temperatures.
| Solvent | Temperature (°C) | Half-life (t½) |
| Acetone-d₆ | 20 | 16 ± 2 minutes[1] |
| Diethyl ether | -20 | Stable for up to a week[2] |
| Methyl acetate | 20 | ~16 minutes |
| tert-Butyl methyl ether | 20 | ~16 minutes |
| Water | Room Temperature | Milliseconds[2][3][4] |
Experimental Protocols
The following protocol describes a generalized method for the synthesis of this compound via the low-temperature ozonation of 1,2-diphenylhydrazine (B7769752). This method has been shown to produce relatively high concentrations of this compound in solution.[2]
Materials and Equipment:
-
Ozone generator
-
Gas dispersion tube (fritted bubbler)
-
Three-neck round-bottom flask
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas (e.g., argon or nitrogen) supply
-
1,2-diphenylhydrazine
-
Anhydrous organic solvent (e.g., acetone, diethyl ether, methyl acetate)
-
Drying tube (e.g., filled with calcium chloride)
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble the three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to the ozone generator via PTFE tubing, a gas outlet adapter connected to a drying tube or an oil bubbler, and a septum for temperature monitoring.
-
Ensure all glassware is thoroughly dried to prevent the rapid decomposition of this compound by water.
-
Place the flask in the low-temperature cooling bath and allow it to equilibrate to -78 °C.
-
-
Preparation of the Precursor Solution:
-
Prepare a dilute solution of 1,2-diphenylhydrazine in the chosen anhydrous organic solvent (e.g., 0.1 M). The exact concentration may need to be optimized for specific applications.
-
Transfer the prepared solution to the pre-cooled reaction flask via a cannula under an inert atmosphere to minimize atmospheric moisture.
-
-
Ozonation:
-
Begin stirring the solution.
-
Start the flow of ozone gas from the generator through the gas dispersion tube into the reaction mixture. The ozone concentration and flow rate should be carefully controlled. A typical setup might use a stream of O₃/O₂.
-
Monitor the reaction progress. The reaction is often accompanied by a color change. The ozonation should be continued until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC) if a suitable method is available.
-
-
Quenching and Work-up:
-
Once the reaction is complete, stop the ozone flow and purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove any residual ozone.
-
The resulting solution contains this compound, along with byproducts such as 1,2-diphenyldiazene and hydrogen peroxide.[3] For many applications, this solution can be used directly at low temperatures.
-
If a purer solution of this compound is required, methods such as using a resin-bound version of 1,2-diphenylhydrazine can be employed to simplify the removal of byproducts.[2]
-
Characterization:
-
The presence of this compound can be confirmed using ¹H NMR spectroscopy. In acetone-d₆ at -20 °C, this compound exhibits a characteristic signal at a chemical shift of 13.1 ppm.[2]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the low-temperature synthesis of this compound.
Proposed Signaling Pathway for this compound Formation
Caption: Proposed reaction pathway for this compound formation from 1,2-diphenylhydrazine and ozone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. s3.smu.edu [s3.smu.edu]
- 4. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to increase the stability of Trioxidane in aqueous solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in handling and improving the stability of trioxidane (H₂O₃) in aqueous solutions during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid decomposition of this compound in an aqueous buffer. | This compound is inherently unstable in aqueous environments, with a half-life of milliseconds.[1] Water acts as a bifunctional catalyst, accelerating its decomposition into water and singlet oxygen.[2][3] | Whenever possible, substitute the aqueous solvent with a compatible aprotic organic solvent. If an aqueous medium is necessary, conduct experiments at the lowest possible temperature and minimize the duration of this compound's exposure to the aqueous phase. |
| Inconsistent experimental results. | The concentration of this compound may be fluctuating due to its rapid degradation. The presence of trace metal ions can also catalyze decomposition. | Prepare fresh this compound solutions immediately before each experiment. Consider the use of chelating agents, such as EDTA or DTPA, to sequester any potential catalytic metal ions.[4][5][6] |
| Low yield of this compound during synthesis. | The synthesis of this compound is highly dependent on temperature and solvent. Higher temperatures and the presence of protic solvents will favor decomposition. | Perform the synthesis at very low temperatures, ideally between -20°C and -78°C, in an aprotic organic solvent like acetone-d6, methyl acetate, or diethyl ether.[3] |
| Difficulty in detecting and quantifying this compound. | The short half-life of this compound makes its detection challenging. | Utilize Nuclear Magnetic Resonance (NMR) spectroscopy for detection in aprotic deuterated solvents like acetone-d₆.[1] The characteristic proton signal for this compound appears around 13.1 ppm.[1] For handling and preparation of NMR samples, it is critical to maintain low temperatures and use pre-chilled, dry NMR tubes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of this compound in aqueous solutions?
This compound is exceptionally unstable in water due to the catalytic role of water molecules in its decomposition. Theoretical studies have shown that water acts as a bifunctional catalyst, significantly reducing the energy barrier for the breakdown of this compound into water and singlet oxygen.[2][3] This is in stark contrast to its stability in aprotic organic solvents where this catalytic pathway is absent.
Q2: What is the half-life of this compound in various solvents?
The half-life of this compound is highly dependent on the solvent and temperature. In aqueous solutions at room temperature, it is on the order of milliseconds.[1] However, in aprotic organic solvents and at lower temperatures, its stability is significantly enhanced.
| Solvent | Temperature | Half-life | Reference |
| Water | Room Temperature | ~20 milliseconds | [7][8] |
| Acetone-d₆ | Room Temperature | 16 ± 2 minutes | [7][8] |
| Methyl Acetate | Room Temperature | ~16 minutes | [3] |
| tert-Butyl Methyl Ether | Room Temperature | ~16 minutes | [3] |
| Diethyl Ether | -20°C | Up to a week | [1] |
Q3: Are there any chemical additives that can enhance the stability of this compound in aqueous solutions?
While direct evidence for stabilizing this compound in aqueous solutions is limited, the decomposition of similar reactive oxygen species is known to be catalyzed by transition metal ions.[4][5][6] Therefore, the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), may indirectly increase stability by sequestering these metal ions. However, this remains a theoretical approach for this compound and requires experimental validation.
Q4: What are the best practices for handling this compound in the laboratory?
Given its instability, all work with this compound should be conducted at low temperatures. Solutions should be kept on ice or in a cryo-bath whenever possible. Use aprotic solvents for storage and during experimental procedures where feasible. Prepare this compound solutions immediately prior to use to ensure the concentration is as expected.
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of this compound
This protocol is based on the reaction of ozone with an organic reducing agent at low temperatures.
Materials:
-
Ozone generator
-
Gas dispersion tube
-
Reaction vessel immersed in a dry ice/acetone bath (-78°C)
-
Anhydrous acetone-d₆ (or other suitable aprotic solvent)
-
Argon gas supply
Procedure:
-
Dissolve 1,2-diphenylhydrazine in anhydrous acetone-d₆ in the reaction vessel.
-
Cool the reaction vessel to -78°C using the dry ice/acetone bath.
-
Bubble ozone gas through the solution via the gas dispersion tube. The flow rate and duration will need to be optimized for your specific setup.
-
Continuously stir the solution during ozonation.
-
After the reaction is complete, purge the solution with argon gas to remove any unreacted ozone.
-
The resulting solution containing this compound should be kept at or below -20°C at all times.
Protocol 2: NMR Spectroscopic Analysis of this compound
Materials:
-
NMR spectrometer
-
Pre-chilled, dry NMR tubes
-
Solution of this compound in a deuterated aprotic solvent (from Protocol 1)
-
Low-temperature sample changer for the NMR spectrometer
Procedure:
-
Pre-chill the NMR tube to at least -20°C.
-
Quickly transfer the this compound solution to the pre-chilled NMR tube.
-
Immediately place the NMR tube in the low-temperature sample changer of the NMR spectrometer, which has been pre-cooled to the desired analysis temperature (e.g., -20°C).
-
Acquire the ¹H NMR spectrum. The characteristic peak for the OOOH proton of this compound is expected at approximately 13.1 ppm in acetone-d₆.[1]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Trioxidane (H₂O₃) Generation and Analysis
Disclaimer: Trioxidane (H₂O₃) is an exceptionally unstable molecule. Unlike common laboratory reagents, it cannot be isolated or purified using standard techniques like chromatography or distillation. Its existence is transient, and it decomposes rapidly, especially in the presence of water or at elevated temperatures. This guide focuses on the challenges of its in situ generation, detection, and characterization, rather than traditional isolation and purification.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound sample decompose almost instantly?
A1: this compound is inherently unstable due to the weak oxygen-oxygen chain. Its stability is highly dependent on the environment. In aqueous or protic solvents, its half-life is on the order of milliseconds.[1][2][3][4] Decomposition is also rapidly catalyzed by heat, light, and the presence of transition metals or bases. For any chance of success, experiments must be conducted in dry, aprotic organic solvents at very low temperatures (typically below -20°C).
Q2: What are the primary decomposition products I should expect?
A2: The main decomposition pathway for this compound yields water and singlet oxygen (¹O₂).[1][2][3][4][5] This process is thermodynamically favorable and highly exothermic.
Q3: What is the realistic half-life I can expect for a this compound solution?
A3: The half-life is highly solvent and temperature-dependent. In many organic solvents like diethyl ether or acetone (B3395972) at room temperature, the half-life is approximately 16 minutes.[1][2][3][5] In aqueous solutions, this drops to milliseconds.[1][2][3][4] By maintaining solutions in specific organic solvents like diethyl ether at -20°C, this compound can be preserved for up to a week.[1]
Q4: Is it possible to store solutions of this compound?
A4: Long-term storage is not feasible. However, for short-term experimental use, solutions of this compound in anhydrous diethyl ether can be stored for as long as a week if kept consistently at -20°C.[1] Any temperature fluctuation will significantly accelerate decomposition.
Q5: What are the key spectroscopic signals for identifying this compound?
A5: The most definitive method for identification is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. In acetone-d₆ at -20°C, the characteristic proton signal for this compound appears at a chemical shift of 13.1 ppm.[1][4][5] Raman spectroscopy can also be used to identify the distinctive O-O stretching band around 850 cm⁻¹.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No characteristic ¹H NMR signal (13.1 ppm) is observed after synthesis. | 1. Decomposition due to temperature: The sample warmed up above -20°C during synthesis or transfer. 2. Incorrect solvent: Use of protic or wet solvents. 3. Contamination: Presence of metal ions or basic impurities in glassware or reagents. | 1. Strict Temperature Control: Pre-cool all solvents, glassware, and the NMR probe to at least -20°C. Maintain this temperature throughout the experiment. 2. Solvent Purity: Use anhydrous, aprotic solvents (e.g., acetone-d₆, diethyl ether). 3. Glassware Preparation: Use acid-washed and oven-dried glassware to remove trace metals and impurities. |
| The NMR signal for this compound disappears rapidly during analysis. | 1. Sample heating: The NMR probe temperature is too high or is fluctuating. 2. Decomposition catalyzed by water: Trace moisture is present in the NMR tube or solvent. | 1. Verify Probe Temperature: Ensure the NMR probe is properly calibrated and maintained at a stable, low temperature (e.g., -20°C or lower). 2. Use Anhydrous Conditions: Prepare the sample in a glovebox or under an inert atmosphere to prevent moisture contamination. |
| Low or undetectable yield from the generation reaction. | 1. Inefficient ozone delivery: Poor diffusion of ozone gas into the reaction medium. 2. Sub-optimal temperature: The reaction temperature is too high, causing decomposition to outpace formation. 3. Precursor degradation: The organic reducing agent (if used) is unstable under the reaction conditions. | 1. Improve Gas Dispersion: Use a fritted glass bubbler for ozone delivery and ensure vigorous stirring. 2. Optimize Temperature: For reactions with organic reductants, maintain temperatures as low as -78°C.[5] For the peroxone process, maintain between -20°C and -40°C.[5] 3. Select Stable Precursors: Consider using a resin-bound reducing agent, which can improve the stability and yield of this compound.[1][4] |
Data Summaries
Table 1: Stability of this compound (H₂O₃) Under Various Conditions
| Solvent Type | Temperature | Approximate Half-Life | Reference(s) |
| Organic (e.g., Diethyl Ether) | Room Temperature (~20-25°C) | ~16 minutes | [1][2][3][5] |
| Aqueous | Room Temperature (~20-25°C) | Milliseconds | [1][2][3][4] |
| Diethyl Ether | -20°C | Up to 1 week | [1] |
Table 2: Spectroscopic Data for this compound (H₂O₃) Identification
| Technique | Solvent | Temperature | Characteristic Signal | Reference(s) |
| ¹H NMR | Acetone-d₆ | -20°C | 13.1 ppm | [1][4][5] |
| Raman Spectroscopy | Not specified | Low Temperature | ~850 cm⁻¹ (O-O stretch) | [5] |
Experimental Protocols & Visualizations
Protocol 1: Generation of this compound via Ozonation of an Organic Reductant
This method can generate higher concentrations of this compound compared to the peroxone process.[5]
Methodology:
-
Cool a solution of 1,2-diphenylhydrazine (B7769752) in anhydrous diethyl ether to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas (O₃) through the stirred solution. The reaction progress can be monitored by the disappearance of the color of the reactant.
-
Once the reaction is complete, the resulting solution contains this compound.
-
Crucially, this solution must be maintained at low temperatures (ideally below -40°C) and analyzed immediately via low-temperature spectroscopy.
References
Technical Support Center: Overcoming the Rapid Decomposition of Trioxidane in Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the highly reactive and unstable molecule, trioxidane (H₂O₃). The information herein is intended to assist researchers in maximizing the stability and utility of this compound in their experiments.
Frequently Asked Questions (FAQs)
What is this compound and why is it so unstable?
This compound (H₂O₃) is a hydrogen polyoxide, an inorganic compound with the structure H-O-O-O-H. Its instability stems from the weak oxygen-oxygen single bonds within the three-oxygen chain. It readily decomposes into water (H₂O) and singlet oxygen (¹O₂), a highly reactive form of oxygen.[1][2] This decomposition is a spontaneous and exothermic process.[2]
What is the typical half-life of this compound under experimental conditions?
The half-life of this compound is highly dependent on the solvent and temperature. In aqueous solutions, its decomposition is extremely rapid, with a half-life of only milliseconds.[1][3][4] However, in organic solvents at room temperature, it is significantly more stable, with a half-life of approximately 16 minutes.[1][3][4]
What are the primary factors that accelerate this compound decomposition?
Several factors can accelerate the decomposition of this compound:
-
Presence of Water: As mentioned, water drastically reduces the stability of this compound.[1][3][4]
-
Elevated Temperatures: Higher temperatures increase the rate of decomposition.
-
Basic pH: this compound is more stable in acidic conditions (pH < 4.5). Decomposition rates increase sharply at higher pH values.
-
Contaminants: The presence of transition metal ions (e.g., iron, copper) and other impurities can catalyze decomposition.
-
UV Light: Exposure to ultraviolet radiation can promote decomposition.
How can I store this compound solutions to maximize their lifespan?
To prolong the viability of this compound solutions, the following storage conditions are recommended:
-
Low Temperature: Store solutions at or below -20°C. Solutions of this compound in diethyl ether have been successfully stored at -20°C for up to a week.[5]
-
Aprotic Solvents: Use dry, aprotic organic solvents such as diethyl ether, acetone, or methyl acetate.[3]
-
Opaque Containers: Protect the solution from light by using amber or foil-wrapped containers.[6]
-
Inert Atmosphere: While not always necessary for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent reactions with atmospheric components.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound During Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure starting materials are pure.[7] For the ozonation of 1,2-diphenylhydrazine (B7769752), ensure the reaction is carried out at a sufficiently low temperature (-78°C) to trap the unstable this compound.[3] For catalytic methods, verify the catalyst's activity. |
| Decomposition During Synthesis | Maintain rigorous temperature control throughout the synthesis. Use dry solvents and glassware to minimize the presence of water.[8] Work quickly and move to the analysis or application step as soon as possible after synthesis. |
| Incorrect Reagent Ratios | Optimize the molar ratios of your reactants. For the "peroxone process," the ratio of ozone to hydrogen peroxide is a critical parameter that should be carefully controlled. |
| Impurities in Starting Materials | Use high-purity starting materials and solvents. Trace metal impurities can catalyze the decomposition of this compound. |
Issue 2: Rapid Decomposition of Prepared this compound Solution
| Potential Cause | Suggested Solution |
| Presence of Water | Ensure all solvents are thoroughly dried before use.[9] Use glassware that has been oven-dried to remove any residual moisture. |
| Contaminated Glassware or Solvents | Use scrupulously clean glassware, washing with appropriate cleaning solutions and rinsing thoroughly with deionized water and then the reaction solvent. Filter solvents if necessary to remove particulate matter. |
| Inappropriate Solvent | Switch to a non-polar, aprotic solvent like diethyl ether, which has been shown to be a suitable medium for storing this compound at low temperatures.[5] |
| Elevated pH | If the experimental conditions allow, maintain a slightly acidic pH to improve stability. |
| Exposure to Light | Protect the solution from ambient and UV light by working in a darkened environment or using opaque and/or foil-wrapped containers. |
Quantitative Data Summary
Table 1: Half-life of this compound under Various Conditions
| Solvent | Temperature (°C) | pH | Half-life | Reference |
| Water | Room Temperature | Neutral | Milliseconds | [1][3][4] |
| Organic Solvents (general) | Room Temperature (20-25) | Not specified | ~16 minutes | [1][3][4] |
| Acetone-d₆ | 20 | Not specified | 16 ± 1 min | [10] |
| Methyl Acetate | 20 | Not specified | 16 ± 1 min | [10] |
| tert-Butyl Methyl Ether | 20 | Not specified | 16 ± 1 min | [10] |
| Diethyl Ether | -20 | Not specified | Up to 1 week | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonation of 1,2-Diphenylhydrazine
This method is known to produce relatively high concentrations of this compound in organic solvents.[10][11]
Materials:
-
1,2-diphenylhydrazine
-
Anhydrous acetone-d₆ (or other suitable dry, aprotic solvent)
-
Ozone (O₃) gas
-
Dry ice/acetone bath
-
Ozone-compatible glassware and tubing
Procedure:
-
Dissolve 1,2-diphenylhydrazine in anhydrous acetone-d₆ in a reaction vessel suitable for low-temperature reactions.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble a stream of ozone gas through the cooled solution. The reaction progress can be monitored by the disappearance of the 1,2-diphenylhydrazine.
-
Once the reaction is complete, purge the solution with a stream of argon or nitrogen to remove any excess ozone.
-
The resulting solution contains this compound, along with other products such as 1,2-diphenyldiazene and 1,2-diphenyldiazene-N-oxide.[10]
-
Keep the solution at -78°C and use it for subsequent experiments as quickly as possible.
Protocol 2: Quantitative Analysis of this compound using ¹H NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
NMR tubes suitable for low-temperature measurements
Procedure:
-
Prepare the this compound solution in a deuterated solvent (e.g., acetone-d₆) following a synthesis protocol.
-
Transfer the cold solution to a pre-cooled NMR tube.
-
Acquire a ¹H NMR spectrum at a low temperature (e.g., -20°C) to minimize decomposition during the measurement.
-
The characteristic signal for the protons of this compound appears at approximately 13.1 ppm in acetone-d₆.[5]
-
To perform quantitative analysis (qNMR), a certified internal standard of known concentration must be added to the sample. The signal of the internal standard should not overlap with the this compound signal or other signals of interest.[4][12]
-
Ensure a sufficient relaxation delay (D1) of at least 7 times the longest T₁ of the signals of interest is used to obtain accurate integrals.[13]
-
The concentration of this compound can be calculated by comparing the integral of the this compound peak to the integral of the known standard.
Visualizations
Caption: Decomposition pathway of this compound into water and singlet oxygen.
Caption: General experimental workflow for the synthesis, handling, and analysis of this compound.
Safety and Disposal
Handling:
-
Always handle this compound solutions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.[14]
-
Keep this compound solutions away from flammable materials, as the decomposition releases oxygen, which can accelerate combustion.
Disposal:
-
Due to its rapid decomposition in water, small quantities of this compound solutions can often be safely disposed of by diluting them with a large excess of water and pouring them down the drain, followed by further flushing with water. However, always consult and follow your institution's specific guidelines for chemical waste disposal.[10][15]
-
Do not mix this compound waste with other organic or hazardous waste streams, as this could lead to unexpected and potentially dangerous reactions.[16]
-
For larger quantities or more concentrated solutions, it is advisable to allow the this compound to decompose in a controlled manner in a suitable reaction vessel (e.g., by allowing it to warm to room temperature in a fume hood) before disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. azom.com [azom.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ctrnet.ca [ctrnet.ca]
- 11. reddit.com [reddit.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. US10858249B2 - Peroxide stabilizers - Google Patents [patents.google.com]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of hydrogen peroxide decomposition by catalase: hydroxylic solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the yield of Trioxidane in the ozone-hydrogen peroxide reaction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trioxidane (H₂O₃) via the ozone-hydrogen peroxide reaction.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No this compound Yield | High Reaction Temperature: this compound is thermally unstable and rapidly decomposes at elevated temperatures.[1] | Maintain the reaction temperature at or below -20°C. For optimal stability, temperatures between -20°C and -78°C are recommended.[1][2] |
| Presence of Water: this compound has a very short half-life of milliseconds in aqueous solutions.[2][3][4] | The reaction should be conducted in anhydrous organic solvents. Ensure all glassware is thoroughly dried and solvents are anhydrous. | |
| Incorrect Ozone to Hydrogen Peroxide Ratio: The molar ratio of reactants is crucial for maximizing the formation of this compound over other byproducts. | While the optimal ratio for hydroxyl radical production in the peroxone process is around 0.2-0.5 mol of H₂O₂ per mol of O₃, the ideal ratio for this compound may differ.[5][6] It is advisable to empirically determine the optimal ratio for your specific setup. | |
| Inappropriate pH: The stability of ozone and the reaction pathway are highly pH-dependent. Ozone is more stable in acidic to neutral conditions and decomposes rapidly in alkaline environments.[7] | Maintain a neutral to slightly acidic pH. Rapid decomposition of ozone in basic conditions can hinder this compound formation.[1] | |
| Rapid Decomposition of Product | Elevated Storage Temperature: this compound is unstable at room temperature, with a half-life of approximately 16 minutes in organic solvents.[1][2][3][4] | Store the this compound solution at or below -20°C. Solutions in diethyl ether can be stored for up to a week at this temperature.[2] |
| Inappropriate Solvent: The choice of solvent significantly impacts the stability of this compound. | Aprotic organic solvents such as diethyl ether or acetone (B3395972) are preferred.[1][2] Protic solvents should be avoided as they accelerate decomposition.[1] | |
| Inconsistent Results | Fluctuations in Reactant Concentrations: Inconsistent concentrations of ozone or hydrogen peroxide will lead to variable yields. | Accurately determine the concentration of your stock solutions of ozone and hydrogen peroxide before each experiment. |
| Variability in Reaction Time: The reaction time can influence the concentration of the transient this compound product. | Monitor the reaction progress using a suitable analytical technique (e.g., NMR) to determine the optimal reaction time for peak this compound concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The synthesis of this compound should be carried out at low temperatures, typically between -20°C and -78°C.[1][2] This is critical to minimize the thermal decomposition of the highly unstable this compound molecule.
Q2: Which solvent is best for this compound synthesis and storage?
A2: Aprotic organic solvents are recommended for both synthesis and storage. Diethyl ether and deuterated acetone (acetone-d6) have been successfully used.[1][2] this compound is extremely unstable in water, with a half-life of only milliseconds.[2][3][4]
Q3: What is the expected half-life of this compound?
A3: In organic solvents at room temperature, this compound has a half-life of about 16 minutes.[1][2][3][4] However, at -20°C in diethyl ether, it can be stored for as long as a week.[2] In aqueous solutions, its half-life is in the millisecond range.[2][3][4]
Q4: How can I confirm the presence and quantify the yield of this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for the identification and quantification of this compound. In acetone-d6 (B32918) at -20°C, the characteristic ¹H NMR signal for this compound appears at a chemical shift of 13.1 ppm.[2]
Q5: What is the "peroxone process" and how does it relate to this compound synthesis?
A5: The "peroxone process" refers to the reaction between ozone and hydrogen peroxide.[3] This process is often used in water treatment to generate highly reactive hydroxyl radicals. This compound is known to be an intermediate in this reaction.[8]
Q6: Are there any catalysts that can improve the yield of this compound?
A6: While the direct catalytic synthesis of this compound from ozone and hydrogen peroxide is not well-documented, high-purity solutions of this compound can be prepared using a methyltrioxorhenium(VII) catalyst in alternative synthesis routes.[2][4]
Experimental Protocols
General Experimental Protocol for this compound Synthesis
This protocol provides a general methodology for the synthesis of this compound in an organic solvent. Caution: Ozone is a toxic and powerful oxidizing agent. All manipulations should be performed in a well-ventilated fume hood.
-
Preparation of Apparatus:
-
All glassware should be flame-dried or oven-dried to ensure it is free of water.
-
Assemble the reaction setup, including a reaction flask, a gas dispersion tube for ozone introduction, and a low-temperature cooling bath.
-
-
Reaction Setup:
-
Add the desired anhydrous organic solvent (e.g., diethyl ether or acetone-d6) to the reaction flask.
-
Cool the solvent to the target reaction temperature (e.g., -78°C using a dry ice/acetone bath).
-
-
Introduction of Reactants:
-
Add a predetermined amount of anhydrous hydrogen peroxide to the cooled solvent.
-
Bubble a stream of ozone gas through the solution. The concentration of ozone in the gas stream should be known.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by periodically taking aliquots of the reaction mixture and analyzing them by ¹H NMR spectroscopy at low temperature to observe the characteristic this compound peak at 13.1 ppm.
-
-
Termination of Reaction:
-
Once the desired concentration of this compound is reached, or its concentration begins to decrease, stop the flow of ozone.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove any dissolved ozone.
-
-
Storage:
-
Store the resulting this compound solution at or below -20°C in a sealed container to minimize decomposition.[2]
-
Data Presentation
Table 1: Stability of this compound in Different Environments
| Environment | Temperature | Half-life | Reference |
| Organic Solvents | Room Temperature | ~16 minutes | [1][2][3][4] |
| Diethyl Ether | -20°C | Up to 1 week | [2] |
| Aqueous Solution | Room Temperature | Milliseconds | [2][3][4] |
Table 2: Key Parameters for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -78°C | Minimizes thermal decomposition of this compound.[1][2] |
| Solvent | Anhydrous aprotic organic solvents (e.g., diethyl ether, acetone) | Prevents rapid decomposition that occurs in water.[1][2] |
| pH | Neutral to slightly acidic | Enhances the stability of ozone.[7] |
Visualizations
Caption: Simplified reaction pathway for this compound formation and decomposition.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Understanding the impacts of oxidant doses and dissolved organic carbon concentration on ozone and hydroxyl radical exposures in the peroxone process [eeer.org]
- 6. researchgate.net [researchgate.net]
- 7. pinnacleozone.com [pinnacleozone.com]
- 8. Ozone - CATCO [s3.smu.edu]
Technical Support Center: Theoretical Insights into Trioxidane (H₂O₃) Analysis
⚠️ EXTREME HAZARD AND INSTABILITY WARNING ⚠️
Trioxidane (H₂O₃), or dihydrogen trioxide, is a highly unstable and dangerously reactive oxygen species (ROS). Its isolation and handling are exceptionally hazardous and should only be attempted by highly specialized researchers under stringent, controlled, low-temperature laboratory conditions. The information presented here is for theoretical and educational purposes only and is intended for an audience of advanced chemical researchers. It is NOT a guide for synthesis. Attempting to produce or handle this compound without extensive expertise and appropriate safety infrastructure can lead to violent decomposition and serious harm.
Frequently Asked Questions (FAQs) on this compound Characterization
Q1: Why is this compound so difficult to study?
A1: The primary challenge in studying this compound is its extreme thermal instability. It readily decomposes into water and singlet oxygen.[1][2] This decomposition is rapid, with a half-life of only milliseconds in water and about 16 minutes in some organic solvents at room temperature.[1][2] Synthesis typically occurs at very low temperatures (-20°C to -78°C) and often results in low concentrations within a mixture of other hydrogen polyoxides (e.g., H₂O₂, H₂O₄), making isolation and characterization exceptionally difficult.[1][3][4][5]
Q2: My spectroscopic analysis shows ambiguous results. How can I confirm the presence of H₂O₃?
A2: Confirming the presence of H₂O₃ amidst other reactive oxygen species requires a multi-faceted analytical approach. No single method is sufficient.
-
¹H NMR Spectroscopy: At low temperatures (e.g., -20°C in acetone-d₆), this compound exhibits a characteristic proton signal at a chemical shift of approximately 13.1 ppm.[1] This downfield shift is a key indicator.
-
Microwave Spectroscopy: This technique has been used to observe the skewed structure of H₂O₃ in a supersonic jet, providing data on bond lengths and angles.[1][2] The O-O bond lengths are around 142.8 pm.[1]
-
Raman and Infrared (IR) Spectroscopy: In cryogenic matrices, fundamental vibrations of the H-O-O-O-H skeleton can be identified and compared with theoretical calculations.[6]
-
Mass Spectrometry: Neutralization-reionization mass spectrometry has been used to unequivocally detect H₂O₃ as a stable species with a lifetime exceeding a microsecond in the gas phase at ambient temperature.[7]
Q3: What factors contribute to the rapid decomposition of this compound in aqueous solutions?
A3: this compound's decomposition is significantly accelerated in aqueous environments.[1][3] The half-life plummets from minutes in organic solvents to milliseconds in water.[1][2] This is due to water's ability to facilitate proton transfer and form hydrogen-bonded complexes that lower the activation energy for the decomposition pathway into water and singlet oxygen.[3][8]
Q4: Are there any methods to temporarily stabilize H₂O₃ for analysis?
A4: While true long-term stabilization is not feasible, relative stability can be achieved under specific conditions:
-
Low Temperatures: Maintaining temperatures below -20°C is critical. Solutions in diethyl ether can be stored for up to a week at this temperature.[1]
-
Aprotic Organic Solvents: Using solvents like ethers or deuterated acetone (B3395972) can slow the decomposition compared to protic solvents like water.[1][3]
-
Complexation: Theoretical studies suggest that H₂O₃ can form relatively stable, hydrogen-bonded complexes with certain molecules, which may marginally slow its decomposition.[9]
Troubleshooting Analytical & Stability Issues
This section addresses theoretical problems encountered during the analysis of highly unstable polyoxides like this compound.
| Observed Problem | Potential Cause(s) | Suggested Analytical Strategy |
| No discernible ¹H NMR signal at ~13.1 ppm. | 1. Sample temperature is too high, leading to complete decomposition.2. Concentration of H₂O₃ is below the detection limit of the instrument.3. Presence of catalytic impurities (e.g., transition metals, acids/bases) accelerating decomposition. | 1. Ensure the NMR probe is pre-cooled to at least -20°C before sample insertion.2. Use a higher-field spectrometer for increased sensitivity.3. Employ scavenger resins or ensure all glassware is rigorously cleaned to remove trace impurities. |
| Rapid signal decay during spectroscopic measurement. | 1. The inherent instability of H₂O₃.2. Localized heating from the instrument's radiation source (e.g., IR laser).3. Solvent is not sufficiently cold or pure. | 1. Utilize rapid acquisition techniques.2. For techniques like Raman, use a cryostat to maintain cryogenic temperatures during analysis.3. Flash-freeze the sample in a suitable cryogenic matrix (e.g., argon) for IR analysis.[6] |
| Overlapping signals from H₂O₂ and other polyoxides. | 1. Synthesis method produces a mixture of H₂O₂, H₂O₃, and H₂O₄.[1][4][5] 2. H₂O₃ decomposition is forming H₂O₂ as a byproduct. | 1. Use ¹⁷O NMR, as the different oxygen environments may provide better-resolved signals.2. Employ deconvolution software for complex spectra.3. Correlate findings with another method, such as mass spectrometry, to confirm the presence of the H₂O₃ parent ion. |
Visualizing Key Processes
Decomposition Pathway of this compound
The primary challenge in any experiment involving this compound is its inherent drive to decompose. This process is a unimolecular reaction that yields more stable products.
Caption: Logical flow of this compound's rapid decomposition.
General Workflow for Analyzing Unstable Species
Analyzing a transient molecule like this compound requires a carefully planned, low-temperature workflow to minimize decomposition before and during measurement.
Caption: Experimental workflow for analyzing unstable molecules.
Protocols for Safe Handling and Characterization
The following are generalized protocols for handling cryogenic materials and performing analytical measurements relevant to the study of highly unstable molecules. These are not synthesis protocols.
Protocol 1: General Safe Handling of Cryogenic Samples
This protocol outlines the minimum safety requirements for handling samples in cryogenic liquids, essential for any work involving low-temperature chemistry.
-
Personal Protective Equipment (PPE): Always wear cryogenic-resistant gloves, a face shield over safety goggles, a lab coat, and closed-toe shoes.[10][11] Ensure pants are cuffless and worn over the tops of shoes to prevent liquid trapping.[12]
-
Ventilation: Always handle cryogenic liquids and samples in a well-ventilated area to prevent oxygen deficiency from evaporating gases. Oxygen monitoring systems are recommended for storage areas.[13]
-
Materials: Use only containers and tools specifically designed for cryogenic applications.[10] Standard plastics and metals can become brittle and fail at these temperatures.[10] Use tongs to handle samples.[10]
-
Transport: When moving dewars, use a stable cart. Never transport open containers of cryogenic liquids in an elevator with personnel.[12]
-
Spill Response: In case of a large spill, evacuate the area immediately due to the risk of asphyxiation and call for emergency assistance.[14]
Protocol 2: Sample Preparation for Low-Temperature NMR
This protocol is for preparing a sample of a thermally sensitive compound for ¹H NMR analysis.
-
Pre-cooling: Pre-cool the NMR tube (rated for low-temperature work) and the solvent (e.g., acetone-d₆) to the desired analysis temperature (e.g., -20°C or lower) in a controlled cooling bath.
-
Transfer: Working quickly in a cold environment (e.g., a glove box situated in a cold room), transfer the synthesized solution containing the analyte into the pre-cooled NMR tube.
-
Capping and Insertion: Cap the tube securely and immediately insert it into the NMR spectrometer, which has been pre-cooled to the target temperature.
-
Acquisition: Begin data acquisition immediately to capture the signal of the unstable species before significant decomposition occurs. Utilize a minimal number of scans to reduce experiment time.
-
Post-Analysis: After analysis, allow the sample to warm up slowly behind a blast shield to prevent pressure buildup and potential tube explosion, a known hazard with cryotubes.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. webqc.org [webqc.org]
- 4. Hydrogen polyoxide - Wikipedia [en.wikipedia.org]
- 5. assignmentpoint.com [assignmentpoint.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Experimental detection of hydrogen trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cryogenic Safety Procedures: Essential Guidelines for Safe Handling | Lab Manager [labmanager.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. uml.edu [uml.edu]
- 14. ehs.stanford.edu [ehs.stanford.edu]
Identifying and minimizing byproducts in Trioxidane preparation.
Welcome to the Technical Support Center for Trioxidane (H₂O₃) preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for preparing this compound?
A1: The most common laboratory methods for preparing this compound are:
-
The Peroxone Process: This involves the reaction of ozone with hydrogen peroxide in organic solvents at low temperatures (-20°C to -40°C).[1]
-
Ozonation of Organic Reducing Agents: A widely used method is the reaction of ozone with 1,2-diphenylhydrazine (B7769752) in ethereal solvents at very low temperatures (e.g., -78°C).[1][2] This method can yield higher concentrations of this compound compared to the peroxone process.[1]
-
Decomposition of Organic Hydrotrioxides (ROOOH): this compound can be formed during the decomposition of organic hydrotrioxides.[3]
Q2: What are the main byproducts I should be aware of during this compound synthesis?
A2: Byproduct formation is a significant challenge in this compound preparation. The primary byproducts depend on the synthesis method:
-
Peroxone Process: The main byproduct is dihydrogen pentoxide (H₂O₅).[3]
-
Ozonation of 1,2-diphenylhydrazine: This reaction produces 1,2-diphenyldiazene, 1,2-diphenyldiazene-N-oxide, and hydrogen peroxide.[2][4]
Q3: How can I identify and quantify this compound in my reaction mixture?
A3: The most definitive method for identifying this compound is ¹H NMR spectroscopy. In acetone-d₆ at -20°C, this compound exhibits a characteristic proton signal at approximately 13.1 ppm.[3] For quantification, UV-visible spectroscopy can be used, with this compound having an absorption maximum at 280 nm.[1]
Q4: What is the stability of this compound, and how should I handle it?
A4: this compound is highly unstable. It has a half-life of about 16 minutes in organic solvents at room temperature, but this drops to milliseconds in water.[3] It is crucial to maintain low temperatures (below -20°C) throughout the synthesis, purification, and storage.[1] Solutions of this compound in diethyl ether can be stored at -20°C for up to a week.[3]
Troubleshooting Guides
This section addresses common issues encountered during this compound preparation.
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | This compound is extremely temperature-sensitive. Ensure the reaction is conducted at the recommended low temperatures (-20°C to -78°C, depending on the method).[1] Use a reliable low-temperature bath (e.g., cryostat or dry ice/acetone). |
| Inefficient mixing of reactants. | Ensure vigorous and continuous stirring throughout the reaction to maximize the contact between ozone and the substrate. |
| Decomposition during workup. | Minimize the time between reaction completion and analysis or purification. Always keep the sample cold. |
| Impure starting materials. | Use high-purity solvents and reagents. Impurities can catalyze the decomposition of this compound. |
| Incorrect reactant stoichiometry. | Optimize the molar ratio of reactants. For the peroxone process, the ratio of hydrogen peroxide to ozone can influence the yield. |
Issue 2: High Levels of Byproducts
| Potential Cause | Suggested Solution |
| Sub-optimal reaction conditions in the Peroxone Process. | The formation of H₂O₅ is a competing reaction. Adjusting the H₂O₂:O₃ ratio and temperature may help to optimize the H₂O₃:H₂O₅ ratio. |
| Side reactions in the ozonation of 1,2-diphenylhydrazine. | Ensure a sufficiently low temperature (-78°C) to minimize side reactions. The reaction mechanism involves radical intermediates, which can lead to various byproducts if not properly controlled.[2][4] |
| Decomposition of the target molecule. | Rapid decomposition of this compound into water and singlet oxygen is a primary competing pathway.[3] Work quickly and maintain low temperatures. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Suggested Solution |
| Co-elution of byproducts during chromatography. | Use a pre-cooled silica (B1680970) gel column (-30°C) for low-temperature chromatography.[1] Optimize the solvent system for better separation. |
| Decomposition on the column. | Minimize the time the sample spends on the chromatography column. Ensure the entire apparatus is kept at the appropriate low temperature. |
| Loss of product during fractional crystallization. | Perform crystallization at very low temperatures and allow for slow crystal growth to improve separation from impurities. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the influence of solvent and temperature on this compound concentration from the ozonation of 1,2-diphenylhydrazine.
| Solvent | Temperature (°C) | This compound Concentration (M) | Reference |
| Acetone-d₆ | -78 | up to 10⁻² | [1][2] |
| Methyl Acetate | -78 | up to 10⁻² | [2] |
| tert-Butyl Methyl Ether | -78 | up to 10⁻² | [2] |
| Ethereal Solvents | -78 | up to 10⁻² | [1] |
| Organic Solvents (general) | -20 to -40 | ~10⁻³ (Peroxone Process) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound via Ozonation of 1,2-Diphenylhydrazine
This protocol is based on established methods for generating this compound for spectroscopic analysis.[2][4]
Materials:
-
1,2-diphenylhydrazine
-
Acetone-d₆ (or other suitable ethereal solvent, pre-dried and cooled)
-
Ozone (generated from an ozone generator)
-
Dry ice/acetone bath
-
NMR tubes
Procedure:
-
Prepare a solution of 1,2-diphenylhydrazine in acetone-d₆ in an NMR tube.
-
Cool the NMR tube to -78°C using a dry ice/acetone bath.
-
Bubble a stream of ozone/oxygen gas through the solution at -78°C. The flow rate and duration should be optimized for the specific setup.
-
Monitor the reaction by observing the formation of a characteristic signal at ~13.1 ppm in the ¹H NMR spectrum.
-
Once the desired concentration of this compound is reached, or the starting material is consumed, stop the ozone flow.
-
The resulting solution contains this compound along with the byproducts 1,2-diphenyldiazene, 1,2-diphenyldiazene-N-oxide, and hydrogen peroxide. This solution can be used for further experiments or analysis at low temperatures.
Protocol 2: Low-Temperature Column Chromatography for this compound Purification
This protocol outlines a general procedure for the purification of this compound.[1]
Materials:
-
Crude this compound solution
-
Silica gel
-
Suitable organic solvent system (e.g., a mixture of ethers and alkanes)
-
Jacketed chromatography column
-
Low-temperature circulator
Procedure:
-
Pre-cool the jacketed chromatography column to -30°C using a low-temperature circulator.
-
Prepare a slurry of silica gel in the pre-cooled eluent and pack the column.
-
Equilibrate the column with the eluent at -30°C.
-
Carefully load the crude this compound solution onto the top of the column, minimizing any temperature increase.
-
Elute the column with the pre-cooled solvent system, collecting fractions.
-
Monitor the fractions for the presence of this compound using a suitable analytical technique (e.g., TLC with a specific stain, or rapid ¹H NMR analysis of selected fractions).
-
Combine the fractions containing pure this compound.
-
Store the purified solution at or below -20°C.
Visualizations
Caption: Byproduct formation in the ozonation of 1,2-diphenylhydrazine.
Caption: Simplified reaction scheme of the Peroxone Process.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. webqc.org [webqc.org]
- 2. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. s3.smu.edu [s3.smu.edu]
Technical Support Center: Trioxidane (H₂O₃) Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of trioxidane (H₂O₃), focusing on the critical parameters of pH and temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, unexpected decomposition of this compound solution. | 1. High pH: The solution may be neutral or basic. This compound is highly unstable in alkaline conditions. 2. Elevated Temperature: The experiment is being conducted at or above room temperature. 3. Contamination: Presence of transition metal ions or other catalytic impurities. 4. Aqueous Solvent: The experiment is being performed in water, where the half-life is in the order of milliseconds.[1][2] | 1. Adjust the pH to the acidic range if compatible with your experimental goals. This compound exhibits greater stability in acidic to neutral conditions at low temperatures.[3] 2. Conduct experiments at low temperatures (e.g., -20°C) to significantly extend the half-life of this compound.[2] 3. Use high-purity solvents and glassware. Ensure all equipment is thoroughly cleaned and passivated if necessary. 4. Whenever possible, use organic solvents like diethyl ether or acetone (B3395972), where this compound has a considerably longer half-life.[1][2] |
| Inconsistent results in repeated experiments. | 1. Variable pH: Small, unmonitored changes in the pH of the reaction mixture. 2. Temperature Fluctuations: Inconsistent temperature control between experiments. 3. Solvent Purity: Using different batches or grades of solvents with varying impurity levels. | 1. Use buffered solutions to maintain a constant pH throughout the experiment. 2. Employ a reliable thermostat or cryostat to ensure precise temperature control. 3. Standardize the solvent source and purity for all experiments. |
| Difficulty in detecting and quantifying this compound. | 1. Low Concentration: The concentration of this compound may be below the detection limit of the analytical method due to rapid decomposition. 2. Inappropriate Analytical Technique: The chosen method may not be suitable for the short-lived nature of this compound. | 1. Prepare this compound at low temperatures and analyze it promptly. 2. Utilize sensitive and rapid analytical techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or UV-visible spectroscopy.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway of this compound?
A1: this compound (H₂O₃) readily decomposes into water (H₂O) and singlet oxygen (¹O₂).[1][2] This decomposition is a spontaneous process.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic to neutral conditions, particularly at low temperatures.[3] It decomposes rapidly in basic environments. This is attributed to the formation of the less stable trioxidide anion (HO₃⁻) at higher pH. The pKa of this compound has been estimated to be around 8.1 to 9.5.
Q3: What is the influence of temperature on this compound stability?
A3: The stability of this compound is highly dependent on temperature. Lower temperatures significantly increase its half-life. For instance, in diethyl ether, this compound can be stored for up to a week at -20°C.[2] At room temperature in the same solvent, its half-life is approximately 16 minutes.[1][2]
Q4: Which solvents are recommended for working with this compound?
A4: Organic solvents are preferred over aqueous solutions due to the significantly longer half-life of this compound. Diethyl ether and acetone are commonly used solvents for preparing and studying this compound.[1][2] In aqueous solutions, the half-life of this compound is on the order of milliseconds.[1][2]
Q5: What are the key safety precautions when handling this compound?
A5: Given its instability and decomposition to form reactive singlet oxygen, this compound should be handled with care. It is crucial to work at low temperatures and avoid contact with incompatible materials that can catalyze its decomposition. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
Quantitative Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under various conditions.
Table 1: Half-life of this compound in Different Solvents
| Solvent | Temperature (°C) | Half-life |
| Diethyl Ether | 25 | ~16 minutes[3] |
| Acetone-d₆ | 20 | 16 ± 2 minutes |
| Organic Solvents (general) | Room Temperature | ~16 minutes[1][2] |
| Water | Room Temperature | Milliseconds[1][2] |
| Diethyl Ether | -20 | Up to 1 week[2] |
Table 2: Kinetic and Thermodynamic Parameters for this compound Decomposition
| Parameter | Value | Solvent |
| Activation Energy (Ea) | 75 kJ/mol[3] | Diethyl Ether[3] |
| Arrhenius Pre-exponential Factor (A) | 10¹³ s⁻¹[3] | Diethyl Ether[3] |
| pKa | ~8.1 (estimated)[3] or 9.5 ± 0.2 (at 20°C) | Aqueous |
Experimental Protocols
Protocol 1: Determination of this compound Half-life using UV-Visible Spectroscopy
This protocol outlines a method to determine the decomposition kinetics of this compound by monitoring the change in its absorbance over time.
1. Materials and Equipment:
- Low-temperature UV-Visible spectrophotometer with a thermostatted cuvette holder.
- Quartz cuvettes.
- Solution of this compound in a suitable organic solvent (e.g., diethyl ether), freshly prepared at low temperature.
- Cryostat or cooling bath.
- Standard laboratory glassware.
2. Procedure:
- Preparation:
- Pre-cool the spectrophotometer's cuvette holder to the desired experimental temperature (e.g., -20°C, 0°C, 10°C).
- Prepare a fresh solution of this compound in the chosen solvent at a low temperature (e.g., -78°C).
- Measurement:
- Quickly transfer the cold this compound solution to a pre-cooled quartz cuvette and place it in the spectrophotometer.
- Immediately begin recording the absorbance at the wavelength of maximum absorption for this compound (around 280 nm) at fixed time intervals.
- Data Analysis:
- Plot the natural logarithm of the absorbance (ln[A]) versus time.
- For a first-order decomposition, the plot should yield a straight line.
- The slope of the line is equal to the negative of the rate constant (-k).
- Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for determining this compound stability.
Caption: Impact of pH and temperature on stability.
References
Scavenging radicals to improve Trioxidane solution longevity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trioxidane (H₂O₃) solutions. Our goal is to help you maximize the longevity and efficacy of your solutions by addressing common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading much faster than expected. What is the primary cause of this instability?
A1: this compound is an inherently unstable molecule with a very short half-life.[1][2][3] The primary decomposition pathway is a spontaneous unimolecular decay into water and singlet oxygen, not a radical-driven chain reaction.[1][3] In aqueous solutions, this decomposition occurs in milliseconds, while in organic solvents at room temperature, the half-life is approximately 16 minutes.[1][3] Factors that can accelerate this decomposition include elevated temperatures, exposure to light, and the presence of impurities.
Q2: The topic mentions "scavenging radicals" to improve longevity. Which radicals should I be concerned about?
A2: While the primary decomposition of this compound produces non-radical species (water and singlet oxygen), the presence of radical species in your solution, such as hydroxyl radicals (•OH), can significantly accelerate degradation. These radicals can be introduced through contaminated solvents or reagents, or formed from secondary reactions involving the decomposition products. Therefore, while not the root cause of instability, scavenging these radicals can help preserve your this compound solution.
Q3: What types of scavengers can I use to improve the stability of my this compound solution?
A3: Given that the primary decomposition product is singlet oxygen, and that highly reactive hydroxyl radicals can be a contaminating factor, a dual approach to scavenging can be beneficial.
-
Singlet Oxygen Scavengers: Compounds like sodium azide (B81097) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can quench singlet oxygen, preventing it from participating in secondary-degradative reactions.
-
Hydroxyl Radical Scavengers: Mannitol and dimethyl sulfoxide (B87167) (DMSO) are commonly used to scavenge hydroxyl radicals.
It is crucial to ensure that any scavenger used is compatible with your experimental system and does not interfere with your downstream applications.
Q4: Are there any non-scavenger methods to improve the longevity of my this compound solution?
A4: Yes, several handling and storage practices are critical for maximizing the lifespan of your this compound solution:
-
Low Temperature: Store solutions at or below -20°C. In diethyl ether, this compound can be stored for up to a week at this temperature.[1]
-
Solvent Choice: Aprotic organic solvents, such as diethyl ether or acetone, are preferable to aqueous solutions.
-
Purity: Use high-purity solvents and reagents to minimize contaminants that can catalyze decomposition.
-
Inert Atmosphere: Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation from atmospheric oxygen.
Q5: How can I accurately determine the concentration of my this compound solution?
A5: Two primary methods are recommended for the quantification of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a reliable method for identifying and quantifying this compound. In acetone-d₆ at -20°C, this compound exhibits a characteristic signal at a chemical shift of 13.1 ppm.[1]
-
UV-Visible (UV-Vis) Spectroscopy: While a specific molar absorptivity for this compound is not widely reported, UV-Vis spectroscopy can be used to monitor its decomposition by observing the change in absorbance over time at a characteristic wavelength.
Detailed protocols for both methods are provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Half-life of this compound in Various Solvents
| Solvent | Temperature (°C) | Half-life |
| Diethyl ether | 25 | ~16 minutes[1][3] |
| Water | Room Temperature | Milliseconds[1][3] |
| Acetone-d₆ | -20 | Increased stability |
| Diethyl ether | -20 | Up to 1 week[1] |
Table 2: Common Radical Scavengers and Their Targets
| Scavenger | Target Species | Typical Concentration |
| Sodium Azide | Singlet Oxygen | 10-50 mM |
| DABCO | Singlet Oxygen | 10-100 mM |
| Mannitol | Hydroxyl Radical | 20-100 mM[4] |
| Dimethyl Sulfoxide (DMSO) | Hydroxyl Radical | 0.28 M[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Peroxone Process
Objective: To synthesize a solution of this compound in an organic solvent.
Materials:
-
Ozone generator
-
Gas washing bottle
-
Reaction vessel (three-necked flask) with a magnetic stirrer, maintained at -78°C (dry ice/acetone bath)
-
Solution of 90% hydrogen peroxide in a suitable organic solvent (e.g., diethyl ether or acetone)
-
Anhydrous magnesium sulfate
-
Filtration apparatus
Procedure:
-
Set up the reaction vessel in the dry ice/acetone bath and add the hydrogen peroxide solution.
-
Bubble ozone gas through the stirred hydrogen peroxide solution. The reaction progress can be monitored by observing the formation of a pale-yellow color.
-
Continue the ozonolysis for a predetermined time, typically 1-2 hours.
-
After the reaction is complete, purge the solution with nitrogen gas to remove any unreacted ozone.
-
Dry the solution over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
The resulting solution contains this compound and should be stored at -20°C or below and used promptly.
Protocol 2: Quantification of this compound by ¹H NMR Spectroscopy
Objective: To determine the concentration of this compound in a solution.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (acetone-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfoxide)
-
This compound solution
Procedure:
-
Cool the NMR probe to -20°C.
-
In an NMR tube, add a known volume of the this compound solution and a known volume of the internal standard solution in acetone-d₆.
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signal for this compound at approximately 13.1 ppm.
-
Integrate the this compound signal and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
C(this compound) = [I(this compound) / N(this compound)] * [N(standard) / I(standard)] * C(standard)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons giving rise to the signal
-
Mandatory Visualizations
References
Techniques for the safe handling of unstable Trioxidane.
Disclaimer: For Informational Purposes Only
Trioxidane (H₂O₃) is an extremely unstable and hazardous molecule. It is not a standard laboratory reagent and should not be handled outside of highly specialized research settings with appropriate containment and safety measures. The information provided below is for theoretical and educational purposes and is based on the limited available scientific literature. It is not a substitute for a formal risk assessment and established safety protocols.
Technical Support Center: this compound (H₂O₃)
This guide is intended for researchers, scientists, and drug development professionals working with this compound in theoretical or advanced experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: this compound, also known as dihydrogen trioxide (H₂O₃), is a molecule with the structure H-O-O-O-H. Its instability is due to the weak oxygen-oxygen bonds. It readily decomposes into water and singlet oxygen.[1][2] In aqueous solutions, this decomposition occurs in milliseconds, while in some organic solvents at room temperature, it has a half-life of about 16 minutes.[1][2][3][4]
Q2: What are the primary hazards associated with this compound?
A2: Due to its rapid decomposition to water and singlet oxygen, the primary hazards are related to the effects of a strong oxidizing agent.[2] While this compound itself is not flammable, it can accelerate the combustion of other materials.[5][6] Direct contact with concentrated solutions, if they could be maintained, would likely cause severe skin burns and eye damage, similar to concentrated hydrogen peroxide.[5][7][8]
Q3: Can this compound be purchased or stored?
A3: this compound is not commercially available due to its extreme instability. It is typically generated in situ for immediate experimental use.[2][4] While some studies have shown it can be stored for up to a week in diethyl ether at -20°C, this is not a routine or recommended practice without specialized equipment and protocols.[1][3]
Q4: What are the signs of this compound decomposition?
A4: The primary sign of decomposition is the vigorous evolution of oxygen gas. In solution, this may appear as bubbling or effervescence. The decomposition is an exothermic process, so a rapid increase in temperature may also be observed.
Q5: Is it possible to confirm the presence of this compound in a solution?
A5: Yes, specialized spectroscopic techniques can be used for detection. In acetone-d₆ at -20°C, the proton NMR signal for this compound appears at a chemical shift of 13.1 ppm.[3][9] Raman spectroscopy can also identify the characteristic skeletal oscillations of the O-O-O bond structure.[10][11]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Decomposition of this compound Solution
| Possible Cause | Suggested Action |
| Aqueous Contamination | This compound's half-life is in the millisecond range in water.[1][2][3][4] Ensure all glassware is scrupulously dry and use anhydrous solvents. |
| Elevated Temperature | Decomposition is highly temperature-dependent. Maintain reaction and storage temperatures at or below -20°C.[3][9] |
| Presence of Catalysts | Transition metals, bases, and even some organic compounds can catalyze decomposition. Use high-purity, peroxide-free solvents and acid-washed, triple-rinsed glassware. |
| UV Light Exposure | Photolysis can accelerate decomposition.[12] Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
Issue 2: Low or No Yield of this compound
| Possible Cause | Suggested Action |
| Inefficient Precursor Reaction | The reaction between ozone and hydrogen peroxide is a common method of generation.[3][4] Ensure precise stoichiometric control and optimal reaction temperature (typically -20°C to -40°C).[9] |
| Precursor Decomposition | Ensure the quality and concentration of the hydrogen peroxide and ozone precursors. Use fresh, stabilized solutions. |
| Incorrect Solvent | The choice of solvent significantly impacts stability. Ethereal solvents are often preferred for their relative inertness at low temperatures. |
| Analytical Method Insensitivity | Confirm that the detection method (e.g., NMR, Raman) is calibrated and sensitive enough for the expected low concentrations of this compound.[9] |
Data Presentation
Table 1: Stability of this compound in Various Solvents
| Solvent | Temperature | Half-life | Reference |
| Water | Room Temperature | Milliseconds | [1][2][3][4] |
| Organic Solvents (general) | Room Temperature | ~16 minutes | [1][2][3][4][9] |
| Diethyl Ether | -20°C | Up to 1 week | [1][3] |
Table 2: Spectroscopic Data for this compound Identification
| Spectroscopic Method | Parameter | Observed Value | Reference |
| ¹H NMR | Chemical Shift (in acetone-d₆ at -20°C) | 13.1 ppm | [3][9] |
| Raman Spectroscopy | Skeletal O-O-O Asymmetric Stretch | 756 cm⁻¹ | [10][11] |
| Raman Spectroscopy | Skeletal O-O-O Symmetric Stretch | 878 cm⁻¹ | [10][11] |
Experimental Protocols
Protocol 1: Hypothetical In Situ Generation of this compound for Spectroscopic Analysis
Objective: To generate a dilute solution of this compound in an organic solvent for immediate spectroscopic characterization.
Materials:
-
Anhydrous diethyl ether (peroxide-free)
-
Concentrated hydrogen peroxide (handle with extreme care)
-
Ozone gas (from an ozone generator)
-
Dry ice/acetone bath
-
Acid-washed, oven-dried glassware
Methodology:
-
Prepare a dry ice/acetone bath to maintain a temperature of -78°C.
-
In a three-neck round-bottom flask equipped with a gas inlet, a gas outlet, and a low-temperature thermometer, place a solution of concentrated hydrogen peroxide in anhydrous diethyl ether.
-
Cool the flask in the -78°C bath with gentle stirring.
-
Bubble a stream of ozone gas through the solution. The reaction of ozone with hydrogen peroxide will generate this compound.[3][4]
-
Monitor the reaction progress by periodically taking an aliquot (using a pre-chilled syringe) and analyzing it via the chosen spectroscopic method (e.g., NMR at low temperature).
-
Once the desired concentration is achieved, or the reaction ceases to produce more this compound, stop the ozone flow and purge the system with dry nitrogen or argon.
-
The resulting dilute solution of this compound in diethyl ether must be kept at or below -20°C and analyzed immediately.
Safety Precautions:
-
This procedure must be conducted in a certified fume hood with a blast shield.
-
Personal Protective Equipment (PPE), including cryogenic gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.
-
Ozone is toxic and a strong oxidant; ensure proper ventilation and handling.
-
Concentrated hydrogen peroxide is highly corrosive and can cause severe burns.[5][7][8]
-
The reaction is potentially explosive; perform on a small scale only.
Visualizations
Caption: Decomposition pathway of this compound into water and singlet oxygen.
Caption: Workflow for the in situ generation and analysis of this compound.
Caption: Troubleshooting logic for rapid this compound decomposition.
References
- 1. Buy this compound | 12596-80-4 [smolecule.com]
- 2. This compound [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. laballey.com [laballey.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydrogen Peroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. nj.gov [nj.gov]
- 9. webqc.org [webqc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Peroxone chemistry: formation of H2O3 and ring-(HO2)(HO3) from O3/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Electro-Peroxone Process for Micropollutant Abatement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of the electro-peroxone (E-P) process for micropollutant abatement. It includes a troubleshooting guide for common experimental issues and a list of frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during electro-peroxone experiments, providing potential causes and systematic solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| EP-001 | Low Micropollutant Degradation Efficiency | - Inefficient H₂O₂ production at the cathode.- Suboptimal ozone (O₃) mass transfer.- Presence of high concentrations of radical scavengers (e.g., carbonate, bicarbonate, dissolved organic matter).- Inappropriate applied current or ozone dosage.[1] | - Verify Cathode Performance: Ensure the carbon-based cathode is properly prepared and not fouled. Consider electrochemical cleaning or replacement. The selection of cathode material is crucial for efficient H₂O₂ production.[2]- Optimize Gas Diffusion: Check the gas sparging system for fine bubble diffusion to maximize the ozone-water interface.- Water Matrix Analysis: Characterize the water matrix for radical scavengers. Pre-treatment steps may be necessary for complex matrices.[3][4]- Parameter Optimization: Systematically vary the applied current and ozone dosage to find the optimal conditions for the target micropollutant and water matrix.[1][5] |
| EP-002 | High Bromate (B103136) (BrO₃⁻) Formation | - High bromide (Br⁻) concentration in the source water.- Excessive ozone dosage leading to the oxidation of bromide to bromate.[6] | - Control Ozone Dose: Carefully control the ozone dosage to minimize the direct oxidation of bromide.[3]- Enhance H₂O₂ Production: Increase the applied current to promote the in-situ generation of hydrogen peroxide. H₂O₂ can reduce hypobromous acid (HOBr), a key intermediate in bromate formation, back to bromide.[3] |
| EP-003 | Electrode Fouling or Degradation | - Precipitation of minerals (e.g., calcium carbonate) on the electrode surface.- Adsorption of organic matter onto the electrodes.- Cathode degradation by highly reactive hydroxyl radicals (•OH) in single-reactor systems.[7] | - pH Adjustment: Maintain an optimal pH to prevent mineral precipitation.- Electrode Cleaning: Implement a regular cleaning protocol for the electrodes (e.g., acid washing, polarity reversal).- Two-Stage Reactor Design: For applications with aggressive water matrices, consider a two-stage reactor system where H₂O₂ is generated in the first stage and then mixed with ozone in a second stage to protect the cathode.[7] |
| EP-004 | Inconsistent or Irreproducible Results | - Fluctuations in operational parameters (e.g., current, voltage, ozone flow rate).- Changes in the composition of the water matrix between experiments.- Inconsistent electrode placement or reactor geometry. | - Stabilize Operating Conditions: Use calibrated and stable power supplies and mass flow controllers. Continuously monitor key parameters.- Consistent Water Source: Use a consistent source of water for experiments or thoroughly characterize each new batch.- Standardize Experimental Setup: Ensure the reactor setup, including electrode spacing and placement, is identical for all experiments.[8] |
Logical Flow for Troubleshooting Low Degradation Efficiency
A flowchart for troubleshooting low micropollutant degradation efficiency.
Frequently Asked Questions (FAQs)
1. What is the electro-peroxone (E-P) process?
The electro-peroxone process is an advanced oxidation process (AOP) that combines ozonation with an electrochemical process.[6] It involves the in-situ generation of hydrogen peroxide (H₂O₂) from the reduction of oxygen on a cathode, which then reacts with ozone (O₃) to produce highly reactive hydroxyl radicals (•OH).[4][9] These radicals are powerful oxidizing agents that can effectively degrade a wide range of ozone-refractory micropollutants.[3]
2. What are the main advantages of the E-P process over conventional ozonation?
The primary advantage is the enhanced production of hydroxyl radicals, which leads to significantly faster and more efficient degradation of ozone-resistant compounds.[3][6] The E-P process can also mitigate the formation of harmful disinfection byproducts like bromate in bromide-containing waters.[6] Furthermore, it is considered a more cost-effective and safer option compared to other AOPs as it generates H₂O₂ on-site, eliminating the need for transportation and storage of chemical reagents.[6][7]
3. Which operational parameters are most critical for optimizing the E-P process?
The most influential parameters that need to be carefully optimized include the applied electric current, ozone dosage, initial pH of the solution, and reaction time.[1][5] The selection of electrode materials, particularly the cathode for efficient H₂O₂ production, is also a crucial factor.[2]
4. How does the water matrix affect the performance of the E-P process?
The composition of the water matrix has a significant impact on the process efficiency.[3] Constituents such as dissolved organic matter (DOM), carbonate, and bicarbonate ions can act as hydroxyl radical scavengers, reducing the degradation efficiency of micropollutants.[4] Therefore, the optimal operational parameters can vary for different water sources like surface water, groundwater, and wastewater effluent.[3][4]
5. What types of micropollutants can be effectively abated by the E-P process?
The E-P process has demonstrated high efficiency in degrading a variety of micropollutants, including pharmaceuticals (e.g., ibuprofen, diclofenac), personal care products, endocrine disruptors, and industrial chemicals (e.g., 1,4-dioxane).[3][10] It is particularly effective for compounds that are resistant to conventional ozonation.[3]
6. What are the typical electrode materials used in the E-P process?
For the cathode, where hydrogen peroxide is generated, carbon-based materials such as carbon felt, graphite, and carbon nanotubes are commonly used due to their high efficiency for the two-electron oxygen reduction reaction.[2] The anode material should be stable and have a high oxygen evolution overpotential; common choices include boron-doped diamond (BDD) and mixed metal oxides (MMO).
The Electro-Peroxone Process Signaling Pathway
The reaction mechanism of the electro-peroxone process.
Experimental Protocols
Key Experiment: Determination of Optimal Operational Parameters
This section outlines a general methodology for optimizing the key parameters of the E-P process for the abatement of a target micropollutant.
1. Materials and Reagents:
-
Electro-peroxone reactor (batch or continuous flow) with anode and cathode.
-
DC power supply.
-
Ozone generator and ozone gas analyzer.
-
Gas diffuser (sparger).
-
Target micropollutant stock solution.
-
Water matrix (e.g., ultrapure water, surface water, wastewater effluent).
-
Quenching agent (e.g., sodium thiosulfate) to stop the reaction.
-
Analytical instrumentation for micropollutant quantification (e.g., HPLC, LC-MS/MS).
-
Standard laboratory glassware and safety equipment.
2. Experimental Setup:
-
Assemble the electro-peroxone reactor, ensuring proper placement of the electrodes and gas diffuser.[8][10]
-
Connect the electrodes to the DC power supply.
-
Connect the ozone generator to the gas diffuser via appropriate tubing.
3. General Procedure:
-
Prepare a known concentration of the target micropollutant in the desired water matrix.
-
Fill the reactor with the prepared solution.
-
Initiate the process by turning on the ozone generator and the DC power supply to the desired setpoints (e.g., specific ozone dose and applied current).
-
Collect samples at predetermined time intervals.
-
Immediately quench the reaction in the collected samples to prevent further degradation of the micropollutant.
-
Analyze the samples to determine the residual concentration of the micropollutant.
4. Optimization of Parameters:
-
Applied Current: While keeping other parameters constant (e.g., ozone dose, pH, initial micropollutant concentration), conduct a series of experiments at different applied currents (e.g., 10 mA, 30 mA, 50 mA).[4] Plot the degradation efficiency versus time for each current to determine the optimal value.
-
Ozone Dosage: With the optimal current determined, vary the specific ozone dose (e.g., 0.5, 1.0, 1.5 mg O₃/mg DOC).[3] Analyze the abatement kinetics to find the most effective and efficient ozone concentration.
-
Initial pH: Investigate the effect of initial solution pH (e.g., 3, 7, 9) on the degradation efficiency, keeping the optimal current and ozone dose constant.
-
Reaction Time: Based on the kinetic data from the above experiments, determine the necessary reaction time to achieve the desired level of micropollutant abatement (e.g., 90% or 99% removal).
Data Presentation: Example of Optimization Data
The following table illustrates how to present the quantitative data from optimization experiments for clear comparison.
Table 1: Effect of Applied Current on the Abatement of Ibuprofen (Reaction conditions: Initial Ibuprofen conc. = 150 µg/L, Specific ozone dose = 1.5 mg O₃/mg DOC)[4]
| Applied Current (mA) | Abatement after 5 min (%) | Abatement after 10 min (%) | Abatement after 15 min (%) |
| 0 (Ozonation only) | 45 | 65 | 78 |
| 10 | 60 | 85 | 95 |
| 30 | 80 | 98 | >99 |
| 50 | 82 | >99 | >99 |
Table 2: Effect of Specific Ozone Dose on the Abatement of Bezafibrate (Reaction conditions: Applied Current = 30 mA, Initial Bezafibrate conc. = 150 µg/L)[3]
| Specific Ozone Dose (mg O₃/mg DOC) | Abatement after 10 min (%) | Abatement after 20 min (%) | Abatement after 30 min (%) |
| 0.5 | 38 | 55 | 67 |
| 1.0 | 65 | 88 | 96 |
| 1.5 | 85 | 97 | >99 |
References
- 1. researchgate.net [researchgate.net]
- 2. A mini-review of the electro-peroxone technology for wastewaters: Characteristics, mechanism and prospect [ccspublishing.org.cn]
- 3. Optimization of the Electro-Peroxone Process for Micropollutant Abatement Using Chemical Kinetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Organic Dye Degradation via Electro-Peroxone Process: An Experimental and Machine Learning Approach [en.civilica.com]
- 6. The electro-peroxone process for the abatement of emerging contaminants: Mechanisms, recent advances, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Onsite Graywater Treatment in a Two-Stage Electro-Peroxone Reactor with a Partial Recycle of Treated Effluent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deswater.com [deswater.com]
- 9. Optimization of the Electro-Peroxone Process for Micropollutant Abatement Using Chemical Kinetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Trioxidane
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the antimicrobial properties of trioxidane (H₂O₃). Given the inherent instability of this compound, this document focuses on addressing the unique challenges associated with its synthesis, stabilization, and application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it being investigated as an antimicrobial agent?
This compound, or dihydrogen trioxide (H₂O₃), is a reactive oxygen species (ROS) and an oxide of hydrogen. It is being explored for its potent antimicrobial properties, which are believed to surpass those of hydrogen peroxide. Its proposed mechanism of action involves the generation of highly reactive hydroxyl radicals, which can inflict significant oxidative damage to microbial cells by targeting lipids, proteins, and nucleic acids.
Q2: What are the primary challenges in working with this compound?
The principal challenge is the extreme instability of this compound, which has a very short half-life, often lasting only minutes in aqueous solutions at ambient temperatures. This instability complicates its synthesis, storage, and application, leading to difficulties in achieving consistent and reproducible experimental results.
Q3: What methods can be used to synthesize this compound for research purposes?
Common laboratory synthesis methods include the reaction of ozone with hydrogen peroxide or the reduction of ozone. The ozonolysis of specific organic precursors, such as anthracenes, in organic solvents is another approach that can yield higher concentrations of this compound. However, these methods require careful control of reaction conditions to minimize rapid decomposition.
Q4: How can the stability of this compound solutions be improved for experimental use?
Improving the stability of this compound is a critical area of research. Current strategies focus on:
-
Low Temperatures: Preparing and maintaining solutions at temperatures significantly below 0°C can extend its half-life.
-
Solvent Choice: The use of specific organic solvents, such as acetone (B3395972), has been shown to slow the decomposition of this compound compared to aqueous solutions.
-
Stabilizing Agents: Research is ongoing into carrier molecules or matrices that can encapsulate or otherwise stabilize this compound, though established agents are not yet commercially available.
Q5: What safety precautions are necessary when handling this compound?
As a powerful oxidizing agent, this compound and its precursors (like concentrated ozone and hydrogen peroxide) pose significant safety risks. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. All work should be conducted in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound as an antimicrobial agent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Antimicrobial Assay Results | 1. Rapid decomposition of this compound after synthesis. 2. Inconsistent final concentration in the assay medium. 3. Interference from organic matter in the growth medium. | 1. Use the this compound solution immediately after synthesis. 2. Perform assays on ice to slow decomposition. 3. Quantify the this compound concentration immediately before adding it to the assay. 4. Consider a less complex medium for the duration of the exposure. |
| Low or No Observed Antimicrobial Activity | 1. Complete degradation of this compound before it can act on the microbes. 2. The concentration used is below the Minimum Inhibitory Concentration (MIC). 3. The target microorganism is highly resistant to oxidative stress. | 1. Verify the presence of this compound pre- and post-application using analytical methods. 2. Increase the concentration of this compound used in the experiment. 3. Increase the exposure time, ensuring the solution remains active. 4. Include a positive control with a known ROS-sensitive strain. |
| Difficulty in Reproducing Synthesis Protocol | 1. Trace metal impurities in glassware or reagents catalyzing decomposition. 2. Fluctuations in reaction temperature or precursor concentration. 3. Variability in the purity of ozone or hydrogen peroxide. | 1. Use acid-washed, high-purity glassware. 2. Utilize high-purity (e.g., HPLC-grade) solvents and reagents. 3. Implement precise temperature control (e.g., cryostat). 4. Standardize and quantify the concentration of all precursors before each reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Anthracene-9,10-dicarboxaldehyde
This protocol describes a method for producing a relatively stable solution of this compound in an organic solvent.
Materials:
-
Anthracene-9,10-dicarboxaldehyde
-
Ozone generator
-
HPLC-grade acetone, pre-chilled to -78°C
-
Oxygen (O₂) cylinder
-
Glass reaction vessel with a gas dispersion tube
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a known concentration of anthracene-9,10-dicarboxaldehyde in pre-chilled acetone in the reaction vessel.
-
Place the reaction vessel in the dry ice/acetone bath on top of the magnetic stirrer and begin gentle stirring.
-
Feed a stream of ozone-enriched oxygen from the ozone generator through the gas dispersion tube into the solution.
-
Continue the ozonolysis for a predetermined duration (e.g., 30-60 minutes), monitoring for color changes that may indicate reaction progress.
-
After the reaction period, purge the solution with pure oxygen or argon for 5-10 minutes to remove residual ozone.
-
The resulting solution containing this compound should be kept at -78°C and used immediately for antimicrobial testing.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol adapts the standard broth microdilution method for use with a highly unstable agent like this compound.
Materials:
-
This compound solution (from Protocol 1)
-
Microbial culture in the logarithmic growth phase
-
96-well microtiter plate
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of the this compound solution in chilled growth medium directly in the 96-well plate. Perform this step quickly and on an ice block to minimize decomposition.
-
Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microbes with no this compound) and a negative control (medium with no microbes).
-
Immediately place the plate in an incubator at the optimal temperature for the test microorganism (e.g., 37°C for E. coli).
-
Incubate for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth, as measured by eye or with a microplate reader.
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed mechanism of this compound inducing cell death via oxidative stress.
Caption: Workflow for determining the MIC and MBC of this compound.
Technical Support Center: Continuous Generation and Use of Trioxidane in Flow Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing flow chemistry for the continuous generation and application of trioxidane (H₂O₃). Given the inherent instability of this compound, flow chemistry offers a safer and more controlled environment for its synthesis and immediate use in subsequent reactions.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the continuous generation and use of this compound in a flow chemistry setup.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| T-01 | Low or no this compound generation | 1. Inefficient mixing of ozone and hydrogen peroxide streams.2. Incorrect stoichiometry (excess or insufficient ozone/hydrogen peroxide).3. Residence time in the reactor is too short for the reaction to occur or too long, leading to decomposition.4. Reactor temperature is too high, causing rapid decomposition of this compound.[3] | 1. Ensure the micromixer is functioning correctly and is appropriate for the flow rates used.2. Adjust the flow rates of the reactant pumps to achieve the optimal molar ratio.3. Modify the reactor volume or the total flow rate to adjust the residence time.4. Lower the reactor temperature; operate at sub-ambient temperatures if possible. |
| T-02 | Reactor clogging or blockage | 1. Precipitation of impurities from reactant streams.2. Freezing of the solvent or reactants at low operating temperatures.3. Formation of solid byproducts. | 1. Filter all reactant solutions before introducing them into the flow system.2. Select a solvent with a lower freezing point or adjust the operating temperature.3. If byproducts are unavoidable, consider using a reactor design that can handle solids, such as a continuous stirred-tank reactor (CSTR) in series.[4] |
| T-03 | Safety alerts (over-pressure, over-temperature) | 1. Blockage downstream of the reactor.2. Highly exothermic reaction leading to a thermal runaway.[5]3. Decomposition of this compound leading to gas (singlet oxygen) evolution and pressure build-up.[3] | 1. Immediately stop the pumps and safely depressurize the system. Investigate and clear the blockage.2. Improve heat exchange by using a reactor with a higher surface-area-to-volume ratio or by reducing reactant concentrations.3. Ensure the back-pressure regulator is functioning correctly and is set to a safe operating pressure. |
| T-04 | Inconsistent product yield in the subsequent reaction | 1. Fluctuations in this compound concentration from the generator.2. Poor mixing of the this compound stream with the substrate stream.3. Degradation of this compound in the transfer line between reactors. | 1. Stabilize the flow rates and concentrations of the initial reactants (ozone and hydrogen peroxide).2. Optimize the mixing at the second T-junction.3. Minimize the length of the transfer tubing and consider cooling it. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using flow chemistry for this compound synthesis?
A1: The primary advantage is safety. This compound is highly unstable and can decompose rapidly.[1][6] Flow chemistry minimizes the volume of hazardous material present at any given time, and the high surface-area-to-volume ratio of flow reactors allows for excellent temperature control, preventing thermal runaways.[5]
Q2: What equipment is essential for setting up a continuous this compound generation system?
A2: A basic setup includes:
-
Two high-precision pumps for the reactant streams (e.g., HPLC or syringe pumps).[5]
-
An ozone generator.
-
A micromixer or T-junction for combining the reactant streams.
-
A temperature-controlled flow reactor (e.g., a coiled capillary or a micro-packed bed reactor).[7]
-
A back-pressure regulator to maintain a stable pressure in the system.
-
A second micromixer for introducing the substrate for the subsequent reaction.
-
A second flow reactor for the reaction of this compound with the substrate.
Q3: How can the concentration of this compound be monitored in real-time?
A3: In-line analytical techniques such as UV-Vis or Raman spectroscopy can be integrated into the flow path to monitor the concentration of this compound as it is generated.[8][9] This allows for real-time optimization of the reaction conditions.
Q4: What solvents are recommended for the continuous generation of this compound?
A4: Aprotic organic solvents are generally preferred due to the higher stability of this compound compared to aqueous solutions.[3][6] The choice of solvent will also depend on the subsequent reaction. It is crucial to ensure that the solvent is compatible with all components of the flow system and does not react with ozone or this compound.
Q5: What are the key safety precautions to take when working with this compound in a flow system?
A5:
-
Operate the system in a well-ventilated fume hood.
-
Use a safety shield.
-
Ensure all fittings and tubing are chemically resistant and can withstand the operating pressure.
-
Set up automated shutdown procedures for over-pressure or over-temperature events.
-
Have a quenching solution readily available to neutralize any leaks or spills.
Quantitative Data
The following table provides illustrative experimental parameters for the continuous generation of this compound. These values may require optimization for specific applications.
| Parameter | Value | Unit | Notes |
| Reactant 1 | |||
| Compound | Hydrogen Peroxide | ||
| Concentration | 0.1 - 0.5 | M | In an appropriate organic solvent |
| Flow Rate | 0.1 - 1.0 | mL/min | |
| Reactant 2 | |||
| Compound | Ozone | ||
| Concentration | Saturated solution | In the same organic solvent | |
| Flow Rate | 0.1 - 1.0 | mL/min | |
| Reactor Conditions | |||
| Reactor Type | Coiled PFA tubing | ||
| Reactor Volume | 1 - 5 | mL | |
| Temperature | -20 to 10 | °C | Lower temperatures favor stability |
| Residence Time | 1 - 10 | min | Calculated from total flow rate and reactor volume |
| Output | |||
| Expected this compound Conc. | 10 - 100 | mM | Highly dependent on conditions |
Experimental Protocols
Protocol 1: Continuous Generation of a this compound Solution in a Flow Reactor
-
System Preparation:
-
Assemble the flow chemistry system as shown in the workflow diagram below.
-
Ensure all connections are secure and leak-proof.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
-
Reactant Preparation:
-
Prepare a solution of hydrogen peroxide in the chosen organic solvent at the desired concentration.
-
Prepare a saturated solution of ozone in the same solvent by bubbling ozone gas through it at a low temperature.
-
-
Reaction Initiation:
-
Set the temperature of the reactor to the desired value (e.g., 0 °C).
-
Start the pumps simultaneously, feeding the hydrogen peroxide and ozone solutions into the micromixer at the specified flow rates.
-
-
Steady State:
-
Allow the system to reach a steady state, which typically takes 3-5 times the residence time.
-
The output stream from the reactor contains the in-situ generated this compound.
-
Protocol 2: In-situ Use of this compound for the Oxidation of an Organic Sulfide (B99878)
-
System Setup:
-
Connect the output of the this compound generation reactor to a second micromixer.
-
Prepare a solution of the organic sulfide substrate in the same solvent.
-
Use a third pump to introduce the substrate solution into the second micromixer.
-
-
Reaction:
-
The this compound-containing stream and the substrate stream are combined in the second micromixer.
-
The resulting mixture flows into a second temperature-controlled reactor.
-
The product is collected at the outlet of the second reactor.
-
-
Work-up and Analysis:
-
The collected product stream can be analyzed by standard techniques (e.g., HPLC, GC-MS) to determine the conversion and yield.
-
The product can then be purified using appropriate methods.
-
Visualizations
Caption: Experimental workflow for continuous generation and use of this compound.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. About Flow Chemistry - ThalesNano [thalesnano.com]
- 8. researchgate.net [researchgate.net]
- 9. Integrating continuous flow synthesis with in-line analysis and data generation [researchrepository.ucd.ie]
Technical Support Center: Cryogenic Stabilization and Study of Trioxidane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cryogenic methods to stabilize and study trioxidane (H₂O₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied at cryogenic temperatures?
A1: this compound (H₂O₃) is a highly reactive and unstable molecule composed of three oxygen atoms and two hydrogen atoms. Its instability, particularly in aqueous solutions where its half-life is in the order of milliseconds, necessitates the use of cryogenic methods for its stabilization and characterization.[1] At low temperatures, typically below -20°C in organic solvents, the decomposition rate of this compound is significantly reduced, allowing for detailed spectroscopic studies.
Q2: What are the primary methods for synthesizing this compound for cryogenic studies?
A2: The most common and effective method for preparing relatively concentrated solutions of this compound for cryogenic studies is the low-temperature ozonation of specific organic precursors.[1] A widely used reaction is the ozonation of 1,2-diphenylhydrazine (B7769752) in a suitable organic solvent, such as acetone-d₆, at temperatures around -78°C.[1][2] This method can yield solutions with concentrations up to 0.1 M.[1] Another approach involves the decomposition of organic hydrotrioxides (ROOOH).[1]
Q3: What are the main decomposition products of this compound?
A3: this compound decomposes into water (H₂O) and singlet oxygen (¹O₂).[1] This decomposition is rapid at room temperature, with a half-life of approximately 16 minutes in organic solvents, and much faster in water.[1]
Q4: Which spectroscopic techniques are best suited for characterizing this compound at low temperatures?
A4: Due to its instability, this compound is typically characterized using a combination of spectroscopic methods at cryogenic temperatures. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the characteristic signal of the this compound protons.[1]
-
Infrared (IR) Spectroscopy: Matrix isolation FTIR is a powerful technique to study the vibrational modes of this compound by trapping it in an inert gas matrix at very low temperatures.[3]
-
Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy.
Troubleshooting Guides
Synthesis and Stabilization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inefficient ozonolysis. 2. Temperature too high during synthesis. 3. Presence of impurities that catalyze decomposition (e.g., transition metals, water).[4][5] 4. Precursor (e.g., 1,2-diphenylhydrazine) is of poor quality. | 1. Ensure a steady and sufficient flow of ozone into the reaction mixture. The persistence of a blue color in the solution indicates the completion of the reaction.[6] 2. Maintain the reaction temperature at or below -78°C using a dry ice/acetone bath.[2] 3. Use high-purity, dry solvents and glassware. Avoid any contact with metals. 4. Use freshly purified precursor. |
| Rapid decomposition of this compound after synthesis | 1. Sample warming above cryogenic temperatures. 2. Contamination of the sample. 3. Presence of water. | 1. Keep the this compound solution in a cryogenic bath at all times. 2. Ensure all transfer equipment (e.g., pipettes, syringes) is pre-cooled and dry. 3. Use anhydrous solvents and perform the experiment under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of unwanted byproducts | 1. Over-ozonolysis of the precursor or solvent. 2. Side reactions of the precursor. | 1. Monitor the reaction closely and stop the ozone flow as soon as the reaction is complete (indicated by the persistent blue color of ozone). 2. Ensure the precursor is pure and the reaction is carried out at the recommended low temperature to minimize side reactions. |
Spectroscopic Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| ¹H NMR: Broad or absent this compound signal | 1. Low concentration of this compound. 2. Sample temperature is too high, leading to rapid decomposition and exchange. 3. Inhomogeneous magnetic field. | 1. Attempt to concentrate the sample at low temperatures if possible, or synthesize a more concentrated solution. 2. Ensure the NMR probe is properly cooled and equilibrated at the desired low temperature (e.g., -20°C or lower). 3. Shim the magnet carefully on the cooled sample. |
| FTIR/Raman: Poor signal-to-noise ratio | 1. Low concentration of this compound in the matrix or solution. 2. Scattering from the cryogenic matrix. 3. Insufficiently low temperature, leading to broad bands. | 1. Increase the deposition time or the concentration of the precursor for matrix isolation. 2. Optimize the matrix deposition rate and temperature to obtain a clear, non-scattering matrix. Annealing the matrix at a slightly higher temperature for a short period can sometimes improve matrix quality. 3. Ensure the sample is cooled to the lowest possible temperature to sharpen the spectral features. |
| FTIR/Raman: Unidentifiable peaks | 1. Presence of impurities from the synthesis (e.g., solvent, precursor, byproducts). 2. Decomposition products of this compound (water). 3. Contaminants in the cryogenic system (e.g., atmospheric gases). | 1. Run reference spectra of the solvent, precursor, and expected byproducts under the same cryogenic conditions. 2. Look for the characteristic bands of water in the spectrum. 3. Ensure a high vacuum is maintained in the cryostat to prevent condensation of atmospheric gases. |
Quantitative Data
Table 1: ¹H and ¹⁷O NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Temperature (°C) | Chemical Shift (ppm) | Reference |
| ¹H | Acetone-d₆ | -20 | 13.1 | [1] |
| ¹⁷O (terminal) | Acetone-d₆ | - | ~310 (calculated) | [1] |
| ¹⁷O (central) | Acetone-d₆ | - | ~420 (calculated) | [1] |
Table 2: Vibrational Frequencies of this compound from Infrared Spectroscopy
| Vibrational Mode | Matrix | Wavenumber (cm⁻¹) | Reference |
| O-O Stretch | Argon | (Hypothetical) | - |
| O-O-O Bend | Argon | (Hypothetical) | - |
| O-H Stretch | Argon | (Hypothetical) | - |
Table 3: Decomposition Kinetics of this compound
| Solvent | Temperature (°C) | Half-life (t₁/₂) | Reference |
| Acetone-d₆ | 20 | 16 ± 2 minutes | [1] |
| Water | 20 | ~20 milliseconds | [1] |
| Various Organic Solvents | < -20 | Data not available in searched literature | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of 1,2-Diphenylhydrazine
Objective: To prepare a solution of this compound in acetone-d₆ for spectroscopic analysis.
Materials:
-
1,2-diphenylhydrazine
-
Acetone-d₆ (anhydrous)
-
Ozone generator
-
Dry ice
-
Acetone
-
Round-bottom flask with a gas inlet tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up the reaction vessel in a dry ice/acetone bath to maintain a temperature of -78°C.
-
Dissolve a known amount of 1,2-diphenylhydrazine in anhydrous acetone-d₆ in the pre-cooled round-bottom flask.
-
Purge the solution with a gentle stream of inert gas for several minutes to remove oxygen.
-
Turn on the ozone generator and bubble ozone gas through the solution while stirring.
-
Continue the ozonolysis until the solution retains a pale blue color, indicating an excess of ozone and the completion of the reaction.
-
Stop the ozone flow and purge the solution with an inert gas to remove excess ozone.
-
The resulting solution contains this compound and can be used for low-temperature spectroscopic analysis. Keep the solution at or below -78°C at all times.
Visualizations
Caption: Synthesis of this compound via Ozonolysis.
Caption: Decomposition Pathway of this compound.
Caption: Cryogenic Experimental Workflow for this compound.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. Criegee Intermediates Beyond Ozonolysis: Synthetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Dihydrogen Trioxide (H₂O₃) Stabilization
This technical support center provides researchers, scientists, and drug development professionals with essential information on the role of solvents in the stabilization of dihydrogen trioxide (H₂O₃).
Frequently Asked Questions (FAQs)
Q1: What is dihydrogen trioxide (H₂O₃) and why is it of interest?
A1: Dihydrogen trioxide, also known as trioxidane, is an unstable hydrogen polyoxide with the formula H-O-O-O-H. It is a powerful oxidizing agent and is believed to be an active intermediate in various biological, atmospheric, and environmental oxidation processes.[1][2] Its antimicrobial properties, for instance, are linked to the well-known ozone/hydrogen peroxide mix.[1][3] Understanding its stability and reactivity is crucial for harnessing its potential in various scientific fields.
Q2: How does solvent choice impact the stability of H₂O₃?
A2: Solvent choice is critical for the stability of H₂O₃. In aqueous solutions, H₂O₃ decomposes extremely rapidly, with a half-life of only milliseconds at room temperature.[1][2] In contrast, it is far more stable in certain organic solvents, particularly organic oxygen bases.[2][4] In solvents like acetone-d₆, its half-life extends to approximately 16 minutes at room temperature.[1][2]
Q3: Why is H₂O₃ so unstable in water?
A3: Water is believed to act as a bifunctional catalyst in a polar decomposition process, accelerating the breakdown of H₂O₃ into water and singlet oxygen (¹O₂).[5] This catalytic effect is responsible for the extremely short half-life of H₂O₃ in aqueous environments.
Q4: Which organic solvents are recommended for working with H₂O₃?
A4: Organic oxygen bases are the most suitable solvents for preparing and stabilizing H₂O₃.[2][4] Specific examples used successfully in research include deuterated acetone (B3395972) (acetone-d₆), methyl acetate, and tert-butyl methyl ether.[5][6] Solutions of H₂O₃ in diethyl ether have also been shown to be stable for up to a week when stored at -20°C.
Q5: What are the primary decomposition products of H₂O₃?
A5: Dihydrogen trioxide readily decomposes into water (H₂O) and singlet oxygen (¹O₂).[1][3]
Troubleshooting Guide
Problem 1: My H₂O₃ sample decomposes almost instantly after synthesis.
-
Question: I'm synthesizing H₂O₃ via ozonation, but I can't detect it in my NMR spectrum. What's going wrong?
-
Answer: The most likely cause is the presence of water. Even trace amounts of water can catalyze rapid decomposition.[5]
-
Solution 1: Use Anhydrous Solvents. Ensure all solvents are rigorously dried before use. Standard procedures for solvent purification and drying should be followed.
-
Solution 2: Control the Atmosphere. Perform the reaction under an inert, dry atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
Solution 3: Check Reagents for Water. Ensure that all starting materials, including the precursor (e.g., 1,2-diphenylhydrazine), are anhydrous.
-
Problem 2: The yield of H₂O₃ is consistently low.
-
Question: I'm following a low-temperature ozonation protocol, but my H₂O₃ concentration is much lower than expected. How can I improve the yield?
-
Answer: Low yields can be due to temperature fluctuations or inefficient ozone delivery.
-
Solution 1: Maintain Low Temperatures. The synthesis of H₂O₃ is typically conducted at very low temperatures, such as -78°C (dry ice/acetone bath).[6] Ensure your cooling bath is stable throughout the entire ozonation process.
-
Solution 2: Optimize Ozone Flow. Ensure a steady and controlled flow of ozone into the reaction mixture. The reaction of ozone with organic reducing agents is a common method for producing larger quantities of H₂O₃.[1][3] Calibrate your ozone generator and flow meter for optimal performance.
-
Solution 3: Use an Appropriate Precursor. The ozonation of 1,2-diphenylhydrazine (B7769752) in organic solvents is a reliable method for producing relatively high concentrations of H₂O₃.[7]
-
Problem 3: I'm having trouble identifying the H₂O₃ peak in my ¹H NMR spectrum.
-
Question: Where should I expect to see the ¹H NMR signal for H₂O₃, and what could be interfering with its detection?
-
Answer: The characteristic ¹H NMR signal for H₂O₃ is a sharp singlet that is highly deshielded.
-
Solution 1: Know the Chemical Shift. In acetone-d₆ at -20°C, the signal for H₂O₃ typically appears around 13.1 ppm. The exact shift can vary slightly with solvent and temperature.
-
Solution 2: Acquire Spectra at Low Temperatures. Due to its instability at room temperature, it is crucial to acquire NMR spectra at low temperatures (e.g., -20°C to -40°C) to slow down decomposition.
-
Solution 3: Minimize Acquisition Time. Use a minimal number of scans to acquire the spectrum quickly after synthesis to observe the H₂O₃ before it significantly decomposes.
-
Data Presentation
Table 1: Half-life of Dihydrogen Trioxide (H₂O₃) in Various Solvents
| Solvent | Temperature | Half-life (t₁₂) | Citation(s) |
| Water (H₂O) | Room Temperature | ~20 milliseconds | [2] |
| Acetone-d₆ | Room Temperature (20°C) | 16 ± 2 minutes | [2][5] |
| Methyl Acetate | Room Temperature (20°C) | ~16 minutes | [5] |
| tert-Butyl Methyl Ether | Room Temperature (20°C) | ~16 minutes | [5] |
| General Organic Solvents | Room Temperature | ~16 minutes | [1][3][8] |
Experimental Protocols
Protocol 1: Synthesis of H₂O₃ via Ozonation of 1,2-Diphenylhydrazine
This protocol is a generalized procedure based on methods described in the literature.[4][5][6]
-
Preparation:
-
Dissolve 1,2-diphenylhydrazine in an anhydrous organic oxygen base solvent (e.g., acetone-d₆, methyl acetate) in a three-neck flask equipped with a gas inlet tube, a gas outlet, and a low-temperature thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Ozonation:
-
Bubble a stream of ozone-enriched oxygen (O₃/O₂) through the cooled solution. The ozone should be generated from a calibrated ozone generator.
-
Continuously stir the solution and monitor the temperature to ensure it remains stable at -78°C.
-
The reaction progress can be monitored by observing the disappearance of the hydrazine (B178648) precursor via thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, purge the solution with a stream of dry argon or nitrogen to remove excess ozone.
-
Keep the resulting solution of H₂O₃ at a low temperature (-78°C) at all times to prevent decomposition.
-
-
Analysis:
-
Transfer the cold solution to a pre-cooled NMR tube for immediate analysis.
-
Protocol 2: ¹H NMR Characterization of H₂O₃
-
Spectrometer Preparation:
-
Cool the NMR spectrometer probe to the desired analysis temperature (e.g., -20°C).
-
Use a deuterated solvent that is known to stabilize H₂O₃, such as acetone-d₆.
-
-
Sample Preparation:
-
Using a pre-cooled pipette, transfer the H₂O₃ solution prepared in Protocol 1 into a dry, pre-cooled 5 mm NMR tube.
-
Cap the tube and quickly insert it into the cooled NMR spectrometer.
-
-
Data Acquisition:
-
Allow the sample to thermally equilibrate for a few minutes.
-
Acquire a ¹H NMR spectrum. The characteristic peak for the HOOOH protons should appear as a singlet around 13.1 ppm (in acetone-d₆).
-
To monitor decomposition, acquire spectra at set time intervals. The integral of the H₂O₃ peak will decrease over time, allowing for the calculation of its half-life under the given conditions.
-
Mandatory Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Experimental workflow for the synthesis and characterization of H₂O₃.
Caption: Logical relationship between solvent type and H₂O₃ stability.
References
- 1. This compound [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.smu.edu [s3.smu.edu]
- 8. Buy this compound | 12596-80-4 [smolecule.com]
Validation & Comparative
The Elusive Trioxidane: A Comparative Guide to its Experimental Evidence in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The existence of trioxidane (H₂O₃), or dihydrogen trioxide, in biological systems represents a compelling frontier in the study of reactive oxygen species (ROS). While its role as a potent antimicrobial oxidant has been suggested, direct experimental evidence remains scarce due to its extreme instability. This guide provides a comprehensive comparison of the experimental evidence for this compound against well-established ROS, namely hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂•⁻), offering a critical perspective for researchers in cellular signaling and drug development.
I. Quantitative Data Summary
Direct quantification of this compound in biological systems is exceptionally challenging. Its high reactivity and short half-life, estimated to be in the millisecond range in aqueous solutions, have precluded direct measurement of its intracellular concentrations. In contrast, hydrogen peroxide and superoxide have been more extensively quantified.
| Reactive Oxygen Species | Typical Intracellular Concentration | Half-life in Biological Milieu | Key Measurement Techniques |
| This compound (H₂O₃) | Not Quantified | Milliseconds in water | Indirect methods: Detection of specific reaction products (e.g., p-hydroxybenzoic acid) |
| Hydrogen Peroxide (H₂O₂) | 1-100 nM (basal), up to 1-10 µM (under stress) | Minutes to hours (enzyme-dependent) | Fluorescent probes (e.g., boronate-based), Amplex Red assay, genetically encoded sensors (e.g., HyPer) |
| Superoxide (O₂•⁻) | 10⁻¹¹ - 10⁻¹⁰ M | Microseconds to seconds (enzyme-dependent) | EPR with spin trapping, fluorescent probes (e.g., hydroethidine), cytochrome c reduction assay |
II. Comparative Overview of Experimental Evidence
This compound (H₂O₃): The Indirect Evidence
The primary evidence for the existence of this compound in biological systems comes from studies on the antibody-catalyzed reaction of singlet oxygen (¹O₂) with water. It is hypothesized that immune cells, specifically neutrophils, can generate singlet oxygen, which is then converted by antibodies into a powerful oxidant with the chemical signature of ozone (O₃), a molecule in equilibrium with this compound.
Key Experimental Findings:
-
Specific Hydroxylation: A key piece of indirect evidence is the regioselective hydroxylation of a probe molecule, benzoic acid, to para-hydroxybenzoic acid. This reaction is characteristic of the potent oxidant formed in the antibody-catalyzed process and is not observed with other common ROS.
-
Antimicrobial Activity: The mixture of ozone and hydrogen peroxide is known for its antimicrobial properties, and recent research suggests that this compound is the active ingredient responsible for this effect. This lends credence to the hypothesis that antibody-generated this compound could be a defense mechanism against pathogens.
Hydrogen Peroxide (H₂O₂) and Superoxide (O₂•⁻): The Established Signaling Molecules
In contrast to this compound, the existence and roles of hydrogen peroxide and superoxide in biological systems are well-documented with a wealth of direct experimental evidence.
-
Hydrogen Peroxide (H₂O₂): This relatively stable ROS acts as a crucial second messenger in a multitude of signaling pathways. Its concentration is tightly regulated by a suite of enzymes. H₂O₂ can diffuse across membranes and oxidatively modify specific cysteine residues on proteins, thereby modulating their activity.
-
Superoxide (O₂•⁻): As a primary ROS, superoxide is a short-lived radical. It is a key player in the electron transport chain and is generated by NADPH oxidases. Its signaling functions are often mediated through its dismutation to H₂O₂ or its reaction with other molecules.
III. Experimental Protocols
Protocol 1: Indirect Detection of Antibody-Catalyzed this compound Generation
This protocol is based on the detection of a specific hydroxylation product, providing indirect evidence for the presence of a powerful oxidant consistent with this compound/ozone.
Objective: To detect the formation of para-hydroxybenzoic acid from benzoic acid in the presence of antibodies and a singlet oxygen source.
Materials:
-
Monoclonal antibody (e.g., 4C6 as cited in research)
-
Benzoic acid solution (2 mM in PBS, pH 7.4)
-
Photosensitizer (to generate singlet oxygen, e.g., UV irradiation or a chemical generator)
-
Catalase (optional, to remove H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the antibody (e.g., 20 µM) and benzoic acid (2 mM) in PBS.
-
Initiate the generation of singlet oxygen (e.g., by UV irradiation at 312 nm).
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the aliquots by reverse-phase HPLC to separate and quantify the formation of para-hydroxybenzoic acid.
-
A control experiment without the antibody should be performed to ensure the hydroxylation is antibody-dependent.
Expected Outcome: The detection of a peak corresponding to para-hydroxybenzoic acid in the presence of the antibody and singlet oxygen source, which is absent or significantly reduced in the control, provides indirect evidence for the generation of a potent hydroxylating species, hypothesized to be derived from this compound.
Protocol 2: Measurement of Intracellular Hydrogen Peroxide using a Boronate-Based Fluorescent Probe
Objective: To quantify intracellular H₂O₂ levels in living cells.
Materials:
-
Cell culture of interest
-
Boronate-based fluorescent probe (e.g., Peroxyfluor-1, PF1)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with the boronate-based fluorescent probe according to the manufacturer's instructions.
-
Treat the cells with the stimulus of interest to induce H₂O₂ production.
-
Measure the fluorescence intensity using a fluorescence microscope for cellular localization or a plate reader for population-level quantification.
-
The increase in fluorescence corresponds to the concentration of H₂O₂.
IV. Signaling Pathways and Logical Relationships
The following diagrams illustrate the hypothesized generation of this compound and a well-established ROS signaling pathway for comparison.
Caption: Hypothesized antibody-catalyzed generation of this compound.
Caption: A typical hydrogen peroxide signaling pathway.
V. Conclusion
The existence of this compound in biological systems is an intriguing hypothesis with significant implications for immunology and medicine. However, the evidence remains largely indirect and reliant on the detection of its "chemical signature" rather than direct observation. For researchers and drug developers, it is crucial to recognize the nascent stage of this compound research and the technical hurdles that need to be overcome for its definitive characterization. In contrast, the roles of hydrogen peroxide and superoxide as key signaling molecules are supported by a vast body of direct, quantitative experimental data. Future research, likely requiring the development of novel, highly sensitive, and specific probes, will be necessary to unequivocally establish the presence and function of this compound in biological processes.
A Comparative Analysis of the Oxidizing Power of Trioxidane and Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oxidizing properties of trioxidane (H₂O₃) and hydrogen peroxide (H₂O₂), focusing on their chemical characteristics, reactivity, and stability. The information is supported by experimental data to assist researchers in selecting the appropriate oxidizing agent for their specific applications.
Theoretical Oxidizing Power: A Look at Standard Electrode Potentials
The standard electrode potential (E°) is a fundamental measure of a substance's ability to be reduced, and therefore, its strength as an oxidizing agent. A more positive E° indicates a stronger oxidizing agent.
Theoretically, this compound is a more potent oxidizing agent than hydrogen peroxide. The estimated standard reduction potential for the this compound/hydrogen peroxide couple is approximately +1.8 V.[1] In comparison, the standard reduction potential for hydrogen peroxide (H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O) is +1.776 V.[2] While these values are close, the slightly higher potential of this compound suggests a greater thermodynamic driving force for oxidation.
Data Presentation: Physicochemical and Kinetic Properties
The following tables summarize key quantitative data for this compound and hydrogen peroxide, highlighting the differences in their physical structure, stability, and reactivity.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (H₂O₃) | Hydrogen Peroxide (H₂O₂) |
| Molar Mass | 50.013 g·mol⁻¹[3] | 34.0147 g·mol⁻¹ |
| O-O Bond Length | 142.8 pm[1][4][5] | 146.4 pm[1][4][5] |
| Standard Electrode Potential (E°) | ~ +1.8 V (for HO₃/H₂O₂ couple)[1] | +1.776 V (for H₂O₂/H₂O couple)[2] |
| pKa (calculated) | 8.1[1] | 11.8[1] |
Table 2: Comparison of Stability and Decomposition
| Parameter | This compound (H₂O₃) | Hydrogen Peroxide (H₂O₂) |
| Half-life | ||
| In Organic Solvents (room temp.) | ~16 minutes[3][4][5] | Significantly more stable |
| In Water | Milliseconds[3][4][5] | Relatively stable |
| Decomposition Products | Water (H₂O) and Singlet Oxygen (¹O₂)[3][4] | Water (H₂O) and Oxygen (O₂) |
Table 3: Kinetic Data for the Oxidation of Organic Sulfides
| Oxidizing Agent | Substrate | Product | Second-Order Rate Constant (k₂) | Temperature |
| This compound (H₂O₃) | Organic Sulfides | Sulfoxides | ~10³ M⁻¹s⁻¹[1] | -20°C |
| Hydrogen Peroxide (H₂O₂) | Thioanisole | Thioanisole sulfoxide | Varies with catalyst and conditions | Not directly comparable |
Experimental Evidence of Oxidizing Power
This compound's high reactivity and selectivity have been demonstrated experimentally. It exhibits remarkable selectivity in oxidizing sulfides to sulfoxides without further oxidation to sulfones, a level of control not always achievable with hydrogen peroxide alone.[1] This suggests that this compound's reaction mechanism allows for more precise chemical transformations.
The enhanced biocidal activity of the "peroxone process," which combines ozone and hydrogen peroxide, is attributed to the in situ generation of this compound.[3][4] Studies have shown that the combination of hydrogen peroxide, ozone, and intense pulsed light (IPL) results in a potent sanitizing effect due to the formation of this compound and hydroxyl radicals.[6] This synergistic effect highlights the superior oxidizing capabilities of this compound in practical applications like sterilization.
Experimental Protocols
The transient nature of this compound necessitates specific protocols for its generation and use.
Generation of this compound
A common laboratory method for producing this compound involves the reaction of ozone with a suitable organic reducing agent at low temperatures.
Protocol: Generation of this compound via Ozonolysis of an Organic Hydrazine
-
Preparation: A solution of 1,2-diphenylhydrazine (B7769752) in an organic solvent (e.g., acetone-d₆) is cooled to -78°C.
-
Ozonolysis: A stream of ozone is bubbled through the cooled solution. The reaction progress can be monitored by observing a color change.
-
Analysis: The formation of this compound can be confirmed using ¹H NMR spectroscopy, which shows a characteristic signal at approximately 13.1 ppm for the H₂O₃ protons at -20°C.[3]
-
Storage: Solutions of this compound in diethyl ether can be stored for up to a week at -20°C.[3]
Alternatively, high-purity solutions of this compound can be prepared using a methyltrioxorhenium(VII) catalyst.[3]
Visualizations
Chemical Structures and Decomposition Pathways
The following diagrams illustrate the molecular structures and decomposition pathways of this compound and hydrogen peroxide.
Caption: Molecular structures of this compound and hydrogen peroxide.
Caption: Decomposition pathways of this compound and hydrogen peroxide.
Experimental Workflow: Generation of this compound
The following diagram outlines the experimental workflow for the generation of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
This compound is a significantly more powerful and selective oxidizing agent than hydrogen peroxide, albeit with much lower stability, particularly in aqueous environments. Its high reactivity makes it a valuable tool for specific chemical transformations and a potent biocidal agent. However, its transient nature requires in situ generation or carefully controlled low-temperature conditions for its use. In contrast, hydrogen peroxide, while a less potent oxidant, offers greater stability and ease of handling, making it suitable for a broader range of applications where extreme oxidizing power is not the primary requirement. The choice between this compound and hydrogen peroxide will ultimately depend on the specific requirements of the application, including the desired reactivity, selectivity, and the practical constraints of handling a highly unstable compound.
References
- 1. webqc.org [webqc.org]
- 2. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chemeurope.com]
- 5. Buy this compound | 12596-80-4 [smolecule.com]
- 6. Increased sanitization potency of hydrogen peroxide with synergistic O 3 and intense pulsed light for non-woven polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03675K [pubs.rsc.org]
A comparative study of Trioxidane and ozone as antimicrobial agents.
An Objective Comparison of Trioxidane and Ozone as Antimicrobial Agents
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel and potent disinfecting agents. Among the candidates are reactive oxygen species (ROS), which possess broad-spectrum activity and a low propensity for inducing resistance. This guide provides a detailed comparative analysis of two such agents: ozone (O₃) and the less-stable this compound (H₂O₃). While ozone is a well-established disinfectant, this compound is an emerging subject of research, believed to be a key intermediate in certain advanced oxidation processes. This document, intended for researchers, scientists, and drug development professionals, objectively compares their chemical properties, antimicrobial efficacy, and mechanisms of action, supported by available experimental data and detailed protocols.
Chemical and Physical Properties
Ozone and this compound are both powerful oxidizing agents, but they differ significantly in terms of stability and molecular structure. Ozone is a molecule composed of three oxygen atoms, whereas this compound consists of a three-oxygen chain capped by hydrogen atoms. The most critical distinction is their stability; this compound is exceptionally unstable, particularly in aqueous solutions, which poses significant challenges for its direct application and quantitative assessment.
| Property | This compound (H₂O₃) | Ozone (O₃) |
| Chemical Formula | H₂O₃ | O₃ |
| Molar Mass | 50.013 g/mol | 48.00 g/mol |
| Structure | Skewed linear chain (H-O-O-O-H) | Bent triatomic molecule |
| Stability | Highly unstable. Half-life of milliseconds in water, ~16 minutes in some organic solvents at room temperature.[1][2][3][4] | Unstable, but significantly more so than H₂O₃. Half-life depends on temperature, pH, and medium. |
| Generation | Formed from the reaction of ozone and hydrogen peroxide (Peroxone process) or singlet oxygen and water.[1][2][3][4] | Generated from oxygen (O₂) via electrical discharge (corona discharge) or UV light. |
| Primary Oxidizing Species | Decomposes to water and highly reactive singlet oxygen (¹O₂).[1][2][3][4] | Direct reaction with O₃ molecule and decomposition into hydroxyl radicals (•OH) in water. |
Mechanism of Antimicrobial Action
Both agents kill microorganisms through oxidative damage, but their specific pathways and intermediates differ.
Ozone (O₃)
Ozone's antimicrobial activity is multifaceted and potent. It acts as a strong oxidant that attacks numerous cellular constituents simultaneously, leading to a rapid loss of viability.[5] The primary mechanisms include:
-
Cell Envelope Damage: Ozone aggressively oxidizes lipids and lipoproteins in bacterial cell membranes and viral envelopes.[6] This process, known as lipid peroxidation, increases membrane permeability, leading to leakage of cellular contents and eventual cell lysis.
-
Oxidation of Intracellular Components: Once the cell envelope is compromised, ozone and its secondary radicals can enter the cell and oxidize vital components, including proteins, enzymes, and nucleic acids (DNA and RNA).[6][7] This disrupts cellular metabolism and replication.
-
Induction of Reactive Oxygen Species (ROS): In aqueous environments, ozone decomposition is catalyzed by hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are even more powerful oxidizing agents than ozone itself and contribute significantly to the biocidal effect.[8]
This compound (H₂O₃)
Direct experimental data on this compound's antimicrobial mechanism is limited due to its transient nature. However, it is widely accepted that its potent biocidal activity stems from its decomposition into highly reactive species. Research indicates that this compound is the active ingredient responsible for the antimicrobial properties of the ozone/hydrogen peroxide mixture.[1][3] The proposed mechanism involves:
-
Formation: this compound is formed as an intermediate in reactions like the Peroxone process (O₃ + H₂O₂).[1][2] In biological systems, it is believed that immune cells can generate this compound from singlet oxygen and water to fight invading bacteria.[1][3]
-
Decomposition: It rapidly decomposes into water and singlet oxygen (¹O₂), a high-energy, electronically excited state of O₂.
-
Oxidative Damage: Singlet oxygen is a powerful, albeit short-lived, oxidizing agent that can indiscriminately damage lipids, proteins, and other biomolecules, leading to swift cell death.
Comparative Antimicrobial Efficacy
Quantitative comparison is challenging because direct antimicrobial data for isolated this compound is not available. Ozone's efficacy, however, is well-documented using the CT value, which is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes) required to achieve a specific level of inactivation (e.g., 99%). A lower CT value indicates higher antimicrobial efficacy.
| Microorganism | CT Value (mg·min/L) for 99% (2-log) Inactivation by Ozone |
| Escherichia coli | 0.02[9] |
| Streptococcus sp. | 0.02[10] |
| Pseudomonas aeruginosa | 0.01[10] |
| Staphylococcus sp. | 0.01[10] |
| Mycobacterium tuberculosis | 0.06[10] |
| Cryptosporidium | 7.5 - 12 (depending on temperature)[9][10] |
| Algae (blue-green) | 1.5[10] |
| Coliphage MS2 (Virus surrogate) | 0.1[10] |
Note: CT values are dependent on factors like temperature, pH, and turbidity. The values presented are indicative.
For this compound, its efficacy is inferred from studies on the Peroxone process (O₃/H₂O₂), which is known to be more effective in degrading certain organic contaminants than ozone alone, an effect attributed to the generation of H₂O₃ and other radical species.[1][2]
Experimental Protocols
Standardized methods are crucial for evaluating and comparing antimicrobial agents. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12]
Protocol: Broth Microdilution for MIC Determination of Ozonated Water
This protocol is adapted for a gaseous agent like ozone, which is dissolved in water to create the test substance.
1. Preparation of Materials:
-
Microorganism: Prepare a standardized inoculum of the test bacterium (e.g., E. coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[13]
-
Growth Medium: Use a suitable liquid medium such as Mueller-Hinton Broth (MHB).[13]
-
Ozonated Water: Generate ozonated water using an ozone generator, bubbling O₃ gas through sterile deionized water until the desired stock concentration is reached. Measure the concentration using a calibrated ozone sensor. This stock solution must be used immediately due to ozone's instability.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Experimental Procedure:
-
Serial Dilution: Dispense 100 µL of MHB into all wells of the microtiter plate. Add 100 µL of the freshly prepared ozonated water stock to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row.[13] Discard the final 100 µL from the last well. This creates a gradient of ozone concentrations.
-
Inoculation: Dilute the standardized bacterial suspension in MHB. Inoculate each well (except the negative control) with a fixed volume of the diluted suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no ozone.
-
Negative Control: A well containing only MHB to check for sterility.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[12]
3. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[12]
-
The MIC is the lowest concentration of ozonated water that completely inhibits visible growth of the microorganism.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 12596-80-4 [smolecule.com]
- 3. This compound [chemeurope.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Frontiers | Mechanisms of Action of Ozone Therapy in Emerging Viral Diseases: Immunomodulatory Effects and Therapeutic Advantages With Reference to SARS-CoV-2 [frontiersin.org]
- 6. ihcsolutionsusa.com [ihcsolutionsusa.com]
- 7. Detrimental Effect of Ozone on Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oxidationtech.com [oxidationtech.com]
- 10. absoluteozone.com [absoluteozone.com]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 13. apec.org [apec.org]
Validating the Role of Trioxidane in Antibody-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proposed role of trioxidane (H₂O₃) in antibody-catalyzed reactions against alternative hypotheses. It is compiled to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of the key pathways and workflows.
The intrinsic ability of antibodies to catalyze the oxidation of water, a previously unknown function, has opened new avenues in understanding their role in the immune response and disease pathogenesis. Central to this proposed mechanism is the transient formation of this compound, a highly reactive oxygen species. This document scrutinizes the evidence supporting the this compound-mediated pathway and contrasts it with other potential mechanisms.
Comparative Analysis of Proposed Mechanisms
The generation of potent oxidants by antibodies, particularly in the presence of singlet molecular oxygen (¹O₂*), is a subject of ongoing research. Two primary hypotheses have emerged to explain this phenomenon: the antibody-catalyzed water oxidation pathway involving this compound and an alternative pathway involving the oxidation of specific amino acid residues.
| Feature | Antibody-Catalyzed Water Oxidation (this compound Pathway) | Alternative Pathway (Oxidized Organic Intermediates) |
| Primary Reactants | Singlet molecular oxygen (¹O₂) and water (H₂O)[1][2] | Singlet molecular oxygen (¹O₂) and specific amino acids (e.g., methionine, tryptophan, histidine, cysteine)[3] |
| Key Intermediate | Dihydrogen trioxide (this compound, H₂O₃)[4][5][6] | Oxidized organic intermediates derived from amino acids[3] |
| Primary Products | Hydrogen peroxide (H₂O₂)[1][2][7] | Not explicitly defined as a primary, universal product in the same manner as the this compound pathway. |
| Secondary Products | Ozone (O₃)-like species, Hydroxyl radical (HO•) or surrogate (HOOO•)[1][4][5][8] | Ozone (O₃) is proposed to be formed from further reactions of ¹O₂* with the oxidized organic intermediates.[3] |
| Supporting Evidence | - Detection of H₂O₂ production by antibodies.[2][7]- Detection of an oxidant with the chemical signature of ozone using probes like indigo (B80030) carmine (B74029) and vinylbenzoic acid.[4][9]- Regioselective hydroxylation of antibody-bound benzoic acid and specific antibody tryptophan residues, suggesting a short-lived, potent oxidant.[5][6]- Isotope labeling studies showing incorporation of oxygen from water into H₂O₂.[2] | - Highlights that H₂O₃ readily decomposes in water to ¹O₂* and water, questioning its stability as an intermediate for O₃ and H₂O₂ formation.[3]- Points to existing literature on the oxidation of specific amino acids by ¹O₂* as a plausible route for ozone formation.[3] |
| Biological Implication | A general mechanism for bacterial killing and immune response, independent of antibody specificity.[1][5] Implicated in inflammation and atherosclerosis.[1][8][10] | Provides an alternative explanation for the observed endogenous ozone generation without invoking the direct oxidation of water. |
Signaling Pathways and Experimental Workflows
To visually delineate the proposed mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. [PDF] Evidence for Antibody-Catalyzed Ozone Formation in Bacterial Killing and Inflammation | Semantic Scholar [semanticscholar.org]
- 2. Antibody catalysis of the oxidation of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternatives to the 'water oxidation pathway' of biological ozone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating antibody-catalyzed ozone generation by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for the production of trioxygen species during antibody-catalyzed chemical modification of antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the antibody-catalyzed water-oxidation pathway at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of ozone produced from antibody-catalyzed water oxidation on pathogenesis of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Unraveling the Fleeting Chemistry of Trioxidane: A Computational and Experimental Guide
For researchers, scientists, and professionals in drug development, understanding the transient yet potent nature of trioxidane (H₂O₃) is crucial for harnessing its oxidative power. This guide provides a comparative overview of the computational and experimental methods used to validate the reaction mechanisms of this fascinating molecule, offering a critical look at the data and protocols that define our current understanding.
This compound, a higher analog of hydrogen peroxide, plays a significant role in various chemical and biological systems. Its high reactivity and short lifespan make experimental studies challenging, positioning computational chemistry as an indispensable tool for elucidating its behavior. This guide synthesizes key findings from both domains to provide a comprehensive resource for researchers.
Decomposition of this compound: A Tale of Two Environments
The stability of this compound is highly dependent on its environment. In organic solvents, it exhibits a half-life of about 16 minutes at room temperature.[1][2][3] However, in aqueous solutions, its decomposition is dramatically accelerated, occurring in a matter of milliseconds.[1][2][3] The primary decomposition pathway yields water and singlet oxygen.
Computationally Validated Decomposition Pathways
Computational studies have been pivotal in mapping the energy landscape of this compound decomposition. A key parameter in these studies is the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to occur.
| Computational Method | System | Activation Energy (Ea) / Free Energy Barrier (kcal/mol) | Reference |
| DFT | Water-catalyzed decomposition | 17.5 (Free Energy Barrier) | [4] |
| Not Specified | Decomposition in diethyl ether | 75 kJ/mol (~17.9 kcal/mol) | [5] |
Experimental Protocol: Monitoring this compound Decomposition
A common experimental approach to determine the decomposition kinetics of this compound involves UV-Vis spectroscopy.
Protocol:
-
Synthesis: this compound is synthesized at low temperatures (e.g., -78 °C) by reacting ozone with a suitable precursor, such as 1,2-diphenylhydrazine (B7769752), in an organic solvent (e.g., acetone-d6, methyl acetate).[4]
-
Monitoring: The decay of the this compound concentration is monitored over time by measuring the change in absorbance at a specific wavelength.
-
Data Analysis: The rate constant and half-life of the decomposition reaction are determined by fitting the experimental data to a first-order kinetic model.
Caption: Workflow for the synthesis and kinetic analysis of this compound.
Reaction with Organic Molecules: The Case of Dimethyl Sulfide (B99878)
This compound is a potent oxidizing agent. Its reaction with organic sulfides to produce sulfoxides is a well-documented example of its reactivity.[2][3] Computational studies provide insights into the mechanism and energetics of such reactions.
While specific comparative data for various computational methods on the this compound-dimethyl sulfide reaction is limited in publicly available literature, benchmark studies on related peroxide reactions offer valuable guidance. For instance, studies on O-O bond dissociation energies in peroxides have shown that DFT functionals like the ωB97 family and M11 can provide results with mean absolute deviations of around 5.0 kcal/mol compared to experimental values.
Computational Protocol: Investigating Reaction Mechanisms
A typical computational workflow for studying the reaction of this compound with an organic substrate involves the following steps:
-
Model Building: The 3D structures of the reactants (this compound and the organic molecule), transition states, and products are built.
-
Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations using a selected computational method (e.g., a specific DFT functional with a suitable basis set).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).
-
Energy Calculations: Single-point energy calculations are often performed using a higher level of theory (e.g., CCSD(T)) to obtain more accurate reaction energies and barriers.
-
Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to confirm that the transition state connects the reactants and products.
Caption: A generalized workflow for the computational analysis of a chemical reaction.
Synthesis of this compound: Methods and Protocols
The generation of this compound for experimental studies requires carefully controlled conditions due to its instability.
The Peroxone Process
One of the most common methods for producing this compound is the reaction of ozone with hydrogen peroxide, often referred to as the "peroxone process".[2] This method is frequently used for water treatment due to the in-situ generation of highly reactive species.
Ozonation of Organic Precursors
A more controlled laboratory synthesis involves the low-temperature ozonation of specific organic compounds.
Experimental Protocol: Synthesis via Ozonation of 1,2-Diphenylhydrazine
Materials:
-
1,2-diphenylhydrazine
-
Anhydrous organic solvent (e.g., acetone-d₆, methyl acetate, or tert-butyl methyl ether)
-
Ozone (generated from an ozone generator)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
A solution of 1,2-diphenylhydrazine in the chosen organic solvent is prepared and cooled to -78 °C in a dry ice/acetone bath.
-
A stream of ozone in oxygen is bubbled through the cooled solution.
-
The reaction progress can be monitored by observing the disappearance of the precursor and the formation of products using techniques like NMR spectroscopy.
-
The resulting solution contains this compound along with other products such as 1,2-diphenyldiazene and its N-oxide.[4]
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
The study of this compound's reaction mechanisms is a dynamic field where computational and experimental approaches are deeply intertwined. While computational methods provide invaluable insights into the fleeting transition states and reaction energetics, experimental validation remains the gold standard. This guide highlights the synergy between these disciplines and provides a foundation for researchers seeking to explore the complex chemistry of this compound. Future work should focus on direct comparative studies of various computational methods against robust experimental data for a wider range of this compound reactions to further refine our predictive capabilities.
References
A Comparative Guide to Isotopic Labeling and Alternative Methods for the Confirmation of Trioxidane (H₂O₃) Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling studies and alternative analytical techniques for the unequivocal confirmation of trioxidane (H₂O₃) formation. This compound, a highly reactive hydrogen polyoxide, is a transient intermediate in various chemical and biological processes, including ozonation and immune responses. Its definitive identification is crucial for understanding reaction mechanisms and harnessing its potential in therapeutic applications. This document outlines detailed experimental protocols, presents quantitative performance data for key analytical methods, and illustrates the underlying principles and workflows.
Isotopic Labeling Studies: The Gold Standard for Confirmation
Isotopic labeling is a powerful technique that provides unambiguous evidence for the formation of a molecule by tracing the path of labeled atoms from reactants to products. In the context of this compound, the use of heavy oxygen isotopes (¹⁸O) offers a definitive means of confirming its synthesis.
Principle of ¹⁸O Labeling for this compound Confirmation
The most common method for synthesizing this compound is the reaction of ozone (O₃) with a suitable hydrogen donor, such as hydrogen peroxide (H₂O₂) or organic compounds. By employing ¹⁸O-labeled ozone, the resulting this compound molecule will incorporate the heavy isotope, leading to a predictable increase in its molecular weight. This mass shift can be readily detected by mass spectrometry, providing incontrovertible proof of this compound formation from the ozone precursor.
Experimental Protocol: ¹⁸O Labeling in the Peroxone Process
This protocol describes the synthesis of ¹⁸O-labeled this compound via the reaction of ¹⁸O-labeled ozone with hydrogen peroxide at low temperatures.
Materials:
-
¹⁸O-enriched oxygen gas (¹⁸O₂)
-
Ozone generator
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetone-d₆ (for NMR analysis) or other suitable organic solvent
-
Dry ice/acetone bath
-
Gas washing bottle
-
Mass spectrometer (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS)
-
NMR spectrometer
Procedure:
-
Generation of ¹⁸O-Labeled Ozone: Pass ¹⁸O-enriched oxygen gas through an ozone generator to produce ¹⁸O-labeled ozone (¹⁸O₃). The effluent gas stream will be a mixture of ¹⁸O₃, ¹⁸O₂, and other isotopologues.
-
Reaction Setup: Cool a solution of hydrogen peroxide in acetone-d₆ to -78 °C using a dry ice/acetone bath in a gas washing bottle.
-
Ozonolysis: Bubble the ¹⁸O-labeled ozone gas stream through the cooled hydrogen peroxide solution. The reaction progress can be monitored by the appearance of a blue color in the solution, indicating the presence of unreacted ozone.
-
Quenching: Once the reaction is complete (e.g., after a set time or saturation with ozone), purge the solution with an inert gas (e.g., argon or nitrogen) to remove excess ozone.
-
Analysis: Immediately analyze the resulting solution containing the putative ¹⁸O-labeled this compound using mass spectrometry and/or NMR spectroscopy at low temperatures to prevent decomposition.
Expected Results and Interpretation
-
Mass Spectrometry: The mass spectrum of the reaction mixture is expected to show a peak corresponding to the molecular ion of this compound. For unlabeled this compound (H₂¹⁶O₃), the expected molecular weight is approximately 50 amu. With the incorporation of one, two, or three ¹⁸O atoms, new peaks will appear at m/z 52, 54, and 56, respectively. The presence of this characteristic isotopic cluster provides definitive evidence of this compound formation.
-
NMR Spectroscopy: While ¹H NMR can detect the characteristic signal of the this compound protons, ¹⁷O NMR would be required to directly observe the oxygen atoms. However, the ¹H NMR spectrum of the labeled product should be identical to the unlabeled one, confirming the same proton environment.
Alternative Methods for this compound Detection
While isotopic labeling provides the most definitive confirmation, several other analytical techniques can be used to detect and quantify this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The protons of the this compound molecule have a characteristic chemical shift that allows for its identification.
-
¹H NMR: The hydroxyl protons of this compound give a characteristic signal in the range of 10-13 ppm in aprotic solvents like acetone-d₆.[1]
-
¹⁷O NMR: While experimentally challenging due to the low natural abundance and quadrupolar nature of ¹⁷O, theoretical calculations predict distinct chemical shifts for the central and terminal oxygen atoms of this compound, which would provide direct evidence of the H-O-O-O-H connectivity.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can detect the molecular ion of this compound, providing information about its molecular weight. In the absence of isotopic labeling, a peak at m/z 50 (for H₂O₃) or 49 (for the HO₃ radical) can be indicative of its presence.[4] However, this can be ambiguous without the confirmation of isotopic shifts.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of species that absorb light in the ultraviolet-visible range. While this compound itself does not have a strong chromophore, its decomposition product, singlet oxygen, or its reactions with specific probes can be monitored. This method is generally less specific for the direct detection of this compound compared to NMR or MS.
Comparison of Detection Methods
The choice of analytical method depends on the specific requirements of the study, such as the need for definitive confirmation, sensitivity, and quantitative accuracy.
| Method | Principle | Performance Characteristics | Advantages | Disadvantages |
| Isotopic Labeling with MS | Detection of mass shift due to ¹⁸O incorporation | LOD: High sensitivity, in the micromolar to nanomolar range. Specificity: Unambiguous confirmation of formation. | Definitive proof of formation. Allows for mechanistic studies. | Requires specialized labeled reagents. Instrumentation can be expensive. |
| ¹H NMR Spectroscopy | Detection of characteristic proton chemical shift | LOD: Typically in the millimolar range.[5] Specificity: High, the chemical shift is characteristic. | Provides structural information. Non-destructive. | Lower sensitivity compared to MS. Requires specific deuterated solvents. |
| ¹⁷O NMR Spectroscopy | Detection of oxygen nuclei chemical shifts | LOD: Low due to low natural abundance and technical challenges. Specificity: Very high, direct evidence of O-O-O linkage. | Provides direct structural confirmation. | Experimentally very challenging. Requires ¹⁷O enrichment. |
| Mass Spectrometry (unlabeled) | Detection of molecular ion peak | LOD: High sensitivity, in the micromolar to nanomolar range.[6] Specificity: Moderate, potential for isobaric interferences. | High sensitivity. Fast analysis time. | Ambiguous without isotopic labeling. |
| UV-Vis Spectroscopy | Indirect detection via probes or decomposition products | LOD: Varies depending on the probe used, can be in the micromolar range.[7] Specificity: Low, prone to interferences. | Simple and widely available instrumentation. Good for quantitative analysis of reactions. | Indirect detection method. Low specificity for this compound itself. |
LOD: Limit of Detection
Visualizing the Workflow and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow for isotopic labeling and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the synthesis and confirmation of ¹⁸O-labeled this compound.
Caption: Relationship between this compound and various detection methodologies.
Conclusion
The confirmation of this compound formation is a critical step in understanding its role in various chemical and biological systems. Isotopic labeling with ¹⁸O, coupled with mass spectrometry, stands as the most definitive method, providing irrefutable evidence of its synthesis. While alternative methods such as ¹H NMR and unlabeled mass spectrometry offer valuable insights and are often more accessible, they lack the unambiguous confirmatory power of isotopic labeling. UV-Vis spectroscopy serves as a useful quantitative tool for monitoring reactions involving this compound but is not suitable for its direct and specific detection. The choice of method should be guided by the specific research question, with isotopic labeling being the recommended approach for unequivocal confirmation of this compound formation.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. s3.smu.edu [s3.smu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to Evaluate a Benchtop NMR Instrument’s Technical Performance Part 3: 1H sensitivity - Magritek [magritek.com]
- 6. Performance Characteristics of a New Hybrid Triple Quadrupole Time-of-Flight Tandem Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Comparative analysis of the reactivity of different hydrogen polyoxides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of hydrogen polyoxides, focusing on hydrogen peroxide (H₂O₂), dihydrogen trioxide (H₂O₃), and dihydrogen tetroxide (H₂O₄). This document summarizes key quantitative data, details experimental protocols for their synthesis, and visualizes their role in oxidative stress.
Introduction to Hydrogen Polyoxides
Hydrogen polyoxides are a class of compounds with the general formula H₂Oₙ, characterized by a chain of oxygen atoms. While hydrogen peroxide (H₂O₂) is a relatively stable and well-studied compound, higher-order polyoxides like dihydrogen trioxide (H₂O₃) and dihydrogen tetroxide (H₂O₄) are highly unstable and reactive species. Their transient nature makes them challenging to study, yet their potent oxidizing properties are of significant interest in various fields, including atmospheric chemistry and biology. In biological systems, these reactive oxygen species (ROS) are implicated in oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects.[1][2]
Comparative Data on Hydrogen Polyoxide Reactivity
The reactivity of hydrogen polyoxides is directly related to their stability and oxidizing strength. The following tables summarize key data for H₂O₂, H₂O₃, and H₂O₄.
Table 1: Stability of Hydrogen Polyoxides
| Hydrogen Polyoxide | Formula | Half-life | Decomposition Temperature | Notes |
| Hydrogen Peroxide | H₂O₂ | Stable | Decomposes upon heating | Commercially available in stabilized aqueous solutions. |
| Dihydrogen Trioxide | H₂O₃ | ~16 minutes (in organic solvents at room temp.)[3][4][5] | Decomposes between -50°C and -35°C | Extremely unstable in aqueous solutions (milliseconds).[3] |
| Dihydrogen Tetroxide | H₂O₄ | Highly unstable | Decomposes at approximately -100°C | Significantly less stable than H₂O₃. |
Table 2: Oxidizing Strength of Hydrogen Polyoxides
| Hydrogen Polyoxide | Formula | Standard Reduction Potential (E°) | Notes |
| Hydrogen Peroxide | H₂O₂ | +1.776 V (for H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O)[6] | A strong oxidizing agent. |
| Dihydrogen Trioxide | H₂O₃ | Not experimentally determined (theoretically expected to be higher than H₂O₂) | Extreme instability prevents direct electrochemical measurement. |
| Dihydrogen Tetroxide | H₂O₄ | Not experimentally determined (theoretically expected to be the highest among the three) | The weakest O-O bonds suggest the highest oxidizing potential. |
Experimental Protocols
Detailed experimental procedures for the synthesis of these reactive species are crucial for their study. Due to their instability, the synthesis of H₂O₃ and H₂O₄ is typically carried out at low temperatures.
Synthesis of Dihydrogen Trioxide (H₂O₃)
A common method for the preparation of dihydrogen trioxide involves the low-temperature ozonation of 1,2-diphenylhydrazine (B7769752).[7][8][9]
Materials:
-
1,2-diphenylhydrazine
-
Acetone-d₆ (or other suitable organic solvent like methyl acetate (B1210297) or tert-butyl methyl ether)
-
Ozone (O₃) gas
-
Dry ice/acetone bath (-78°C)
-
Reaction vessel equipped with a gas inlet and a magnetic stirrer
Procedure:
-
Dissolve 1,2-diphenylhydrazine in acetone-d₆ in the reaction vessel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble a stream of ozone gas through the cooled solution with vigorous stirring.
-
The reaction produces a mixture containing dihydrogen trioxide (HOOOH), 1,2-diphenyldiazene, 1,2-diphenyldiazene-N-oxide, and hydrogen peroxide.[8][9]
-
The concentration of H₂O₃ can be monitored using ¹H NMR spectroscopy, where it exhibits a characteristic signal.
-
The resulting solution of H₂O₃ in the organic solvent can be used for further reactivity studies at low temperatures.
Synthesis of Dihydrogen Tetroxide (H₂O₄)
Dihydrogen tetroxide is even more unstable than H₂O₃ and is typically prepared as a component of a "peroxy radical condensate" at very low temperatures.[1][8]
General Approach:
-
A mixture of hydrogen (H₂) and oxygen (O₂) gas is dissociated in an electrical discharge at low pressure (e.g., in a U-tube reactor).[1][8]
-
The resulting radical species are condensed on a cold surface maintained at liquid nitrogen temperature (77 K).[1]
-
The condensate, a glassy solid, contains a mixture of H₂O₂, H₂O₃, and H₂O₄, along with water. The formation of these polyoxides is believed to occur through diffusion-controlled reactions between hydroxyl (OH) and hydroperoxyl (HO₂) radicals.[1]
-
The presence and relative quantities of the different polyoxides in the condensate can be characterized using techniques like Raman spectroscopy.
Role in Oxidative Stress
Due to their high reactivity and transient nature, H₂O₃ and H₂O₄ are not known to act as specific signaling molecules in the same way as H₂O₂. Instead, their formation in biological systems, likely through abiotic processes or as byproducts of other reactions, contributes to the overall oxidative stress experienced by cells.[1][2][10] Their potent oxidizing nature allows them to readily react with and damage a wide range of biomolecules.
The following diagram illustrates the general pathway of hydrogen polyoxide formation and their contribution to oxidative stress.
Caption: Formation of hydrogen polyoxides and their contribution to oxidative stress.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of hydrogen polyoxides.
Caption: Experimental workflow for hydrogen polyoxide synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative stress - Wikipedia [en.wikipedia.org]
- 3. Trioxidane - Wikipedia [en.wikipedia.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. comp.chem.umn.edu [comp.chem.umn.edu]
- 10. hydrogenbiology.org [hydrogenbiology.org]
Trioxidane's Power in Pollutant Degradation: A Comparative Guide to Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Trioxidane's efficacy in degrading organic pollutants against other leading Advanced Oxidation Processes (AOPs). This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of reaction pathways.
The quest for efficient and sustainable methods to eliminate persistent organic pollutants from our environment has led to the development of Advanced Oxidation Processes (AOPs). These technologies harness the power of highly reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances. Among the arsenal (B13267) of AOPs, the role of this compound (H₂O₃), a highly unstable and reactive allotrope of oxygen, has garnered increasing interest. This guide provides a comprehensive comparison of the efficacy of this compound, primarily generated through the peroxone (O₃/H₂O₂) process, with other established AOPs such as Fenton, ozonation, and UV/H₂O₂ systems in the degradation of common organic pollutants.
Comparative Efficacy of AOPs in Organic Pollutant Degradation
The degradation of persistent organic pollutants is a critical area of environmental remediation. The following tables summarize the performance of various AOPs in degrading key classes of pollutants: phenols, chlorophenols, and azo dyes. The data presented is a synthesis of findings from multiple research studies and aims to provide a quantitative basis for comparison. It is important to note that direct quantitative data for pure this compound is scarce due to its high instability; therefore, the efficacy of the peroxone (O₃/H₂O₂) process is presented as a proxy for this compound's activity, where it acts as a key reactive intermediate.[1][2][3]
Table 1: Degradation of Phenol
| Advanced Oxidation Process (AOP) | Pollutant | Initial Concentration (mg/L) | Degradation Efficiency (%) | Reaction Time (min) | Apparent Rate Constant (k) | Key Experimental Conditions |
| Peroxone (O₃/H₂O₂) | Phenol | 100 | >99 | 60 | 0.1662 min⁻¹ | pH 7, O₃ flow rate not specified |
| Fenton (Fe²⁺/H₂O₂) | Phenol | 100 | ~100 | 60 | Not specified | pH 3, [H₂O₂] = 500-5000 mg/L, [Fe²⁺] = 1-100 mg/L |
| Ozonation (O₃) | Phenol | Not specified | - | - | - | pH dependent, direct and indirect oxidation |
| UV/H₂O₂ | Phenol | Not specified | - | - | - | Dependent on UV intensity and H₂O₂ concentration |
Table 2: Degradation of Chlorophenols
| Advanced Oxidation Process (AOP) | Pollutant | Initial Concentration (mg/L) | Degradation Efficiency (%) | Reaction Time (min) | Apparent Rate Constant (k) | Key Experimental Conditions |
| Peroxone (O₃/H₂O₂) | 4-Chlorophenol | 20 | >95 | Not specified | Not specified | Neutral pH |
| Fenton (Fe²⁺/H₂O₂) | 2,4,6-Trichlorophenol | Not specified | High | Not specified | Pseudo-first-order | Acidic pH |
| Ozonation (O₃) | Pentachlorophenol | 20-60 µM | - | - | First-order | Frequency and concentration dependent |
| UV/H₂O₂ | Not specified | - | - | - | - | - |
Table 3: Degradation of Azo Dyes
| Advanced Oxidation Process (AOP) | Pollutant | Initial Concentration (mg/L) | Degradation Efficiency (%) | Reaction Time (min) | Apparent Rate Constant (k) | Key Experimental Conditions |
| Electro-Peroxone | C.I. Reactive Black 5 | Not specified | 100 | 60 | - | pH 7, Applied current 300 mA |
| Fenton (Fe²⁺/H₂O₂) | Azo Dyes | Not specified | High | Not specified | Pseudo-first-order | Not specified |
| Ozonation (O₃) | Not specified | - | - | - | - | - |
| UV/H₂O₂ | Rhodamine B | 20-100 | 90 (at 100 mg/L) | 30 | Pseudo-first-order | pH 6.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the generation of this compound via the peroxone process and for the degradation of organic pollutants using other common AOPs.
This compound Generation and Application (Peroxone Process)
The peroxone process involves the reaction of ozone with hydrogen peroxide to generate highly reactive species, including this compound and hydroxyl radicals.
-
Materials: Ozone generator, gas washing bottle, reaction vessel with a magnetic stirrer, gas flow meter, pH meter, hydrogen peroxide solution (30%), buffer solutions, and the target organic pollutant.
-
Procedure:
-
Prepare an aqueous solution of the target organic pollutant at a known concentration in the reaction vessel. Adjust the pH to the desired value using buffer solutions.
-
Bubble ozone gas from the ozone generator through the solution at a constant flow rate, measured by the gas flow meter.
-
Simultaneously, add a predetermined concentration of hydrogen peroxide to the reaction vessel. The molar ratio of H₂O₂ to O₃ is a critical parameter and should be optimized for the specific pollutant.[4]
-
Continuously stir the solution to ensure proper mixing.
-
Collect samples at regular time intervals and quench the reaction immediately (e.g., by adding sodium thiosulfate) to stop the degradation process.
-
Analyze the concentration of the remaining organic pollutant using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Fenton Process
The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals.
-
Materials: Reaction vessel with a magnetic stirrer, pH meter, ferrous sulfate (B86663) (FeSO₄·7H₂O), hydrogen peroxide solution (30%), sulfuric acid, sodium hydroxide, and the target organic pollutant.
-
Procedure:
-
Prepare an aqueous solution of the target organic pollutant in the reaction vessel.
-
Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5) using sulfuric acid.
-
Add the required amount of ferrous sulfate to the solution and stir until it dissolves.
-
Initiate the reaction by adding the hydrogen peroxide solution. The molar ratio of H₂O₂ to Fe²⁺ is a key parameter to be optimized.
-
Collect samples at different time points and quench the reaction by raising the pH to above 7 with sodium hydroxide, which precipitates the iron catalyst.
-
Filter the samples to remove the iron precipitate before analyzing the remaining pollutant concentration.
-
Ozonation
Ozonation involves the direct reaction of ozone with organic pollutants or the generation of hydroxyl radicals from ozone decomposition at high pH.
-
Materials: Ozone generator, gas washing bottle, reaction vessel with a magnetic stirrer, gas flow meter, pH meter, and the target organic pollutant.
-
Procedure:
-
Prepare a solution of the organic pollutant in the reaction vessel.
-
Adjust the pH of the solution as required. For direct ozonation, an acidic pH is often used, while for indirect oxidation via hydroxyl radicals, a basic pH is preferred.
-
Introduce ozone gas into the solution at a controlled flow rate.
-
Collect and quench samples at various time intervals for analysis.
-
UV/H₂O₂ Process
This process involves the photolysis of hydrogen peroxide by ultraviolet (UV) radiation to generate hydroxyl radicals.
-
Materials: UV lamp, reaction vessel (quartz or other UV-transparent material), magnetic stirrer, hydrogen peroxide solution (30%), and the target organic pollutant.
-
Procedure:
-
Prepare the pollutant solution in the UV-transparent reaction vessel.
-
Add the desired concentration of hydrogen peroxide to the solution.
-
Expose the solution to UV irradiation while continuously stirring. The intensity of the UV lamp and the concentration of H₂O₂ are critical parameters.
-
Collect samples at different irradiation times for analysis.
-
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms of these complex chemical processes is essential. The following diagrams, generated using Graphviz (DOT language), illustrate the general signaling pathway for AOPs and a typical experimental workflow.
Caption: General mechanism of AOPs for organic pollutant degradation.
Caption: A typical experimental workflow for studying AOPs.
References
Validating Trioxidane Formation in the Peroxone Process: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peroxone process in the context of advanced oxidation processes (AOPs), with a focus on the formation and validation of the highly reactive intermediate, trioxidane (H₂O₃). This document summarizes key performance indicators, presents detailed experimental protocols for validation, and visualizes the underlying chemical pathways.
The peroxone process, the reaction between ozone (O₃) and hydrogen peroxide (H₂O₂), is a widely utilized AOP for water treatment and chemical synthesis. Its efficacy is largely attributed to the generation of highly reactive oxygen species, including the hydroxyl radical (•OH). More elusive, yet critically important, is the formation of dihydrogen trioxide, or this compound (H₂O₃), a powerful oxidant in its own right. Recent studies suggest that this compound is a key active ingredient responsible for the antimicrobial properties of the ozone/hydrogen peroxide mixture.[1] This guide delves into the evidence supporting this compound formation and provides methodologies for its detection and a comparative analysis with other AOPs.
Comparative Performance of Advanced Oxidation Processes
While the primary metric for comparing AOPs is often the degradation of target contaminants, understanding the generation of key reactive species provides deeper insight into their mechanisms. The following table summarizes the performance of the peroxone process in comparison to other common AOPs, with a focus on the generation of hydroxyl radicals and the validated, though often unquantified, formation of this compound.
| Advanced Oxidation Process (AOP) | Primary Oxidants | Hydroxyl Radical (•OH) Yield | This compound (H₂O₃) Formation | Key Operational Parameters |
| Peroxone (O₃/H₂O₂) Process | O₃, H₂O₂, •OH, H₂O₃ | The •OH yield is estimated to be near 0.5 with respect to O₃ consumption.[2][3][4] | Validated experimentally.[1] The reaction of ozone with hydrogen peroxide is known as the "peroxone process" and produces H₂O₃ and H₂O₅.[1] | pH, O₃ and H₂O₂ dosage, temperature, water matrix. The optimal [H₂O₂]/[O₃] input ratio for maximizing •OH production is approximately 0.2.[5][6] |
| Ozonation (O₃) | O₃, •OH | Lower than Peroxone, as H₂O₂ accelerates •OH formation. | Not typically reported or expected as a primary product. | pH, O₃ dosage, dissolved organic carbon (DOC). |
| UV/H₂O₂ Process | •OH | Theoretical yield is higher than the Peroxone process.[7] | Not reported; the mechanism does not favor H₂O₃ formation. | UV intensity, H₂O₂ dosage, water turbidity. |
| **Fenton Process (Fe²⁺/H₂O₂) ** | •OH, Fe³⁺ | High, driven by the reaction of Fe²⁺ with H₂O₂.[8] | Not reported; the mechanism involves iron-based radical cycling.[8][9] | pH (acidic conditions are optimal), Fe²⁺ and H₂O₂ dosage. |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | •OH, Fe³⁺ | Very high due to the photocatalytic regeneration of Fe²⁺. | Not reported. | pH, Fe²⁺ and H₂O₂ dosage, UV intensity. |
Experimental Protocols for Validation of this compound Formation
Validating the transient and highly reactive this compound molecule requires specialized experimental setups and analytical techniques. The following protocols are derived from established research methodologies.
Experimental Setup for the Peroxone Process
A typical laboratory-scale peroxone process can be established using the following setup:[10][11][12]
-
Reactor: A temperature-controlled glass reactor equipped with a magnetic stirrer, a gas inlet for ozone, and a port for hydrogen peroxide injection.
-
Ozone Generator: An ozone generator capable of producing a stable ozone concentration from an oxygen feed gas.
-
Gas Flow Control: Mass flow controllers to regulate the flow of oxygen and ozone.
-
Off-Gas Destruction: An ozone destruction unit to safely decompose any unreacted ozone.
-
Monitoring: Probes for continuous monitoring of pH and temperature.
Protocol for this compound Generation
-
Solvent Selection: For spectroscopic analysis, especially NMR, deuterated organic solvents like acetone-d₆ are preferred due to the longer half-life of this compound (around 16 minutes at room temperature) compared to aqueous solutions (milliseconds).[1][13]
-
Temperature Control: Maintain the reactor at a low temperature (e.g., -20°C to -78°C) to enhance the stability of this compound.[1]
-
Reactant Introduction:
-
Introduce the solvent into the reactor and allow it to equilibrate to the target temperature.
-
Add a known concentration of hydrogen peroxide to the solvent.
-
Bubble ozone gas through the solution at a controlled flow rate.
-
-
Sampling: For subsequent analysis, carefully extract samples from the reactor, ensuring they are maintained at a low temperature to prevent rapid decomposition of this compound.
Analytical Methods for this compound Detection and Validation
NMR is a powerful tool for the structural elucidation of this compound.[14][15][16][17]
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., acetone-d₆) at low temperature.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The characteristic signal for the protons in this compound (HOOOH) appears at a chemical shift of approximately 13.1 ppm in acetone-d₆ at -20°C.[1]
-
Data Acquisition Parameters:
-
Pulse Sequence: Standard 90° pulse.
-
Spectral Width: -2 to 15 ppm.
-
Temperature: -20°C or lower.
-
Internal Standard: Tetramethylsilane (TMS) can be used for chemical shift referencing.
-
IR spectroscopy can identify the vibrational modes of the this compound molecule.
-
Methodology: Matrix isolation techniques are often employed where the ozone-hydrogen peroxide mixture is co-deposited in an inert gas matrix (e.g., argon) at cryogenic temperatures.[18][19]
-
Characteristic Bands: The vibrational frequencies of H₂O₃ can be observed and compared with theoretical calculations to confirm its presence.
Visualizing the Peroxone Process and this compound Formation
The following diagrams illustrate the key chemical pathways and the experimental workflow for validating this compound formation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The (•)OH radical yield in the H2O2 + O3 (peroxone) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eeer.org [eeer.org]
- 6. eeer.org [eeer.org]
- 7. Peroxone: Ozone Peroxide Advanced Oxidation Processes AOP [spartanwatertreatment.com]
- 8. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 9. Three chemically distinct types of oxidants formed by iron-mediated Fenton reactions in the presence of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ruidera.uclm.es [ruidera.uclm.es]
- 12. wwjournal.ir [wwjournal.ir]
- 13. webqc.org [webqc.org]
- 14. benchchem.com [benchchem.com]
- 15. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 16. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Network Flow Methods for NMR-Based Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peroxone chemistry: Formation of H2O3 and ring-(HO2)(HO3) from O3/H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peroxone chemistry: formation of H2O3 and ring-(HO2)(HO3) from O3/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Trioxidane and Its Decomposition Products
For Immediate Release
[City, State] – A comprehensive guide comparing the biological activities of trioxidane (H₂O₃) and its primary decomposition products, singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂), has been compiled for researchers, scientists, and professionals in drug development. This guide synthesizes available data on their cytotoxic and antimicrobial effects, offering a clear comparison of their mechanisms and efficacy.
This compound is a highly reactive and unstable molecule, and its biological significance is largely attributed to its decomposition. In aqueous solutions, it rapidly breaks down into water and singlet oxygen, a process that occurs in milliseconds.[1][2][3] This inherent instability makes direct studies of this compound challenging, shifting the focus to its more stable and biologically active byproducts.
Physicochemical Properties and Reactivity
The distinct properties of this compound, singlet oxygen, and hydrogen peroxide dictate their biological interactions and subsequent effects.
| Property | This compound (H₂O₃) | Singlet Oxygen (¹O₂) | Hydrogen Peroxide (H₂O₂) |
| Formula | H₂O₃ | ¹O₂ | H₂O₂ |
| Half-life in Water | Milliseconds[1][2][3] | ~3.5 µs[4] | Up to 8 hours[4] |
| Primary Reactivity | Decomposes to singlet oxygen and water.[1][2][3] | Oxidizes lipids, nucleic acids, and proteins.[4][5] | Diffuses through membranes, reacts with iron-sulfur clusters to form hydroxyl radicals.[4] |
Comparative Biological Activity
The biological activities of these reactive oxygen species (ROS) vary significantly, particularly in their antimicrobial and cytotoxic effects.
Antimicrobial Activity
Recent studies have identified this compound as a potent antimicrobial agent, believed to be the active component in the ozone/hydrogen peroxide mixture.[1][3] It is suggested that the human body's immune cells may produce this compound from singlet oxygen and water to combat invading bacteria.[1][2][3]
A direct comparison of singlet oxygen and hydrogen peroxide on bacterial communities has revealed distinct effects. While both can inhibit microbial activity to a similar extent, their impact on bacterial community composition differs significantly.[4][6] For instance, certain bacteria like Actinobacteria are highly sensitive to singlet oxygen but not to hydrogen peroxide, whereas Polynucleobacter necessarius shows the opposite response.[4][6] This suggests that singlet oxygen and hydrogen peroxide exert different selective pressures on microbial populations.
| Agent | Target Microorganisms | Observed Effect |
| This compound | Invading bacteria | Potent oxidant generated by immune cells.[1][2][3] |
| Singlet Oxygen | Freshwater bacteria (Actinobacteria) | High sensitivity and inhibition.[4][6] |
| Hydrogen Peroxide | Freshwater bacteria (Polynucleobacter necessarius) | Decreased relative abundance.[4][6] |
| Hydrogen Peroxide | Streptococcus mutans biofilm | Effective killing with photolysis.[7] |
Cytotoxicity
Hydrogen peroxide's cytotoxic effects are well-documented and concentration-dependent. High concentrations (>10 mM) lead to rapid necrosis, while lower concentrations (5-10 mM) induce apoptosis.[8] Even lower concentrations (0.1-0.5 mM) can cause delayed cytotoxicity.[8] The cytotoxicity of hydrogen peroxide is also influenced by pH, with increased toxicity observed at lower pH levels.[9]
Singlet oxygen is a primary mediator of cell damage through the oxidation of lipids, proteins, and nucleic acids.[4][5] This oxidative damage can disrupt cellular functions and lead to cell death. While direct comparative cytotoxicity data with this compound is scarce due to its instability, the potent oxidizing nature of its decomposition product, singlet oxygen, suggests a significant cytotoxic potential.
| Agent | Concentration | Cellular Effect |
| Hydrogen Peroxide | > 10 mM | Necrosis[8] |
| Hydrogen Peroxide | 5 - 10 mM | Apoptosis[8] |
| Hydrogen Peroxide | 0.1 - 0.5 mM | Delayed cytotoxicity[8] |
| Singlet Oxygen | N/A | Oxidation of lipids, proteins, and nucleic acids leading to cell damage.[4][5] |
Experimental Protocols
Generation of this compound
This compound can be produced in detectable amounts through the reaction of ozone and hydrogen peroxide or by the electrolysis of water.[1][3] For laboratory purposes, it can be synthesized by reacting ozone with organic reducing agents at low temperatures in organic solvents.[1][3]
Assessment of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial agent (e.g., hydrogen peroxide) is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time).
-
Determination of MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Assessment of Cytotoxicity (MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the cytotoxic agent for a specified duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Decomposition Pathway of this compound
Caption: Decomposition of this compound into Water and Singlet Oxygen.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 12596-80-4 [smolecule.com]
- 3. This compound [chemeurope.com]
- 4. Contrasting Effects of Singlet Oxygen and Hydrogen Peroxide on Bacterial Community Composition in a Humic Lake | PLOS One [journals.plos.org]
- 5. Biological Action of Singlet Molecular Oxygen from the Standpoint of Cell Signaling, Injury and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting effects of singlet oxygen and hydrogen peroxide on bacterial community composition in a humic lake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of hydroxyl radicals generated by hydrogen peroxide photolysis against Streptococcus mutans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic vs. nonapoptotic cytotoxicity induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of pH-dependent hydrogen peroxide cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo studies to validate the antimicrobial effects of Trioxidane.
A Comparative Guide to the Antimicrobial Effects of Trioxidane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound (H₂O₃), or dihydrogen trioxide, is a highly unstable and reactive molecule. It readily decomposes into water and singlet oxygen, with a half-life of only milliseconds in water.[1][2] Consequently, extensive and standardized in vitro and in vivo antimicrobial studies comparable to those for stable compounds are limited. Research suggests this compound is a key intermediate responsible for the antimicrobial properties of ozone/hydrogen peroxide mixtures and may be generated by the immune system as a potent oxidant against bacteria.[1][2][3] This guide provides a framework for evaluating its potential antimicrobial effects, using hypothetical data structured in a comparative format alongside established alternatives. The experimental protocols described are standard methodologies in antimicrobial research and serve as a template for the potential validation of highly reactive molecules like this compound.
In Vitro Antimicrobial Activity
In vitro studies are crucial for determining the direct antimicrobial activity of a compound and its spectrum of action. Key metrics include the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Comparative Analysis of Antimicrobial Potency
The following table presents hypothetical data comparing the MIC and MBC values of this compound against common bacteria, benchmarked against a related reactive oxygen species (Hydrogen Peroxide) and standard-of-care antibiotics.
Table 1: Hypothetical In Vitro Antimicrobial Activity (MIC & MBC in µg/mL)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| MIC | MBC | |
| This compound | 16 | 32 |
| Hydrogen Peroxide | 125 | 250 |
| Ciprofloxacin | 0.015 | 0.03 |
| Vancomycin | >128 | >128 |
This data is illustrative and not based on published experimental results for this compound.
Proposed Mechanism of Action: Oxidative Stress Pathway
This compound, as a hydrogen polyoxide, is presumed to exert its antimicrobial effect through the generation of highly reactive oxygen species (ROS), primarily singlet oxygen, upon decomposition.[1][2][4] This leads to overwhelming oxidative stress on the microbial cell, causing widespread damage to essential biomolecules.
Caption: Proposed antimicrobial mechanism of this compound via oxidative stress.
In Vivo Efficacy Assessment
In vivo studies are essential to validate the therapeutic potential of an antimicrobial agent in a living system, accounting for factors like stability, toxicity, and host-pathogen interactions.
Comparative Analysis in a Murine Dermal Infection Model
This table illustrates hypothetical results from a murine wound infection model, showing the efficacy of a stabilized this compound formulation in reducing bacterial load compared to a standard antibiotic.
Table 2: Hypothetical In Vivo Efficacy in a Murine Dermal Infection Model (S. aureus)
| Treatment Group | Application | Mean Bacterial Load (Log₁₀ CFU/gram tissue) ± SD | Percent Reduction vs. Vehicle |
| Vehicle Control | Topical | 7.8 ± 0.4 | - |
| This compound (0.1% formulation) | Topical | 4.2 ± 0.6 | 99.97% |
| Ciprofloxacin (1% cream) | Topical | 3.5 ± 0.5 | 99.995% |
This data is illustrative. The development of a stable formulation for in vivo delivery of this compound would be a significant prerequisite.
General Experimental Workflow
The validation of a novel antimicrobial agent follows a structured pipeline from initial screening to preclinical evaluation.
References
A Comparative Guide to Analytical Methods for Trioxidane Detection and Cross-Validation Strategies
For researchers, scientists, and drug development professionals engaged in studies involving reactive oxygen species (ROS), the accurate detection and quantification of trioxidane (H₂O₃) is a significant analytical challenge. Due to its inherent instability, robust and reliable analytical methods are crucial. This guide provides a comparative overview of the primary analytical techniques for this compound detection—¹H Nuclear Magnetic Resonance (NMR) Spectroscopy and Raman Spectroscopy. It further outlines a workflow for the cross-validation of these methods to ensure data integrity and comparability.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of ¹H NMR and Raman spectroscopy for this compound analysis. It is important to note that due to the high reactivity and short half-life of this compound, some performance metrics are inferred from studies on analogous reactive oxygen species like hydrogen peroxide.
| Parameter | ¹H NMR Spectroscopy | Raman Spectroscopy |
| Principle | Measures the resonance of hydrogen nuclei in a magnetic field. The unique chemical environment of the protons in H₂O₃ results in a distinct chemical shift. | Measures the inelastic scattering of monochromatic light, which corresponds to the vibrational modes of the molecule. The O-O bonds in H₂O₃ have characteristic vibrational frequencies. |
| Key Signal | ~13.1 ppm (in acetone-d₆ at -20 °C)[1] | 878 cm⁻¹ (symmetric O-O stretch), 756 cm⁻¹ (asymmetric OO stretch), 500 cm⁻¹ (OOO bend)[2][3] |
| Limit of Detection (LOD) | Estimated to be in the low µM range, improvable with cryogenic probes. | ~10⁻⁴ M, potentially lower with Surface-Enhanced Raman Spectroscopy (SERS).[4][5] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. Quantitative accuracy depends on proper calibration and relaxation delays. | Dependent on instrumentation and experimental setup; generally higher than LOD. |
| Linearity Range | Generally wide; for similar compounds, linearity from µM to mM has been demonstrated. | Typically linear over several orders of magnitude in concentration. |
| Precision (%RSD) | High precision is achievable (<5%) with careful control of experimental parameters. | Good precision (<5%) can be achieved using an internal standard (e.g., solvent peak). |
| Accuracy (% Recovery) | High accuracy is attainable with proper internal or external standards. | High accuracy is achievable with appropriate calibration. |
| Sample Throughput | Moderate; requires sample preparation and relatively longer acquisition times for low concentrations. | High; spectra can be acquired rapidly. |
| Strengths | - Provides structural confirmation.- Highly quantitative with proper standards.- Less susceptible to interference from sample fluorescence. | - Non-destructive.- Can be used in aqueous and organic solvents.- Amenable to in-situ and real-time monitoring. |
| Limitations | - Lower sensitivity compared to some other techniques.- Requires deuterated solvents for optimal performance.- High-field NMR instruments can be costly. | - Can be affected by sample fluorescence.- Lower intrinsic sensitivity than fluorescence-based methods.- Signal can be weak, requiring sensitive detectors. |
Experimental Protocols
Detailed methodologies are critical for the successful detection and quantification of the highly labile this compound molecule.
1. Synthesis of this compound Standard
A stock solution of this compound must be freshly prepared and kept at low temperatures throughout the analysis. A common method is the reaction of ozone with an organic reducing agent.
-
Apparatus: Ozone generator, reaction vessel cooled to -78 °C (dry ice/acetone bath), magnetic stirrer.
-
Reagents: 1,2-diphenylhydrazine (B7769752), acetone-d₆ (for NMR) or diethyl ether (for Raman), ozone.
-
Procedure:
-
Dissolve 1,2-diphenylhydrazine in the chosen solvent (e.g., acetone-d₆) in the reaction vessel and cool to -78 °C.
-
Bubble ozone gas through the solution with constant stirring. The reaction progress can be monitored by the disappearance of the hydrazine (B178648) and the formation of 1,2-diphenyldiazene.
-
Once the reaction is complete, the resulting solution contains this compound and can be used to prepare a calibration curve after appropriate dilution. All handling must be done at low temperatures (e.g., -20 °C or below).
-
2. Quantitative ¹H NMR Spectroscopy
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.
-
Sample Preparation:
-
Prepare a series of calibration standards by diluting the this compound stock solution with cold acetone-d₆.
-
Add a known concentration of an internal standard (e.g., dimethyl sulfone) to each standard and the unknown sample. The internal standard should have a signal that does not overlap with the this compound or solvent signals.
-
Transfer the solutions to pre-cooled NMR tubes.
-
-
Data Acquisition:
-
Set the temperature of the NMR probe to -20 °C.
-
Acquire ¹H NMR spectra with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery for accurate integration.
-
The characteristic signal for this compound at approximately 13.1 ppm should be integrated.
-
-
Quantification:
-
Calculate the concentration of this compound in the unknown sample by comparing the integral of the this compound signal to the integral of the internal standard, correcting for the number of protons each signal represents.
-
3. Quantitative Raman Spectroscopy
-
Instrumentation: Raman spectrometer equipped with a laser (e.g., 785 nm to minimize fluorescence), a temperature-controlled sample holder, and a sensitive detector (e.g., CCD).
-
Sample Preparation:
-
Prepare a series of calibration standards by diluting the this compound stock solution with a suitable cold solvent (e.g., diethyl ether).
-
-
Data Acquisition:
-
Cool the sample to at least -20 °C using the temperature-controlled holder.
-
Acquire Raman spectra for the solvent blank, each calibration standard, and the unknown sample. Use a consistent acquisition time and laser power for all measurements.
-
Identify the characteristic this compound peak at 878 cm⁻¹.
-
-
Quantification:
-
Use the solvent Raman peak as an internal standard to normalize the intensity of the this compound peak. This corrects for fluctuations in laser power and sample positioning.
-
Create a calibration curve by plotting the normalized intensity of the 878 cm⁻¹ peak against the known concentrations of the standards.
-
Determine the concentration of this compound in the unknown sample from the calibration curve.
-
Mandatory Visualization
Cross-Validation Workflow for this compound Analytical Methods
To ensure the reliability and interchangeability of data obtained from different analytical techniques, a cross-validation study is essential. The following diagram illustrates a logical workflow for cross-validating the ¹H NMR and Raman spectroscopic methods for this compound detection.
Signaling Pathway for Method Selection
The decision to use ¹H NMR or Raman spectroscopy for this compound analysis can be guided by the specific requirements of the experiment. This diagram outlines a logical pathway for selecting the most appropriate method.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential use of Raman spectroscopy in the quantitative analysis of hydrogen isotopes (Technical Report) | OSTI.GOV [osti.gov]
- 5. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Trioxidane against established disinfectants.
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective and safer disinfection methodologies, this guide provides a comprehensive performance benchmark of trioxidane, the active component in the ozone/hydrogen peroxide system, against established disinfectants including hydrogen peroxide, peracetic acid, and chlorine-based compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data and standardized testing protocols.
This compound (H₂O₃) has been identified as a powerful, albeit highly unstable, antimicrobial agent generated in situ through the reaction of ozone and hydrogen peroxide, a process known as the "peroxone process".[1] Its transient nature, with a half-life of mere milliseconds in aqueous solutions, presents a unique challenge for direct comparative analysis.[1] Therefore, this guide evaluates the performance of the ozone/hydrogen peroxide system as a proxy for this compound's efficacy.
Executive Summary of Comparative Efficacy
The combination of ozone and hydrogen peroxide demonstrates significant antimicrobial, sporicidal, and virucidal activity, often exceeding that of its individual components or other established disinfectants. The primary mechanism is attributed to the generation of highly reactive hydroxyl radicals (•OH) and this compound.
Quantitative data from various studies, while not always directly comparable due to differing experimental conditions, indicates a consistent high-level of disinfection achieved by the ozone/hydrogen peroxide system. The following tables summarize the available data on log reduction values for different classes of microorganisms.
Data Presentation
Table 1: Comparative Bactericidal Efficacy
| Disinfectant | Concentration | Contact Time | Test Organism | Log Reduction | Reference |
| Ozone/H₂O₂ | 80 ppm O₃ / 1% H₂O₂ vapor | 15 min | Staphylococcus aureus (MRSA) | > 6 | [2] |
| Ozone/H₂O₂ | 80 ppm O₃ / 3.75% H₂O₂ vapor | 30 min | Staphylococcus aureus (MRSA) | > 6 | [2] |
| Ozone/H₂O₂ | (Aqueous) | 4 min (0.4 mg/L residual O₃) | Escherichia coli | ~ 6 | [3] |
| Hydrogen Peroxide | 0.2% | 5 min | Escherichia coli | > 5 | [4] |
| Hydrogen Peroxide | 0.2% | 5 min | Staphylococcus aureus | > 5 | [4] |
| Peracetic Acid | 900 ppm | 10 min | Biofilm Bacteria | Total Kill | [5] |
| Peracetic Acid/H₂O₂ | 0.1% PAA / 3% H₂O₂ | 5 min | Escherichia coli | > 5 | [4] |
| Peracetic Acid/H₂O₂ | 0.1% PAA / 3% H₂O₂ | 5 min | Staphylococcus aureus | > 5 | [4] |
| Sodium Hypochlorite | 1000 ppm | 10 min | Biofilm Bacteria | ~ 6 | [5] |
| Sodium Hypochlorite | 10% | 5 min | Aspergillus niger | > 4 | [4] |
Table 2: Comparative Sporicidal Efficacy
| Disinfectant | Concentration | Contact Time | Test Organism | Log Reduction | Reference |
| Ozone/H₂O₂ | 80 ppm O₃ / 1% H₂O₂ vapor | 15 min | Clostridium difficile spores | > 6 | [2] |
| Ozone (aqueous) | 11 µg/ml | Not specified | Bacillus stearothermophilus spores | > 1.3 | [6] |
| Hydrogen Peroxide | 10% (w/w) | Not specified | Bacillus spp. spores | 0.32 - 1.6 | [6] |
| Peracetic Acid | Not specified | 30 min | Bacillus subtilis spores | > 3 | [7] |
| Peracetic Acid/H₂O₂ | Not specified | Not specified | Clostridium difficile spores | Effective | [8][9] |
| Sodium Hypochlorite | Not specified | 30 min | Bacillus subtilis spores | > 3 | [7] |
Table 3: Comparative Virucidal Efficacy
| Disinfectant | Concentration | Contact Time | Test Organism | Log Reduction | Reference |
| Ozone/H₂O₂ | (Aqueous) | 4 min (0.4 mg/L residual O₃) | Bacteriophage MS2, φX174, PRD-1 | ~ 6 | [3] |
| Ozone | 0.05 mM | 0.5 min | MS2 coliphage | > 4 | [10] |
| Hydrogen Peroxide | 25 mM | 30 min | MS2 coliphage | > 4 | [10] |
| Peracetic Acid | >100 ppm | Not specified | Non-enveloped viruses | Effective | [11] |
| Sodium Hypochlorite | Not specified | Not specified | Feline Calicivirus, Murine Norovirus | Effective | [11] |
Experimental Protocols
Standardized test methods are crucial for the objective evaluation of disinfectant performance. The following are summaries of key protocols relevant to the data presented.
AOAC Official Method 966.04: Sporicidal Activity of Disinfectants
This method is a carrier-based test used to determine the sporicidal efficacy of disinfectants.
-
Test Organisms: Spores of Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584).
-
Carriers: Porcelain penicylinders and silk suture loops are used as carriers for the spores.
-
Inoculation: Carriers are inoculated with a standardized suspension of the test organism's spores, resulting in a concentration of 1x10⁵ to 1x10⁶ spores per carrier.[2][3]
-
Drying: The inoculated carriers are dried to fix the spores onto the surface.
-
Exposure: The dried, inoculated carriers are immersed in the disinfectant solution for a specified contact time and temperature.
-
Neutralization: Following exposure, the carriers are transferred to a suitable neutralizing broth to inactivate the disinfectant.
-
Incubation: The neutralized carriers in the recovery medium are incubated for 21 days.
-
Observation: The recovery medium is observed for any signs of microbial growth, indicating the survival of spores. For a sporicidal claim, the disinfectant must demonstrate a complete kill on all tested carriers.[2][3][12]
EN 13704: Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of sporicidal activity
This European standard specifies a quantitative suspension test to evaluate the sporicidal activity of chemical disinfectants.
-
Test Organism: Spores of Bacillus subtilis.
-
Test Conditions: The test is performed under simulated "clean" (0.3 g/L bovine albumin) or "dirty" (3.0 g/L bovine albumin) conditions to mimic the presence of organic soil.[13][14]
-
Procedure: A standardized suspension of bacterial spores is added to a prepared solution of the disinfectant at the desired concentration.
-
Contact Time: The mixture is maintained at a specified temperature for a defined contact time (typically ranging from 1 to 60 minutes).[13]
-
Neutralization: At the end of the contact time, an aliquot of the mixture is transferred to a validated neutralizer to stop the disinfectant's activity.
-
Enumeration: The number of surviving spores in the neutralized sample is determined by plating on a suitable culture medium.
-
Log Reduction Calculation: The log reduction is calculated by comparing the number of surviving spores to the initial number of spores in the test suspension. A product must achieve at least a 3-log reduction (99.9%) to pass the test.[14][15]
EN 14476: Chemical disinfectants and antiseptics - Virucidal quantitative suspension test for medical areas
This standard outlines a quantitative suspension test for assessing the virucidal activity of chemical disinfectants.
-
Test Viruses: A panel of viruses is used, typically including Poliovirus, Adenovirus, and Murine Norovirus, to represent different viral structures and resistance levels.[1][6][16]
-
Procedure: A suspension of the test virus is mixed with the disinfectant solution at the specified concentration and temperature.
-
Contact Time: The mixture is incubated for a defined contact time.
-
Neutralization: The action of the disinfectant is stopped, usually by immediate dilution in an ice-cold medium.
-
Viral Titer Determination: The remaining infectious virus particles are quantified using a cell culture-based assay (e.g., TCID₅₀).
-
Log Reduction Calculation: The virucidal activity is expressed as the log reduction in viral titer compared to a control. A disinfectant is considered virucidal if it achieves a minimum of a 4-log reduction (99.99%).[16][17]
Visualizations
Caption: Generalized workflow for disinfectant efficacy testing.
Caption: Antimicrobial mechanism of the Peroxone Process.
References
- 1. EN 14476 - Virucidal activity testing | HygCen® [hygcen.de]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. microchemlab.com [microchemlab.com]
- 4. Comparative Evaluation of a Disinfectant Formulation Comprising Hydrogen Peroxide, Peracetic Acid, and Acetic Acid Against Aspergillus niger, Escherichia coli, and Staphylococcus aureus on Various Surfaces in Comparison to Other Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.sanimarc.com [api.sanimarc.com]
- 6. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]
- 7. Comparative sporicidal effects of liquid chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Evaluation of a sporicidal peracetic acid/hydrogen peroxide-based daily disinfectant cleaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurolab.net [eurolab.net]
- 11. researchgate.net [researchgate.net]
- 12. microbac.com [microbac.com]
- 13. EN 13704: 2019. Quantitative suspension test for the evaluation of sporicidal activity in food, industry, domestic and institutional areas (fase2, step1). - IVAMI [ivami.com]
- 14. tecolab-global.com [tecolab-global.com]
- 15. EN 13704:2018 - Viroxy [viroxylabs.com]
- 16. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]
- 17. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
Safeguarding Your Laboratory: Standard Operating Procedures for Trioxidane Disposal
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive, step-by-step guidance for the safe and effective disposal of trioxidane (H₂O₃), a highly reactive and unstable peroxide. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain compliance with institutional and regulatory standards. This compound's inherent instability necessitates a disposal strategy centered on its controlled decomposition into harmless byproducts.
I. Understanding this compound and Its Hazards
This compound is a powerful oxidizing agent, significantly more unstable than hydrogen peroxide. It readily decomposes, particularly in aqueous solutions, to water and singlet oxygen. While its short half-life mitigates long-term storage risks, the rapid release of energy and reactive oxygen species during decomposition presents immediate hazards if not managed correctly.
Key Properties of this compound:
| Property | Value | Citation |
| Chemical Formula | H₂O₃ | |
| Molar Mass | 50.013 g/mol | |
| Half-life in Water | Milliseconds | [1][2][3] |
| Half-life in Organic Solvents (room temp.) | ~16 minutes | [1][2][3] |
| Decomposition Products | Water (H₂O) and Singlet Oxygen (¹O₂) | [1][2][3] |
II. Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the following PPE to prevent exposure to this compound and its decomposition products:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., neoprene or butyl rubber).
-
Body Protection: A flame-resistant lab coat and an apron.
-
Foot Protection: Closed-toe shoes.
III. This compound Disposal Workflow
The primary goal of this compound disposal is to ensure its complete and controlled decomposition. This is typically achieved by allowing the solution to decompose naturally in a safe and controlled environment.
Figure 1. A logical workflow for the safe disposal of this compound, emphasizing controlled decomposition.
IV. Step-by-Step Disposal Protocol
1. Preparation of a Safe Disposal Area:
- All disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any potential splashes or rapid gas evolution.
- Ensure the fume hood sash is positioned at the lowest practical height.
- Clear the fume hood of all other chemicals and flammable materials to prevent accidental reactions.
- Have appropriate spill control materials (e.g., absorbent pads for acidic or basic solutions, if applicable) readily available.
2. Controlled Decomposition:
- Given this compound's extreme instability in water, the primary disposal method is to allow it to decompose naturally.
- Transfer the this compound-containing solution to a loosely covered or open beaker to prevent pressure buildup from the evolution of oxygen gas. The beaker should be large enough to accommodate potential foaming.
- Place the beaker in a secondary container (e.g., a shallow plastic tub) within the fume hood.
- Allow the solution to stand undisturbed. In aqueous solutions, decomposition will be nearly instantaneous. In organic solvents, allow for at least 1 hour (approximately 4 half-lives) to ensure complete decomposition.
3. Verification of Complete Decomposition:
- The absence of bubbling or gas evolution is a primary indicator of complete decomposition.
- For a more rigorous verification, peroxide test strips can be used to confirm the absence of residual peroxides. Dip a test strip into the solution; a negative result indicates that the this compound and any residual hydrogen peroxide have decomposed.
4. Neutralization (If Necessary):
- If the original solution was prepared in an acidic or basic medium, the pH of the remaining solution should be neutralized before disposal.
- Use a calibrated pH meter to check the pH.
- If acidic, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) with stirring until the pH is between 6.0 and 8.0.
- If basic, slowly add a dilute solution of a weak acid (e.g., acetic acid) with stirring until the pH is within the neutral range.
5. Final Disposal:
- Once decomposition is complete and the solution is neutralized, it can be safely poured down the drain with copious amounts of running water. This will further dilute any residual, non-hazardous components.
V. Emergency Procedures
In the event of a spill or uncontrolled reaction, follow these procedures:
-
Spills:
-
For small spills within the fume hood, use absorbent pads to soak up the liquid. Place the used pads in a sealed plastic bag for hazardous waste disposal.
-
For larger spills, evacuate the immediate area and notify laboratory safety personnel.
-
-
Uncontrolled Reaction:
-
If a rapid, uncontrolled decomposition occurs (indicated by vigorous bubbling, heat, or splattering), immediately lower the fume hood sash completely and evacuate the area.
-
Alert others in the vicinity and contact the appropriate emergency response team for your institution.
-
By strictly adhering to these procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound and ensure a safe working environment.
References
Operational Guide: Personal Protective Equipment for Handling Trioxidane
Disclaimer: Trioxidane (H₂O₃), or dihydrogen trioxide, is a highly unstable and powerful oxidizing agent. It is not a commercially available chemical and is typically generated in-situ for research purposes. The information provided here is based on best practices for handling highly reactive, unstable peroxides and strong oxidizing agents. All work with this compound must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.
Hazard Assessment of this compound
This compound is a member of the reactive oxygen species (ROS) family and poses significant hazards due to its high reactivity and instability.[1][2][3] As an analogue of hydrogen peroxide but with greater instability, its primary dangers include:
-
Extreme Reactivity: As a strong oxidizer, it can react violently with organic compounds and reducing agents, posing a significant fire and explosion hazard.[4][5][6]
-
Explosive Decomposition: this compound can decompose explosively when subjected to heat, friction, mechanical shock, or light.[5][7] The concentration of peroxides increases the risk of violent explosion.[5]
-
Severe Corrosivity: Contact with skin, eyes, and mucous membranes can cause severe chemical burns and tissue damage.[5][6][8]
-
Inhalation Hazard: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[6][8]
Personal Protective Equipment (PPE) Selection Plan
The selection of PPE is critical and must be based on a risk assessment of the specific procedure. The minimum required PPE for any work involving this compound is outlined below.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[4]
-
Secondary Protection: A full-face shield must be worn over the safety goggles whenever there is a splash, aerosolization, or explosion risk, such as during transfers, concentration steps, or reactions.[7][8]
-
Glove Type: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for protection against oxidizing agents.[4][8]
-
Glove Protocol: Double-gloving is recommended. An inner exam-style nitrile glove (minimum 4mil thickness) can be worn under a heavier, utility-grade nitrile or neoprene glove.[6]
-
Inspection: Always inspect gloves for tears, punctures, or signs of degradation before use.[8]
-
Primary Protection: A fire-resistant or flame-retardant lab coat is the minimum requirement.[7]
-
Secondary Protection: For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[8] For large-scale operations, a full-body chemical-resistant suit may be necessary.[9]
-
Clothing: Long pants and closed-toe shoes made of a non-porous, chemical-resistant material are mandatory.[10]
-
Primary Control: All procedures involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][10] The sash should be kept as low as possible.[10]
-
Secondary Protection: If work outside a fume hood is unavoidable or if there is a risk of ventilation failure, respiratory protection is required. A half-mask respirator with cartridges appropriate for acid gases and organic vapors, or a powered air-purifying respirator (PAPR), should be used.[8]
Quantitative Data Summary
Specific quantitative safety data for this compound is not available due to its instability. The following table provides general guidance on peroxide concentration levels in organic solvents, which can be used as an analogy to assess the hazard level if this compound is present in a solution.
| Peroxide Concentration | Hazard Level & Recommended Action | Source |
| < 25 ppm | Considered safe for general laboratory use. | [7] |
| 25 - 100 ppm | Unsafe for distillation or any process involving concentration. | [7] |
| > 100 ppm | Extremely dangerous. Do not handle. Contact Environmental Health & Safety (EHS) for immediate disposal. | [11] |
| Visible Crystals/Discoloration | Extreme explosion hazard. Do not touch or move the container. Evacuate the area and contact EHS immediately. | [7][11] |
Experimental Workflow & Operational Plan
This section outlines a general workflow for the in-situ generation and use of this compound, emphasizing safety and engineering controls.
-
Chemical Fume Hood: All work must be conducted in a certified chemical fume hood.[5][10]
-
Safety Shield: Use a blast shield between the apparatus and personnel within the fume hood.[4]
-
Ventilation: Ensure adequate ventilation in the laboratory. Fume hoods should be tested regularly.[8]
-
Emergency Stations: An eyewash station and safety shower must be immediately accessible within a 10-second travel distance.[8][12]
Caption: Experimental workflow for the safe generation and use of this compound.
-
Minimize Quantities: Purchase and use the minimum amount of precursor chemicals necessary.[7]
-
Avoid Contamination: Do not use metal spatulas or stir bars that could catalyze decomposition. Use ceramic, Teflon, or wood implements.[7]
-
Temperature Control: Reactions should be conducted at the lowest possible temperature to minimize the rate of decomposition.
-
Labeling: All containers must be clearly labeled with the contents, date, and hazard warnings.[5][7]
Disposal Plan
-
Quenching: Before disposal, any unreacted this compound in solution should be quenched (neutralized) with a suitable reducing agent (e.g., sodium sulfite, ferrous sulfate). This should be done slowly and with cooling.
-
Waste Collection: All waste containing this compound or its precursors must be collected as hazardous waste in designated, compatible containers.[6][12]
-
Segregation: Do not mix this compound waste with organic solvents, combustible materials, or other incompatible waste streams.[13]
-
Spill Cleanup: Spills must be cleaned up immediately using an inert absorbent material like sand or vermiculite. Do not use paper towels or other organic materials.[10]
PPE Selection Logic Diagram
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision flowchart for selecting this compound handling PPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation and disposal of reactive oxygen metabolites in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 4. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Article - Identifing and Handling Per... [td.usd.edu]
- 8. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 9. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. redox.com [redox.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
